molecular formula C9H6BrClN2O B1373120 6-Bromo-2-chloro-8-methoxyquinazoline CAS No. 953039-14-0

6-Bromo-2-chloro-8-methoxyquinazoline

Cat. No.: B1373120
CAS No.: 953039-14-0
M. Wt: 273.51 g/mol
InChI Key: AJDRLOKFLWCFAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-chloro-8-methoxyquinazoline is a useful research compound. Its molecular formula is C9H6BrClN2O and its molecular weight is 273.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-chloro-8-methoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2O/c1-14-7-3-6(10)2-5-4-12-9(11)13-8(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDRLOKFLWCFAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=CN=C(N=C12)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674301
Record name 6-Bromo-2-chloro-8-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953039-14-0
Record name 6-Bromo-2-chloro-8-methoxyquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=953039-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-chloro-8-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Bromo-2-chloro-8-methoxyquinazoline physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 6-Bromo-2-chloro-8-methoxyquinazoline, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic placement of its functional groups—a reactive chloro group at the 2-position, a bromo substituent for further functionalization at the 6-position, and an electron-donating methoxy group at the 8-position—makes it a valuable scaffold for the synthesis of diverse molecular entities with potential therapeutic applications.

Core Molecular Attributes

This compound, identified by the CAS Number 953039-14-0, is a substituted quinazoline derivative. The quinazoline core is a well-established pharmacophore found in numerous biologically active compounds, including anticancer and anti-inflammatory agents.[1] The substituents on this particular derivative offer multiple avenues for chemical modification, rendering it a versatile intermediate in synthetic chemistry.

Structural and Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. While experimentally determined data for some properties are not widely published, analogous compounds provide insightful predictions.[2]

PropertyValueSource
CAS Number 953039-14-0[3]
Molecular Formula C₉H₆BrClN₂O[3]
Molecular Weight 273.51 g/mol [3]
Appearance Predicted to be a solid-
Melting Point Not explicitly available. Analogous brominated quinolinones exhibit high melting points.[2]-
Solubility Predicted to have moderate solubility in polar aprotic solvents (e.g., DMSO, DMF).[2]-
Storage 2-8°C, Sealed, Inert Gas[3]

Molecular Structure Visualization:

Caption: 2D structure of this compound.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

G A Substituted Anthranilic Acid B 6-Bromo-8-methoxyquinazolin-2(1H)-one A->B Cyclization C This compound B->C Chlorination (e.g., POCl3)

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 6-Bromo-8-methoxyquinazolin-2(1H)-one (Precursor)

The synthesis of the quinazolinone precursor likely starts from a suitably substituted anthranilic acid, followed by cyclization. An alternative approach involves the bromination of a pre-formed 8-methoxyquinolin-2(1H)-one.

Illustrative Protocol (adapted from analogous syntheses): [2][6]

  • Starting Material: 2-Amino-3-methoxybenzoic acid.

  • Cyclization: React the anthranilic acid derivative with a suitable one-carbon source, such as formamide or urea, under heating to form the quinazolinone ring.

  • Bromination: The resulting 8-methoxyquinazolin-2(1H)-one is then regioselectively brominated at the 6-position. A common method for this transformation is the use of N-bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF).[2]

  • Work-up and Purification: The reaction mixture is typically worked up by quenching with water, followed by filtration to collect the solid product. Purification can be achieved by recrystallization from a suitable solvent.

Step 2: Chlorination to this compound

The conversion of the 2-quinazolinone to the 2-chloroquinazoline is a standard transformation in heterocyclic chemistry.

Experimental Protocol (adapted from analogous syntheses): [4][5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-Bromo-8-methoxyquinazolin-2(1H)-one in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, may be added to facilitate the reaction.

  • Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC).

  • Work-up: After completion, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.

  • Isolation and Purification: The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is largely dictated by the electrophilic nature of the chloro-substituted pyrimidine ring and the potential for cross-coupling reactions at the bromo-substituted benzene ring.

Nucleophilic Aromatic Substitution at the 2-Position

The chlorine atom at the 2-position of the quinazoline ring is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of functional groups, including amines, alcohols, and thiols, which is a cornerstone of library synthesis in drug discovery programs. The electron-withdrawing nature of the quinazoline nitrogen atoms activates the 2-position towards nucleophilic attack.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of diverse aryl, heteroaryl, and amino substituents. This capability is crucial for exploring the structure-activity relationships (SAR) of potential drug candidates.

Role in Drug Discovery

The quinazoline scaffold is a key component of several approved drugs, particularly in oncology. The ability to functionalize this compound at two distinct positions allows for the generation of a diverse library of compounds for screening against various biological targets, such as protein kinases.[1] The methoxy group at the 8-position can also influence the compound's pharmacokinetic properties and binding interactions with target proteins.

Spectral Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline ring and a singlet for the methoxy group protons. The aromatic region would likely display a set of coupled signals corresponding to the protons at the 5- and 7-positions, and a singlet for the proton at the 4-position.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would provide signals for all nine carbon atoms in the molecule. The chemical shifts of the carbons would be influenced by the attached substituents. The carbon bearing the chlorine atom (C-2) and the carbons of the quinazoline core would appear in the aromatic region, while the methoxy carbon would resonate in the upfield region.

Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (273.51 g/mol ). A characteristic isotopic pattern would be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio).

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

  • Hazard Statements: Based on data for analogous compounds, it is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[8][9]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

    • Store in a tightly sealed container in a cool, dry place.[3]

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its multifunctional nature allows for the synthesis of a wide array of novel compounds with the potential for diverse biological activities. This guide provides a foundational understanding of its properties, a proposed synthetic strategy, and key safety considerations to aid researchers in their scientific endeavors. Further experimental validation of its physical and spectral properties will be invaluable to the scientific community.

References

  • SciSpace. (2010). Synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2-chloroquinazoline. Retrieved from [Link]

  • Emami, L., Hassani, M., Mardaneh, P., Zare, F., Saeedi, M., Emami, M., Khabnadideh, S., & Sadeghian, S. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Darou, 32(1), 1-17. [Link]

  • Faghih, Z., Rahmannejadi, N., Sabet, R., Zomorodian, K., Asad, M., & Khabnadideh, S. (2019). Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents. Journal of reports in pharmaceutical sciences, 8(2), 245–251. [Link]

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • Osarodion, O. P., et al. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h).
  • Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • Google Patents. (n.d.). US7572916B2 - Diastereoselective synthesis process with 6-bromo-4-(3-chlorophenyl)-2-methoxy-quinoline.
  • Faghih, Z., Rahmannejadi, N., Sabet, R., Zomorodian, K., Asad, M., & Khabnadideh, S. (2019). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

Sources

An In-depth Technical Guide to the Structural Elucidation and Analysis of 6-Bromo-2-chloro-8-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation and analysis of 6-bromo-2-chloro-8-methoxyquinazoline, a heterocyclic compound of significant interest in medicinal chemistry. The quinazoline scaffold is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This document details a plausible synthetic pathway for the title compound, outlines state-of-the-art analytical methodologies for its characterization, and discusses the interpretation of the resulting spectroscopic data. The protocols and analyses presented herein are designed to be a self-validating system, ensuring scientific integrity and reproducibility for researchers in the field of drug discovery and development.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a privileged structure in drug discovery.[2] Its derivatives are known to exhibit a broad spectrum of biological activities, making them attractive candidates for the development of novel therapeutic agents. The substitution pattern on the quinazoline core plays a crucial role in determining the pharmacological profile of these compounds. Halogenation, particularly at the 6-position, and the introduction of a methoxy group at the 8-position can significantly influence the molecule's potency and selectivity. This guide focuses on the specific structural elucidation of this compound, providing a detailed roadmap for its synthesis and characterization.

Proposed Synthesis of this compound

Synthetic Workflow Diagram

Synthesis_Workflow A 2-Amino-3-methoxybenzoic acid B 2-Amino-5-bromo-3-methoxybenzoic acid A->B Bromination (NBS, DCM) C 6-Bromo-8-methoxyquinazolin-4(3H)-one B->C Cyclization (Formamide, 180°C) D 6-Bromo-2,4-dichloro-8-methoxyquinazoline C->D Chlorination (POCl3, DIPEA, reflux) E This compound D->E Selective Reduction (Zn, Acetic Acid)

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromo-3-methoxybenzoic acid

This initial step involves the regioselective bromination of 2-amino-3-methoxybenzoic acid.

  • Protocol:

    • Dissolve 2-amino-3-methoxybenzoic acid (1.0 eq.) in dichloromethane (DCM).

    • Add N-bromosuccinimide (NBS) (1.0 eq.) portion-wise to the solution at room temperature.

    • Stir the reaction mixture for 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the solid product is collected by filtration and washed with DCM to yield 2-amino-5-bromo-3-methoxybenzoic acid.[3]

Step 2: Synthesis of 6-Bromo-8-methoxyquinazolin-4(3H)-one

The substituted anthranilic acid is then cyclized to form the quinazolinone core.

  • Protocol:

    • A mixture of 2-amino-5-bromo-3-methoxybenzoic acid (1.0 eq.) and an excess of formamide (10 eq.) is heated to 180°C for 4-6 hours.

    • The reaction is monitored by TLC.

    • After cooling to room temperature, the reaction mixture is poured into ice-water.

    • The precipitated solid is collected by filtration, washed with water, and dried to afford 6-bromo-8-methoxyquinazolin-4(3H)-one.

Step 3: Synthesis of 6-Bromo-2,4-dichloro-8-methoxyquinazoline

The quinazolinone is subsequently chlorinated to introduce reactive chloro groups.

  • Protocol:

    • A mixture of 6-bromo-8-methoxyquinazolin-4(3H)-one (1.0 eq.) in phosphorus oxychloride (POCl₃) (10 eq.) is treated with a catalytic amount of N,N-diisopropylethylamine (DIPEA).

    • The mixture is heated to reflux for 8-12 hours.

    • Excess POCl₃ is removed under reduced pressure.

    • The residue is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.

    • The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 6-bromo-2,4-dichloro-8-methoxyquinazoline.

Step 4: Selective Reduction to this compound

The final step involves the selective reduction of the more reactive 4-chloro group.

  • Protocol:

    • To a solution of 6-bromo-2,4-dichloro-8-methoxyquinazoline (1.0 eq.) in acetic acid, add zinc dust (2.0 eq.) portion-wise.

    • The reaction mixture is stirred at room temperature for 2-4 hours, with progress monitored by TLC.

    • Upon completion, the mixture is filtered through celite, and the filtrate is concentrated under reduced pressure.

    • The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

    • The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield the final product, this compound.

Structural Elucidation and Analytical Characterization

The definitive identification of this compound relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule.

  • Sample Preparation Protocol:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃):

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.10s1HH-4The proton at the 4-position is expected to be deshielded due to the adjacent nitrogen atom.
~8.15d1HH-5Aromatic proton ortho to the bromine atom, showing a doublet due to coupling with H-7.
~7.85d1HH-7Aromatic proton meta to the bromine and ortho to the methoxy group, showing a doublet.
~4.10s3HOCH₃The methoxy protons will appear as a singlet in the upfield region.
  • Sample Preparation Protocol:

    • Accurately weigh 20-50 mg of the purified compound.

    • Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃):

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~160.5C-2Carbon bearing a chlorine atom, significantly deshielded.
~158.0C-8aQuaternary carbon adjacent to the nitrogen and the methoxy-bearing carbon.
~155.0C-8Carbon attached to the electron-donating methoxy group.
~148.0C-4Carbon at the 4-position, deshielded by the adjacent nitrogen.
~138.0C-5Aromatic carbon ortho to the bromine atom.
~128.5C-7Aromatic carbon.
~122.0C-4aQuaternary carbon at the ring junction.
~118.0C-6Carbon bearing the bromine atom.
~56.5OCH₃Methoxy carbon.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

  • Analytical Protocol (Electron Ionization - EI):

    • A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) is prepared.

    • The solution is introduced into the mass spectrometer via direct infusion or through a GC inlet.

    • The compound is ionized using a standard electron energy of 70 eV.

    • The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Expected Mass Spectrum Data:

    • Molecular Ion (M⁺): A prominent molecular ion peak is expected, showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). This will result in a cluster of peaks around m/z 272, 274, and 276.

    • Key Fragmentation Pathways: The fragmentation will likely involve the loss of a chlorine radical, followed by the loss of a methyl radical from the methoxy group, and subsequent cleavage of the quinazoline ring.

Fragmentation Analysis Workflow

Fragmentation_Workflow M [M]⁺˙ m/z 272/274/276 M_Cl [M-Cl]⁺ m/z 237/239 M->M_Cl - Cl• M_Cl_CH3 [M-Cl-CH₃]⁺ m/z 222/224 M_Cl->M_Cl_CH3 - CH₃• M_Cl_CO [M-Cl-CO]⁺ m/z 209/211 M_Cl->M_Cl_CO - CO

References

An In-depth Technical Guide to 6-Bromo-2-chloro-8-methoxyquinazoline (CAS 953039-14-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-chloro-8-methoxyquinazoline is a substituted quinazoline, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The quinazoline scaffold is a "privileged structure," known to interact with a variety of biological targets.[1] This guide provides a comprehensive overview of the available physicochemical data, a plausible synthetic approach, and insights into its potential biological significance based on the activities of structurally related compounds.

Physicochemical Properties

While experimental data for this compound is not extensively documented in publicly available literature, its key physicochemical properties can be predicted based on its structure. These predicted values are crucial for designing experimental protocols, including solubility studies and formulation development.

PropertyValueSource
CAS Number 953039-14-0Internal Data
Chemical Name This compoundInternal Data
Molecular Formula C₉H₆BrClN₂OInternal Data
Molecular Weight 273.51 g/mol Supplier Data
Physical Form SolidSupplier Data
Purity 97%Supplier Data
Storage RefrigeratorSupplier Data
Predicted XlogP 3.2PubChem[2]
Predicted Hydrogen Bond Donor Count 0PubChem[2]
Predicted Hydrogen Bond Acceptor Count 3PubChem[2]
Predicted Rotatable Bond Count 1PubChem[2]

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through established methods for quinazoline ring formation. A common and effective strategy involves the cyclization of appropriately substituted anthranilic acid derivatives.[3]

Proposed Synthetic Workflow

A plausible synthetic route, based on general methods for quinazoline synthesis, is outlined below. This multi-step process leverages common organic reactions to construct the target molecule.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Cyclization cluster_2 Step 3: Chlorination cluster_3 Step 4: Selective Reduction A 2-Amino-3-methoxybenzoic acid C 5-Bromo-2-amino-3-methoxybenzoic acid A->C Electrophilic Aromatic Substitution B N-Bromosuccinimide (NBS) in Acetonitrile E 6-Bromo-8-methoxyquinazolin-4(3H)-one C->E Condensation D Formamide G 6-Bromo-2,4-dichloro-8-methoxyquinazoline E->G Nucleophilic Substitution F Phosphorus oxychloride (POCl3) I This compound G->I Dechlorination H Catalytic Hydrogenation (e.g., H2/Pd-C) G A This compound C Competitive Inhibition A->C B ATP-Binding Pocket of Kinase B->C D Inhibition of ATP Binding C->D E Blockade of Downstream Signaling D->E F Inhibition of Cell Proliferation and Survival E->F

Sources

Spectroscopic Blueprint of 6-Bromo-2-chloro-8-methoxyquinazoline: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic signature of 6-Bromo-2-chloro-8-methoxyquinazoline, a heterocyclic compound of significant interest in medicinal chemistry and drug development. For researchers engaged in the synthesis, characterization, and application of novel quinazoline-based therapeutics, a comprehensive understanding of the molecule's spectroscopic properties is paramount for unambiguous identification, purity assessment, and structural elucidation. This document synthesizes predictive data with established spectroscopic principles to offer a robust analytical framework for scientists in the field.

Molecular Structure and Spectroscopic Overview

This compound possesses a substituted quinazoline core, a scaffold known for its diverse pharmacological activities. The strategic placement of a bromine atom at the 6-position, a chlorine atom at the 2-position, and a methoxy group at the 8-position creates a unique electronic and steric environment that is reflected in its spectroscopic data. This guide will dissect the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing both the foundational "what" and the critical "why" behind the spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Framework

NMR spectroscopy is the cornerstone of molecular structure determination. For this compound, ¹H and ¹³C NMR provide a detailed map of the hydrogen and carbon environments, respectively.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.9 - 8.1d1HH-5
~ 7.6 - 7.8d1HH-7
~ 4.0s3H-OCH₃
Expert Interpretation of ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is anticipated to display two doublets, corresponding to the two protons on the benzene ring portion of the quinazoline core. The proton at the 5-position (H-5) is expected to be the most downfield-shifted aromatic proton due to the anisotropic effect of the nearby heterocyclic ring and potential deshielding from the bromine at the adjacent position. The proton at the 7-position (H-7) will also appear as a doublet. The methoxy group (-OCH₃) at the 8-position should present as a sharp singlet at approximately 4.0 ppm, a characteristic chemical shift for methoxy protons in such an aromatic system. The absence of a proton at the 4-position simplifies the aromatic region, as the typical H-4 signal of the quinazoline ring is absent.[1]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~ 160 - 162C-2
~ 155 - 157C-4
~ 150 - 152C-8a
~ 148 - 150C-8
~ 135 - 137C-6
~ 128 - 130C-5
~ 120 - 122C-4a
~ 118 - 120C-7
~ 56 - 58-OCH₃
Expert Interpretation of ¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by several distinct signals in the aromatic region. The carbon atom bearing the chlorine (C-2) is expected to be significantly downfield, typically in the 160-162 ppm range. Similarly, the C-4 carbon will also be in the downfield region. The carbon attached to the methoxy group (C-8) and the bridgehead carbon C-8a will also have characteristic downfield shifts. The carbon bearing the bromine atom (C-6) is anticipated to be in the 135-137 ppm range. The remaining aromatic carbons (C-5, C-4a, and C-7) will appear at their expected chemical shifts. The methoxy carbon will give a distinct signal in the aliphatic region, around 56-58 ppm.[1]

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-resolution NMR spectra of heterocyclic compounds would be as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a high-field NMR spectrometer, such as a 500 MHz instrument, for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. The spectral width should be set to approximately 16 ppm.

  • ¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to ensure that all carbon signals appear as singlets. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions characteristic of the aromatic quinazoline core and the methoxy substituent.

Predicted Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)Interpretation
~ 3100 - 3000Aromatic C-H stretching
~ 1620 - 1580C=N and C=C stretching (quinazoline ring)
~ 1500 - 1400Aromatic ring skeletal vibrations
~ 1250 - 1200Aryl-O stretching (asymmetric)
~ 1050 - 1000Aryl-O stretching (symmetric)
~ 850 - 800C-H out-of-plane bending
~ 750 - 700C-Cl stretching
~ 600 - 500C-Br stretching
Expert Interpretation of IR Spectrum

The IR spectrum will provide clear evidence for the quinazoline scaffold. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The characteristic C=N and C=C stretching vibrations of the quinazoline ring will appear as strong bands in the 1620-1580 cm⁻¹ region.[2] Multiple bands in the 1500-1400 cm⁻¹ range are indicative of the aromatic ring's skeletal vibrations. The presence of the methoxy group will be confirmed by strong asymmetric and symmetric aryl-O stretching bands around 1250-1200 cm⁻¹ and 1050-1000 cm⁻¹, respectively. The substitution pattern on the benzene ring can be inferred from the C-H out-of-plane bending vibrations in the 850-800 cm⁻¹ region. Finally, the carbon-halogen bonds will give rise to absorptions in the lower frequency region of the spectrum, with C-Cl stretching around 750-700 cm⁻¹ and C-Br stretching typically below 600 cm⁻¹.

Experimental Protocol for IR Data Acquisition

For a solid sample like this compound, the following protocol is recommended:

  • Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like methylene chloride.[3]

  • Deposition: Apply a drop of the solution onto a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[3][4]

  • Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer.

  • Spectrum Recording: Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern.

Predicted Mass Spectrometry Data (Electron Ionization)
m/zInterpretation
~ 272/274/276[M]⁺, [M+2]⁺, [M+4]⁺ molecular ion cluster
~ 257/259/261[M-CH₃]⁺
~ 229/231/233[M-CH₃-CO]⁺
~ 194/196[M-Br]⁺ or [M-Cl-CO-CH₃]⁺
Expert Interpretation of Mass Spectrum

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[5][6] This will result in a molecular ion cluster with major peaks at m/z values corresponding to the different isotopic combinations, providing a definitive confirmation of the elemental composition.

The fragmentation pattern under electron ionization (a hard ionization technique) is expected to show initial losses of small, stable fragments.[7] A prominent fragmentation pathway would be the loss of a methyl radical (•CH₃) from the methoxy group to form a stable cation. Subsequent loss of carbon monoxide (CO) is also a common fragmentation pathway for such aromatic ethers. The loss of the halogen atoms (Br or Cl) will also be observed, leading to further fragment ions.

Experimental Protocol for Mass Spectrometry Data Acquisition

A typical procedure for obtaining an electron ionization mass spectrum is as follows:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe.

  • Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.[7][8] This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizing the Analytical Workflow

To provide a clear overview of the comprehensive spectroscopic analysis of this compound, the following workflow diagram is presented.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Confirmation Compound This compound NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the Spectroscopic Analysis of this compound.

The fragmentation pathway in mass spectrometry can be visualized as follows:

Fragmentation_Pathway M [M]⁺ m/z ~272/274/276 M_minus_CH3 [M-CH₃]⁺ M->M_minus_CH3 - •CH₃ M_minus_Br [M-Br]⁺ M->M_minus_Br - •Br M_minus_CH3_CO [M-CH₃-CO]⁺ M_minus_CH3->M_minus_CH3_CO - CO

Caption: Predicted Fragmentation Pathway of this compound in EI-MS.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and characterization of this compound. By integrating predictive data with established principles of NMR, IR, and MS, researchers can confidently verify the structure and purity of this important synthetic intermediate. This detailed understanding is critical for advancing the development of novel quinazoline-based compounds in the pharmaceutical landscape.

References

  • Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. (2021). PMC. [Link]

  • IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Link]

  • Mass Spectrometry: Fragmentation. University of California, Davis. [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). National Institutes of Health. [Link]

  • Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. [Link]

  • Mass Spectrometry of Some Common Functional Groups. University of Calgary. [Link]

  • How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques. Kintek Solution. [Link]

  • Sample preparation for FT-IR. University of California, Los Angeles. [Link]

Sources

The Multifaceted Therapeutic Potential of Substituted Quinazolines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold represents a cornerstone in medicinal chemistry, underpinning a remarkable diversity of biologically active compounds. This technical guide provides an in-depth exploration of the vast therapeutic potential of substituted quinazolines, with a focus on their applications in oncology, infectious diseases, and inflammatory conditions. We delve into the intricate mechanisms of action, highlighting key structure-activity relationships that govern their efficacy. Furthermore, this guide offers detailed, field-proven experimental protocols for the synthesis and biological evaluation of novel quinazoline derivatives, empowering researchers and drug development professionals to accelerate their discovery programs.

Introduction: The Quinazoline Core - A Privileged Scaffold in Drug Discovery

Quinazoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, has emerged as a "privileged structure" in medicinal chemistry.[1] Its rigid, planar structure provides an ideal framework for the spatial orientation of various substituents, enabling precise interactions with a multitude of biological targets. This versatility has led to the development of numerous FDA-approved drugs and a plethora of clinical candidates targeting a wide array of diseases.[1][2]

The significance of the quinazoline nucleus lies in its ability to serve as a bioisosteric replacement for other aromatic systems, and its capacity to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, within the active sites of enzymes and receptors.[3] This guide will systematically explore the key biological activities of substituted quinazolines, providing a comprehensive resource for researchers in the field.

Anticancer Activity: Targeting the Engines of Malignancy

The most profound impact of quinazoline derivatives has been in the field of oncology.[4][5] These compounds have been successfully developed as inhibitors of key signaling pathways that drive tumor growth, proliferation, and survival.[6]

Mechanism of Action: Inhibition of Tyrosine Kinases

A primary mechanism by which quinazolines exert their anticancer effects is through the inhibition of protein tyrosine kinases (PTKs).[6] PTKs are crucial enzymes that regulate a wide range of cellular processes, and their dysregulation is a hallmark of many cancers.[7]

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades promoting cell proliferation, survival, and metastasis.[4][7] Overexpression or mutation of EGFR is common in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[8]

Quinazoline-based EGFR inhibitors, such as Gefitinib and Erlotinib, are designed to compete with ATP for binding to the kinase domain of EGFR, thereby blocking its autophosphorylation and subsequent downstream signaling.[6][8]

dot

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binds Quinazoline Substituted Quinazoline (e.g., Gefitinib) Quinazoline->EGFR Inhibits ATP Binding Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and its inhibition by substituted quinazolines.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key mediators of this process.[9] Several quinazoline derivatives have been developed as potent inhibitors of VEGFR-2, thereby suppressing tumor-induced angiogenesis.[7]

dot

VEGFR_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Binds Quinazoline Substituted Quinazoline (e.g., Vandetanib) Quinazoline->VEGFR2 Inhibits ATP Binding PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: VEGFR-2 signaling pathway and its inhibition by substituted quinazolines.

Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division.[10] Disruption of microtubule dynamics is a well-established anticancer strategy. Several quinazoline derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine-binding site on β-tubulin.[10] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11]

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of quinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline core and the aniline ring at the 4-position.[6]

  • 4-Anilino Moiety: The 4-anilino group is a critical pharmacophore for EGFR and VEGFR-2 inhibition.[6]

  • Substituents on the Aniline Ring: Small, lipophilic, and electron-withdrawing groups at the meta and para positions of the aniline ring generally enhance activity.[6]

  • 6- and 7-Positions of the Quinazoline Ring: Substitution at these positions with small, solubilizing groups, such as methoxy or ethoxy, often improves pharmacokinetic properties and potency.[4]

  • 2-Position of the Quinazoline Ring: While many potent inhibitors are unsubstituted at the 2-position, modifications at this site can modulate selectivity and potency.[12]

Data Presentation: Anticancer Activity of Substituted Quinazolines
Compound IDR1 (at C2)R2 (at C6)R3 (at C7)R4 (on 4-anilino)TargetCell LineIC50 (µM)Reference
Gefitinib HClO(CH2)2morpholine3-Cl, 4-FEGFRA5490.015[6]
Erlotinib HOCH2C≡CHOCH2C≡CH3-ethynylEGFRNCI-H4600.05[4]
Compound 1a HHH1-hydroxyethylTubulinA5490.27[10]
Compound 32 HIHL-phenylalanine-U937~Etoposide[4]
Compound 44 Imidazolone deriv.HH4-OCH3-MCF-73x > Cisplatin[4]
Compound (F) Cinnamyl thioetherNH2HBenzylDHFR-0.6[12]
Compound (Z) ArylDiethylaminoH-Topo IHCT-150.28[12]
Compound (Ab) ArylDiethylaminoH-Topo IHeLa0.004[12]

Antimicrobial Activity: Combating Infectious Diseases

Quinazoline and its derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[13] Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall integrity.[13]

Mechanism of Action

The precise mechanisms of antimicrobial action for many quinazoline derivatives are still under investigation. However, some have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[13] Others are thought to interfere with cell wall biosynthesis or disrupt microbial cell membranes.

Structure-Activity Relationship (SAR) for Antimicrobial Activity
  • Substitution at C2 and C3: The nature of substituents at the 2- and 3-positions of the quinazolinone ring significantly influences antimicrobial activity.[13]

  • Halogenation: The presence of halogen atoms, particularly at the 6- and 8-positions, can enhance antibacterial and antifungal properties.[13]

  • 4-Amino Substitutions: Introduction of substituted amino groups at the 4-position has been shown to improve antimicrobial efficacy.[13]

Data Presentation: Antimicrobial Activity of Substituted Quinazolines
Compound ClassTarget OrganismMIC (µg/mL)Reference
4(3H)-QuinazolinonesS. aureus2[14]
4(3H)-QuinazolinonesE. faecium≥ 8[14]
Quinazoline-benzimidazole hybridsS. aureus-[15]
Quinazoline-benzimidazole hybridsM. tuberculosis>50% inhibition[15]
Compound 19 (Quinazolin-4-one)P. aeruginosa (biofilm)IC50 = 3.55 µM[16]
Compound 20 (Quinazolin-4-one)P. aeruginosa (biofilm)IC50 = 6.86 µM[16]

Anti-inflammatory and Analgesic Activity

Quinazoline derivatives have shown significant promise as anti-inflammatory and analgesic agents.[17][18] Their mechanisms of action often involve the inhibition of key inflammatory mediators.

Mechanism of Action

The anti-inflammatory effects of quinazolines are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of prostaglandins that mediate inflammation and pain.[19] Some derivatives also inhibit the production of pro-inflammatory cytokines like TNF-α and IL-1β by modulating signaling pathways such as NF-κB.[19]

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity
  • Substitution on the Quinazolinone Ring: The presence of aliphatic substituents at the 3-position and certain aromatic moieties at the 2-position can enhance anti-inflammatory activity.[19]

  • Hybrid Molecules: Hybrid molecules incorporating quinazolinone with other anti-inflammatory pharmacophores, such as ibuprofen, have shown potent activity.[20]

Data Presentation: Anti-inflammatory Activity of Substituted Quinazolines
Compound IDR1 (at C2)R2 (at C3)R3 (at C6)In Vivo Model% Inhibition of EdemaReference
Compound 4 Mercapto-deriv.2-(pyridin-2-yl)ethylHCarrageenan-induced paw edemaPotent[21]
Compound 6 Mercapto-deriv.2-(pyridin-2-yl)ethylHCarrageenan-induced paw edemaPotent[21]
Compound 13i 3-carboxamide5-[(4-sulfamoylbenzyl)oxy]-LPS-induced NF-κBIC50 < 50 µM[22]
Compound 16 3-carboxamide5-[(4-(methylsulfinyl)benzyloxy]-LPS-induced NF-κBIC50 < 50 µM[22]
4-nitrostyryl-quinazolinone 4-nitrostyryl--Carrageenan-induced paw edema62.2–80.7%[17]
4-hydroxystyryl-quinazolinone 4-hydroxystyryl--Carrageenan-induced paw edema62.2–80.7%[17]

Other Notable Biological Activities

The therapeutic potential of substituted quinazolines extends beyond the aforementioned areas.

  • Antiviral Activity: Certain quinazoline derivatives have demonstrated activity against a range of viruses, including influenza, herpes simplex virus (HSV), and coxsackievirus.[1][8]

  • Antimalarial Activity: The quinazoline scaffold is present in the natural product febrifugine and has inspired the development of potent synthetic antimalarial agents.

  • Anticonvulsant Activity: Some quinazolinone derivatives have shown promising anticonvulsant effects in preclinical models.[17]

Experimental Protocols

To facilitate the exploration of novel quinazoline derivatives, this section provides detailed, step-by-step methodologies for key synthesis and biological evaluation procedures.

Synthesis of 2,4-Disubstituted Quinazolines

dot

Synthesis_Workflow Start Anilide Step1 Photo-Fries Rearrangement (UV light, MeCN) Start->Step1 Intermediate1 ortho-Aminoacylbenzene Step1->Intermediate1 Step2 Acylation (Acyl chloride, Et3N, CH2Cl2) Intermediate1->Step2 Intermediate2 Acylamide Step2->Intermediate2 Step3 Microwave-Assisted Cyclization (HCOONH4, Microwave) Intermediate2->Step3 Product 2,4-Disubstituted Quinazoline Step3->Product

Caption: General workflow for the synthesis of 2,4-disubstituted quinazolines.

Protocol: Synthesis of 2,4-Disubstituted Quinazolines

This protocol is adapted from a convenient three-step synthesis starting from anilides.

  • Photo-Fries Rearrangement:

    • Dissolve the starting anilide in deoxygenated acetonitrile (MeCN).

    • Irradiate the solution with a low-pressure mercury lamp (254 nm) at room temperature for 24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure and purify the resulting ortho-aminoacylbenzene derivative by column chromatography.

  • Acylation:

    • Dissolve the ortho-aminoacylbenzene derivative in dichloromethane (CH2Cl2).

    • Add triethylamine (Et3N) and the desired acyl chloride.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the acylamide.

  • Microwave-Assisted Cyclization:

    • Place the acylamide and ammonium formate (HCOONH4) in a microwave vial.

    • Subject the mixture to microwave irradiation (e.g., 150 W, 150 °C) for approximately 15 minutes.

    • After cooling, partition the residue between ethyl acetate and water.

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final 2,4-disubstituted quinazoline by column chromatography.

Biological Evaluation Protocols

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test quinazoline derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by a recombinant kinase enzyme. The amount of phosphorylation is typically quantified using a luminescence- or fluorescence-based method.

Protocol (Luminescence-based):

  • Reaction Setup: In a 96-well plate, add the kinase buffer, recombinant EGFR or VEGFR-2 enzyme, and various concentrations of the test quinazoline derivative.

  • Reaction Initiation: Add a mixture of the specific substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Add a reagent (e.g., ADP-Glo™) that stops the reaction and converts the generated ADP to ATP, which then drives a luciferase-based light-producing reaction.

  • Luminescence Measurement: Measure the luminescence signal using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Principle: Carrageenan injection into the rat paw induces an acute inflammatory response characterized by edema (swelling). The anti-inflammatory activity of a test compound is assessed by its ability to reduce this swelling.

Protocol:

  • Animal Grouping: Divide rats into groups (control, standard drug, and test compound groups).

  • Compound Administration: Administer the test quinazoline derivative or the standard drug (e.g., indomethacin) orally or intraperitoneally.

  • Carrageenan Injection: After a specific time, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion and Future Perspectives

The quinazoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The extensive research into their anticancer, antimicrobial, and anti-inflammatory properties has yielded significant clinical successes and a deep understanding of their structure-activity relationships. Future research in this area will likely focus on:

  • Development of Multi-Targeted Agents: Designing single molecules that can modulate multiple targets to combat complex diseases like cancer.[9]

  • Overcoming Drug Resistance: Synthesizing novel derivatives that can overcome resistance mechanisms, particularly in the context of EGFR inhibitors.[8]

  • Exploration of New Biological Targets: Investigating the potential of quinazolines to interact with novel and underexplored biological targets.

  • Application of Novel Synthetic Methodologies: Employing green chemistry and other innovative synthetic approaches to create diverse quinazoline libraries more efficiently.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon, fostering the continued exploration and exploitation of the remarkable therapeutic potential of substituted quinazolines.

References

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (No URL provided)
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (No URL provided)
  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC - NIH. Available from: [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI. Available from: [Link]

  • Therapeutic potential of quinazoline derivatives for Alzheimer's disease: A comprehensive review - PubMed. Available from: [Link]

  • An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - PubMed. Available from: [Link]

  • Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential - Publish. Available from: [Link]

  • Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC - NIH. Available from: [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (No URL provided)
  • Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents - NIH. Available from: [Link]

  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - NIH. Available from: [Link]

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents - MDPI. Available from: [Link]

  • Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. Available from: [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Available from: [Link]

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • IC50 values of the test compounds against the three cancer cell lines. | Download Table. Available from: [Link]

  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Available from: [Link]

  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed. Available from: [Link]

  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents - Semantic Scholar. Available from: [Link]

  • The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids - ResearchGate. Available from: [Link]

  • Quinazoline derivatives as anticancer drugs: a patent review (2011 – present). Available from: [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - MDPI. Available from: [Link]

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC - NIH. Available from: [Link]

  • Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC - NIH. Available from: [Link]

  • Recent Developments in the Antimicrobial Activity of Quinazoline - Research in Pharmacy and Health Sciences. Available from: [Link]

  • (PDF) Design, synthesis of 2,3-disubstitued 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents: COX-1/2 inhibitory activities and molecular docking studies - ResearchGate. Available from: [Link]

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - PMC - NIH. Available from: [Link]

  • Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC - NIH. Available from: [Link]

  • Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC - PubMed Central. Available from: [Link]

  • Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives - ResearchGate. Available from: [Link]

  • Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines - PubMed - NIH. Available from: [Link]

  • Six dose growth inhibition percent and IC 50 values of the test compounds against HepG2 cell line. - ResearchGate. Available from: [Link]

  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - NIH. Available from: [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. Available from: [Link]

  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC - NIH. Available from: [Link]

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Available from: [Link]

  • Synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives | Request PDF - ResearchGate. Available from: [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC - NIH. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Elucidating the Mechanism of Action of Novel Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, giving rise to numerous approved therapeutics, particularly in oncology.[1] Its derivatives are well-known as potent protein kinase inhibitors, but their mechanisms can be diverse and complex.[1][2] A thorough understanding of a novel compound's mechanism of action (MoA) is paramount for successful drug development, enabling rational optimization, predicting clinical response, and identifying potential resistance pathways. This in-depth technical guide provides a strategic and methodological framework for researchers, scientists, and drug development professionals to comprehensively investigate the MoA of novel quinazoline derivatives. Moving beyond a simple checklist of experiments, this guide emphasizes the causality behind experimental choices and the integration of orthogonal approaches to build a robust, self-validating mechanistic narrative.

The Strategic Framework for MoA Elucidation

A successful MoA investigation is not a linear path but an iterative cycle of hypothesis generation and validation. The process begins with identifying the molecular target and progressively builds a comprehensive picture of the compound's effects at the biochemical, cellular, and ultimately, physiological levels. The overarching goal is to connect the direct binding of the drug to its target with the observed cellular phenotype.

The following diagram outlines a logical workflow for this investigation. This framework is designed to be adaptable, allowing for iterative refinement as data is generated.

MoA_Workflow cluster_Discovery Phase 1: Target Identification & Validation cluster_Biochem Phase 2: Biochemical & Biophysical Characterization cluster_Cellular Phase 3: Cellular MoA Confirmation Phenotypic_Screen Phenotypic Screening (e.g., Anti-proliferation) Target_ID Target Identification (e.g., Proteomics, CRISPR) Phenotypic_Screen->Target_ID Target_Validation Target Validation (e.g., Genetic Knockdown) Target_ID->Target_Validation Biochem_Assay Biochemical Assays (e.g., Kinase Activity) Target_Validation->Biochem_Assay Biophys_Assay Biophysical Assays (e.g., SPR, CETSA) Biochem_Assay->Biophys_Assay Target_Engagement Cellular Target Engagement (e.g., CETSA) Biophys_Assay->Target_Engagement Downstream_Signaling Downstream Pathway Analysis (e.g., Western Blot) Target_Engagement->Downstream_Signaling Cell_Phenotype Phenotypic Assays (e.g., Apoptosis, Cell Cycle) Downstream_Signaling->Cell_Phenotype Cell_Phenotype->Target_ID Iterative Refinement & Off-Target Investigation

Caption: A strategic workflow for MoA investigation of novel compounds.

Phase 1: Target Identification and Validation

For novel quinazoline derivatives emerging from phenotypic screens (e.g., a screen that identifies compounds inhibiting cancer cell growth), the first critical step is to identify the specific molecular target(s).[3] Without a known target, all subsequent efforts are unguided.

Core Directive: To confidently identify the protein(s) to which the compound binds and that are responsible for the observed biological effect.

Common Methodologies:

  • Affinity-Based Proteomics: This is a direct biochemical approach. The compound is immobilized on a solid support (e.g., beads) and used as "bait" to pull down its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.

  • Genetic Approaches (e.g., CRISPR/Cas9 Screening): These methods identify genes that, when knocked out, confer resistance or sensitivity to the compound.[4] This provides strong genetic evidence for a protein's role in the drug's MoA.

  • Drug Affinity Responsive Target Stability (DARTS): This technique leverages the principle that a protein becomes more resistant to proteolysis when bound to a small molecule.[4] Cells are treated with the compound, lysed, and then subjected to limited proteolysis. The protein that remains intact in the presence of the drug is the putative target.

Trustworthiness Check: It is crucial to use orthogonal methods to validate a putative target. For example, if a kinase is identified via affinity proteomics, validating that siRNA or CRISPR-mediated knockdown of that kinase phenocopies the effect of the compound provides a vital layer of confidence.[4][5]

Phase 2: Biochemical and Biophysical Characterization

Once a primary target is identified and validated, the next phase is to quantify the interaction directly and measure the compound's effect on the target's function in a controlled, in vitro setting. This phase provides the foundational quantitative data, such as potency and binding kinetics.

Biochemical Assays: Quantifying Functional Inhibition

For quinazoline derivatives, the target is often a protein kinase.[1][6] Biochemical assays are designed to measure the enzymatic activity of the target kinase and how it is affected by the compound.

Expertise in Action: The choice of assay format is critical. While traditional radiometric assays are highly sensitive, non-radioactive, luminescence-based formats like ADP-Glo™ or fluorescence-based methods like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) offer high-throughput capabilities with enhanced safety and are now industry standards.[7][8]

Detailed Protocol: In Vitro Kinase Inhibition Assay (e.g., for EGFR)

This protocol describes a typical luminescence-based assay to determine the IC50 value of a novel quinazoline derivative against a tyrosine kinase like EGFR.

  • Objective: To measure the concentration of the inhibitor required to reduce the kinase activity by 50% (IC50).

  • Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A lower ADP level corresponds to higher kinase inhibition.[8]

  • Materials & Reagents:

    • Recombinant human EGFR kinase (active)

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • Adenosine triphosphate (ATP)

    • Kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)

    • Test quinazoline derivative (solubilized in DMSO)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • White, opaque 384-well assay plates

  • Step-by-Step Procedure:

    • Compound Preparation: Prepare a serial dilution of the novel quinazoline derivative in DMSO. A typical starting point is a 10-point, 3-fold dilution series starting from 100 µM.

    • Kinase Reaction Setup:

      • Add 2.5 µL of kinase buffer containing the peptide substrate and ATP to each well. The ATP concentration should be at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure competitive inhibitors are accurately assessed.

      • Add 0.5 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells.

      • Initiate the reaction by adding 2 µL of recombinant EGFR enzyme diluted in kinase buffer.

    • Incubation: Incubate the plate at room temperature for 60 minutes. This time should be optimized to ensure the reaction remains in the linear range (typically <20% ATP consumption).

    • Reaction Termination & ADP Detection:

      • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

      • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luciferase-driven reaction that produces light. Incubate for 30 minutes at room temperature.

    • Data Acquisition: Read the luminescence signal on a plate reader.

    • Data Analysis: Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Biophysical Assays: Characterizing the Physical Interaction

Biophysical assays directly measure the binding of the compound to the target protein, providing orthogonal validation to functional data and yielding critical parameters like binding affinity (KD), and association (ka) and dissociation (kd) rates.[9][]

Common Methodologies:

  • Surface Plasmon Resonance (SPR): A gold-standard technique for label-free, real-time analysis of binding kinetics.[11][12][13] The target protein is immobilized on a sensor chip, and the compound is flowed over the surface. Binding is detected as a change in the refractive index.[13]

  • Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, stoichiometry, enthalpy, and entropy).[]

  • Cellular Thermal Shift Assay (CETSA): A powerful method that assesses target engagement in a cellular environment. It is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[14][15][16] This technique is discussed further in the cellular context.

Data Presentation: Summarizing Biochemical and Biophysical Data

Quantitative data from these assays should be summarized in a clear, tabular format.

Compound IDTargetBiochemical IC50 (nM)Biophysical KD (nM) (SPR)Residence Time (1/kd) (min)
QZN-001EGFR15.225.845
QZN-002EGFR120.5150.112
GefitinibEGFR20.130.540

Phase 3: Cellular Mechanism of Action Confirmation

While in vitro assays are essential, they do not fully recapitulate the complex environment of a living cell.[17][18] Cellular assays are required to confirm that the compound engages its target in an intact cell and produces the expected downstream effects, ultimately leading to the desired phenotype.[19][20][21]

Confirming Cellular Target Engagement

The first step is to prove that the compound can penetrate the cell membrane and bind to its intended target.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm the binding of the quinazoline derivative to its target protein in intact cells.[22][23]

  • Principle: Ligand binding stabilizes the target protein against heat denaturation. The amount of soluble protein remaining after a heat challenge is quantified, typically by Western blot.[16]

  • Materials & Reagents:

    • Cancer cell line expressing the target protein (e.g., A549 for EGFR)

    • Complete cell culture medium

    • Test quinazoline derivative (solubilized in DMSO)

    • Phosphate Buffered Saline (PBS)

    • RIPA Lysis Buffer with protease and phosphatase inhibitors

    • Primary antibody specific to the target protein

    • HRP-conjugated secondary antibody

  • Step-by-Step Procedure:

    • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.

    • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes.

    • Heat Challenge: Place the PCR tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes. This step generates a "melt curve." Immediately cool the tubes on ice.

    • Cell Lysis: Lyse the cells using freeze-thaw cycles followed by the addition of lysis buffer.

    • Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

    • Western Blot Analysis: Collect the supernatant (containing the soluble, stabilized protein). Quantify the protein concentration, and analyze equal amounts of protein by SDS-PAGE and Western blot using an antibody against the target protein.

    • Data Analysis: Densitometry is used to quantify the band intensity at each temperature. A shift in the melt curve to higher temperatures in the presence of the compound indicates target engagement.

Downstream Signaling Pathway Analysis

Quinazoline-based kinase inhibitors typically function by blocking critical signaling cascades that drive cell proliferation and survival.[1] For an EGFR inhibitor, this involves the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[24][25] Verifying the inhibition of these pathways is a cornerstone of MoA validation.

EGFR_Pathway cluster_ras_pathway MAPK Pathway cluster_pi3k_pathway PI3K/AKT Pathway Ligand EGF Ligand EGFR EGFR Receptor Ligand->EGFR GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K Quinazoline Novel Quinazoline Derivative Quinazoline->EGFR RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathways targeted by quinazoline inhibitors.

Detailed Protocol: Western Blot for Phospho-ERK (p-ERK)

  • Objective: To determine if the quinazoline derivative inhibits EGFR-mediated activation of the downstream MAPK pathway.[26][27][28]

  • Principle: Activation of the MAPK pathway involves a cascade of phosphorylation events.[26] An effective EGFR inhibitor will prevent the phosphorylation of downstream kinases like ERK. Western blotting with phospho-specific antibodies allows for the sensitive detection of these changes.[28][29]

  • Step-by-Step Procedure:

    • Cell Culture and Starvation: Plate a responsive cell line (e.g., A549) and grow to 70-80% confluency. Serum-starve the cells overnight to reduce basal signaling activity.

    • Compound Treatment: Pre-treat the cells with the quinazoline derivative at various concentrations for 1-2 hours. Include a vehicle (DMSO) control.

    • Pathway Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to robustly activate the EGFR pathway. Include an unstimulated control.

    • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[27]

    • Immunoblotting:

      • Block the membrane with 5% BSA or non-fat milk in TBST.

      • Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

      • Wash and incubate with an HRP-conjugated secondary antibody.

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Validation (Stripping and Re-probing): To ensure observed changes are not due to differences in protein loading, the membrane should be stripped and re-probed with an antibody for total ERK. A loading control like β-actin or GAPDH should also be used.[28]

    • Data Analysis: Quantify band intensities using densitometry. A dose-dependent decrease in the ratio of p-ERK to total ERK indicates effective pathway inhibition.

Linking Pathway Inhibition to Cellular Phenotype

The final step is to connect the molecular and pathway-level effects to the ultimate cellular outcome, such as the inhibition of proliferation or the induction of apoptosis, which was likely the initial observation in the phenotypic screen.[30][31]

Common Phenotypic Assays:

  • Cell Proliferation Assays: Methods like MTT, CellTiter-Glo®, or real-time cell analysis (e.g., IncuCyte®) can quantify the effect of the compound on cell growth over time.[21]

  • Apoptosis Assays: The induction of programmed cell death can be measured by detecting markers like cleaved caspase-3 (by Western blot) or Annexin V staining (by flow cytometry).[20]

  • Cell Cycle Analysis: Flow cytometry analysis of cells stained with a DNA-intercalating dye (e.g., propidium iodide) can reveal if the compound causes arrest at a specific phase of the cell cycle (e.g., G1 or G2/M).[30]

By demonstrating that the concentration range over which the compound inhibits its target, blocks downstream signaling, and elicits a cellular phenotype are all in agreement, a cohesive and validated MoA is established.

Conclusion

Investigating the mechanism of action of a novel quinazoline derivative is a multi-faceted endeavor that requires a logical, iterative, and evidence-based approach. By integrating direct biochemical and biophysical methods with robust cellular assays, researchers can build a comprehensive and validated model of how their compound works. This detailed understanding is not merely an academic exercise; it is the scientific foundation upon which successful, next-generation therapeutics are built.

References

  • Du, Z., & Lovly, C. M. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers. Available at: [Link]

  • Li, Z., et al. (2024). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Tan, A. C., & Tan, S. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Expert Opinion on Therapeutic Targets. Available at: [Link]

  • MtoZ Biolabs. (n.d.). Drug Target Identification Methods. MtoZ Biolabs. Available at: [Link]

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. Available at: [Link]

  • Bianco, R., et al. (2006). Epidermal growth factor receptor (EGFR) signaling in cancer. Annali dell'Istituto Superiore di Sanita. Available at: [Link]

  • Wang, D., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. Available at: [Link]

  • Asran, A. M., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules. Available at: [Link]

  • Lazzari, G., et al. (2020). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets. Available at: [Link]

  • Kumar, A., et al. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Journal of Medicinal Chemistry. Available at: [Link]

  • Lazzari, G., et al. (2020). Targeting the EGFR signaling pathway in cancer therapy. ResearchGate. Available at: [Link]

  • Day, A. J., & Davis, S. J. (2003). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Journal of Biomolecular Techniques. Available at: [Link]

  • Yuste, I., et al. (2021). A review for cell-based screening methods in drug discovery. Pharmacological Research. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Al-Suhaimi, K. S., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). International Journal of Molecular Sciences. Available at: [Link]

  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix. Available at: [Link]

  • Drexel University. (n.d.). Kinetic Analysis of Small Molecule Inhibitors Targeting Protein Arginine Methyltransferase-5 (PRMT5) using Surface Plasmon Resonance (SPR). Drexel University Research Discovery Portal. Available at: [Link]

  • Bio-Rad Laboratories. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Bio-Rad Laboratories. Available at: [Link]

  • Hilaris Publisher. (2023). Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Hilaris Publisher. Available at: [Link]

  • Cytiva. (n.d.). Biacore SPR for small-molecule discovery. Cytiva. Available at: [Link]

  • Terstiege, I., et al. (2011). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. Available at: [Link]

  • Da Settimo, F., et al. (2014). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European Journal of Medicinal Chemistry. Available at: [Link]

  • Martinez Molina, D., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Science. Available at: [Link]

  • Renaud, J., & Gstaiger, M. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Nuvisan. (n.d.). Enhance drug discovery with advanced biophysical techniques. Nuvisan. Available at: [Link]

  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. News-Medical.Net. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Renaud, J., et al. (2018). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. Molecules. Available at: [Link]

  • Biosensing Instrument. (2025). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Methods of Identification and Validation of Drug Target. Springer Nature Experiments. Available at: [Link]

  • Taylor & Francis Online. (2025). Using biophysical techniques to enhance early-stage drug discovery: the impact and challenges. Expert Opinion on Drug Discovery. Available at: [Link]

  • Cambridge Healthtech Institute. (2023). Biophysical Approaches for Drug Discovery Conference. Cambridge Healthtech Institute. Available at: [Link]

  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Domainex. Available at: [Link]

  • ACS Publications. (2017). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. Biochemistry. Available at: [Link]

  • Bioorganic Chemistry. (2025). A novel Quinazoline derivative exerts anti-tumor effects in non-small cell lung cancer through Wnt/β-catenin pathway inhibition. Bioorganic Chemistry. Available at: [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. National Center for Biotechnology Information. Available at: [Link]

  • C&EN. (2024). Novel quinazoline derivatives: key pharmacological activities. C&EN. Available at: [Link]

  • Pratilas, C. A., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. Available at: [Link]

  • Wang, Y., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules. Available at: [Link]

  • ResearchGate. (2025). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. ResearchGate. Available at: [Link]

Sources

A Technical Guide to the Preliminary In-Vitro Screening of 6-Bromo-2-chloro-8-methoxyquinazoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinazoline Scaffold - A Privileged Structure in Drug Discovery

The quinazoline core is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2][3] This heterocyclic scaffold, a fusion of benzene and pyrimidine rings, has given rise to a multitude of derivatives with applications ranging from anticancer to antimicrobial agents.[3][4][5][6] Several quinazoline-based drugs have successfully reached the market, validating the therapeutic potential inherent in this chemical architecture.[3] The anticancer activity of quinazolines is particularly noteworthy, with many derivatives functioning as potent inhibitors of protein kinases, which are crucial regulators of cellular processes.[1][7] Dysregulation of these kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), is a hallmark of many cancers, making them prime targets for therapeutic intervention.[8][9][10][11] The ability of quinazoline analogs to interfere with these signaling pathways underscores their significance in the development of targeted cancer therapies.[1][7][8] Furthermore, the quinazoline moiety has been explored for its antimicrobial properties, offering a potential avenue for addressing the growing challenge of drug-resistant pathogens.[3][5][6][12][13]

This guide provides a comprehensive framework for the preliminary in-vitro screening of a novel series of 6-Bromo-2-chloro-8-methoxyquinazoline analogs. The strategic placement of the bromo, chloro, and methoxy groups on the quinazoline core is designed to modulate the physicochemical properties and biological activity of the parent molecule. Herein, we will delineate the rationale behind the experimental design, provide detailed protocols for assessing both cytotoxic and antimicrobial efficacy, and discuss the interpretation of the resulting data. Our approach is grounded in established methodologies to ensure the generation of robust and reliable preliminary data, a critical first step in the journey of drug discovery and development.

Part 1: Synthesis of this compound Analogs

The synthesis of the target this compound analogs commences with commercially available 5-bromo-3-methoxyanthranilic acid. The synthetic pathway is a multi-step process designed to functionalize the quinazoline core, allowing for the introduction of various substituents to generate a library of analogs for screening.

A plausible synthetic route is as follows:

  • Cyclization to form the quinazolinone core: 5-bromo-3-methoxyanthranilic acid is reacted with formamide under reflux conditions to yield 6-bromo-8-methoxyquinazolin-4(3H)-one.

  • Chlorination of the 2-position: The resulting quinazolinone is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of a catalytic amount of dimethylformamide (DMF) to yield the key intermediate, 6-bromo-2,4-dichloro-8-methoxyquinazoline.

  • Introduction of diversity at the 4-position: The more reactive chlorine atom at the 4-position can be selectively displaced by a variety of nucleophiles. For instance, reaction with various substituted anilines in an appropriate solvent like isopropanol will yield a series of N-aryl-6-bromo-2-chloro-8-methoxyquinazolin-4-amines.

  • Further derivatization (Optional): The chlorine at the 2-position can be subsequently substituted with other nucleophiles under more forcing conditions to generate further analogs if desired.

This synthetic strategy allows for the creation of a diverse library of analogs by varying the nucleophile used in step 3. The purity and identity of all synthesized compounds must be rigorously confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding with biological evaluation.

Part 2: In-Vitro Anticancer Screening

The preliminary assessment of the anticancer potential of the synthesized quinazoline analogs will be conducted through cytotoxicity screening against a panel of human cancer cell lines. This initial screen aims to identify compounds that exhibit antiproliferative activity and to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).

Rationale for Assay Selection

Two robust and widely accepted colorimetric assays will be employed for determining cytotoxicity: the MTT assay and the Sulforhodamine B (SRB) assay.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells as an indicator of cell viability.[14] Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Sulforhodamine B (SRB) Assay: The SRB assay is based on the measurement of cellular protein content.[15] SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under acidic conditions.[16][17] The amount of bound dye is directly proportional to the total protein mass and, therefore, to the cell number.[16][17] This method is less susceptible to interference from compounds that affect cellular metabolism without being cytotoxic.[18]

Using both assays provides a more comprehensive initial assessment of a compound's cytotoxic potential, as they rely on different cellular parameters (metabolic activity vs. protein content).

Experimental Workflow for Anticancer Screening

Caption: Workflow for in-vitro anticancer screening.

Detailed Protocols

A panel of human cancer cell lines representing different tumor types should be used. For example:

  • MCF-7: Breast adenocarcinoma

  • A549: Non-small cell lung carcinoma

  • HCT116: Colorectal carcinoma

Cells should be maintained in the appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include untreated cells as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control. Incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the 72-hour incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA, excess medium, and unbound cells. Air dry the plates.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB. Air dry the plates.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 510 and 565 nm using a microplate reader.

Data Analysis and Presentation

The percentage of cell viability is calculated using the following formula:

% Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

The IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Hypothetical Cytotoxicity Data for Quinazoline Analogs

CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)
Analog 1 12.515.210.8
Analog 2 > 50> 50> 50
Analog 3 2.13.51.8
Doxorubicin 0.81.10.9
Potential Mechanisms of Action: EGFR and VEGFR-2 Inhibition

Quinazoline derivatives are well-known inhibitors of EGFR and VEGFR-2 tyrosine kinases.[8][10][11] These receptors play crucial roles in cancer cell proliferation, survival, and angiogenesis.[8][19][20][21] The binding of ligands like EGF or VEGF to their respective receptors induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain, which in turn activates downstream signaling pathways.[20] Quinazoline inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing phosphorylation and subsequent signal transduction.[7]

Signaling_Pathway cluster_egfr EGFR Pathway cluster_vegfr VEGFR-2 Pathway EGF EGF EGFR EGFR EGF->EGFR EGFR_dimer Dimerization & Autophosphorylation EGFR->EGFR_dimer EGFR_downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR_dimer->EGFR_downstream EGFR_response Proliferation, Survival EGFR_downstream->EGFR_response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 VEGFR2_dimer Dimerization & Autophosphorylation VEGFR2->VEGFR2_dimer VEGFR2_downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR2_dimer->VEGFR2_downstream VEGFR2_response Angiogenesis, Proliferation VEGFR2_downstream->VEGFR2_response Quinazoline Quinazoline Analog Quinazoline->EGFR_dimer Inhibits Quinazoline->VEGFR2_dimer Inhibits Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis inoculum_prep 1. Inoculum Preparation (Standardized to 0.5 McFarland) inoculation 3. Inoculation of Plates inoculum_prep->inoculation compound_dilution 2. Compound Serial Dilution (in 96-well plate) compound_dilution->inoculation incubation 4. Incubation (16-20 hours at 37°C) inoculation->incubation visual_inspection 5. Visual Inspection for Growth (Turbidity) incubation->visual_inspection mic_determination 6. MIC Determination visual_inspection->mic_determination

Caption: Workflow for antimicrobial susceptibility testing.

Detailed Protocol

A panel of representative Gram-positive and Gram-negative bacteria, as well as a fungal strain, should be used. For example:

  • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)

  • Gram-negative: Escherichia coli (e.g., ATCC 25922)

  • Fungus: Candida albicans (e.g., ATCC 90028)

[22][23][24][25][26]

  • Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be included as a positive control.

  • Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).

Data Presentation

The results of the antimicrobial screening are presented as MIC values.

Table 2: Hypothetical Antimicrobial Activity of Quinazoline Analogs

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Analog 1 32> 12864
Analog 2 > 128> 128> 128
Analog 3 81632
Ciprofloxacin 0.50.25N/A
Fluconazole N/AN/A2

Conclusion and Future Directions

This guide has outlined a systematic and robust approach for the preliminary in-vitro screening of novel this compound analogs. By employing standardized assays for both anticancer and antimicrobial activities, this initial evaluation will enable the identification of promising lead compounds for further development. Analogs exhibiting potent cytotoxicity, particularly those with low micromolar IC₅₀ values, should be prioritized for more extensive studies, including screening against a broader panel of cancer cell lines and investigation into their specific mechanisms of action, such as kinase inhibition assays for EGFR and VEGFR-2. Similarly, compounds with low MIC values against the tested microbial strains warrant further investigation, including determination of their bactericidal or fungicidal properties and evaluation against drug-resistant strains. The data generated from this preliminary screening will be invaluable in guiding the subsequent stages of the drug discovery process, including lead optimization and in-vivo efficacy studies.

References

  • Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. PubMed Central. Available at: [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC. Available at: [Link]

  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. PMC. Available at: [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. SciRP. Available at: [Link]

  • Broth microdilution. Wikipedia. Available at: [Link]

  • Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Creative Bioarray. Available at: [Link]

  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Brieflands. Available at: [Link]

  • Signaling-inactive Epidermal Growth Factor Receptor/Ligand Complexes in Intact Carcinoma Cells by Quinazoline Tyrosine Kinase Inhibitors. AACR Journals. Available at: [Link]

  • Broth Microdilution. MI - Microbiology. Available at: [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. Available at: [Link]

  • Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. PubMed. Available at: [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Available at: [Link]

  • Sulforhodamine B (SRB)-based cytotoxicity assay. Bio-protocol. Available at: [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Royal Society of Chemistry. Available at: [Link]

  • Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC. Available at: [Link]

  • Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli. PubMed Central. Available at: [Link]

  • The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. ResearchGate. Available at: [Link]

  • Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. Bentham Science. Available at: [Link]

  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. NIH. Available at: [Link]

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry. Available at: [Link]

  • Recent Developments in the Antimicrobial Activity of Quinazoline. Research in Pharmacy and Health Sciences. Available at: [Link]

  • Sulforhodamine B colorimetric assay for cytotoxicity screening. PubMed. Available at: [Link]

  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal. Available at: [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. Available at: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]

  • Antimicrobial susceptibility testing by broth microdilution method: widely available modification. CMAC. Available at: [Link]

  • A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and. Pharmaceutical Sciences. Available at: [Link]

  • Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro). MDPI. Available at: [Link]

  • Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

  • Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. PubMed Central. Available at: [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]

  • DATA SHEET SRB Cytotoxicity Assay. Canvax Biotech. Available at: [Link]

Sources

Introduction: The Quinazoline Scaffold and the Strategic Importance of 6-Bromo Substitution

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 6-Bromo-Quinazoline Derivatives

The quinazoline scaffold is a cornerstone in medicinal chemistry, a privileged bicyclic heterocycle renowned for its broad spectrum of pharmacological activities.[1][2] Its derivatives have been successfully developed into FDA-approved drugs for various therapeutic areas, most notably in oncology.[3][4][5] Within this chemical class, halogenated derivatives have garnered significant attention, and the introduction of a bromine atom at the 6-position has emerged as a particularly effective strategy for enhancing biological potency.[2][6] Studies have demonstrated that the presence of a halogen at this position can significantly improve the anticancer effects of the quinazoline core.[3]

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of 6-bromo-quinazoline derivatives. We will delve into the synthetic rationale, explore how molecular modifications influence biological activity—primarily as anticancer agents—and detail the experimental protocols used for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for novel therapeutic discovery.

Core Synthesis and Derivatization Workflow

The journey to understanding the SAR of 6-bromo-quinazoline derivatives begins with their synthesis. A robust and versatile synthetic strategy is paramount for generating a library of analogues for biological screening. The most common and efficient pathway commences with 5-bromoanthranilic acid, which serves as the foundational building block.

The general workflow involves the cyclization of 5-bromoanthranilic acid to form a key intermediate, which is then further reacted to introduce diversity at various positions of the quinazoline ring. This systematic approach allows for the exploration of the chemical space around the core scaffold.

G cluster_synthesis General Synthetic Workflow A 5-Bromoanthranilic Acid B Acylation / Cyclization (e.g., with Acetic Anhydride) A->B Step 1 C Intermediate: 6-Bromo-3,1-benzoxazin-4-one B->C D Reaction with Nucleophile (e.g., Amines, Hydrazine) C->D Step 2 E Core Scaffold: 6-Bromo-quinazolin-4(3H)-one D->E F Further Derivatization (Positions 2, 3, etc.) E->F Step 3 G Diverse Library of 6-Bromo-quinazoline Derivatives F->G

General synthetic workflow for 6-bromo-quinazoline derivatives.
Experimental Protocol: Synthesis of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one

This protocol provides a representative synthesis for a key intermediate used in the development of various anticancer agents.[3] The rationale behind this multi-step synthesis is to first construct the core quinazoline ring and then introduce a versatile thiol group at the 2-position, which can be easily alkylated to generate a diverse set of final compounds.

Step 1: Synthesis of 5-Bromoanthranilic Acid (3)

  • Dissolve anthranilic acid (1) in acetonitrile.

  • Add N-bromosuccinimide (NBS) (2) to the solution.

  • Stir the reaction at room temperature for 2 hours, monitoring progress via Thin-Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure. The resulting crude product is typically used in the next step without further purification.

Step 2: Synthesis of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (5)

  • Reflux a mixture of 5-bromoanthranilic acid (3) (10 mmol), phenyl isothiocyanate (4) (15 mmol), and triethylamine (2 mL) in absolute ethanol (30 mL) at 65°C for 20 hours.[3] The use of triethylamine as a base facilitates the reaction.

  • Monitor the reaction completion by TLC.

  • After the reaction is complete, cool the mixture and filter the resulting precipitate.

  • Recrystallize the residue from ethanol to yield the pure key intermediate (5).[3]

Step 3: Synthesis of Final Derivatives (e.g., 8a-8h)

  • Dissolve the intermediate (5) (1 mmol) in 15 mL of Dimethylformamide (DMF).

  • Add potassium carbonate (K₂CO₃) (1.2 mmol) to the solution over 5 minutes. K₂CO₃ acts as a base to deprotonate the thiol, forming a nucleophilic thiolate.

  • Add the desired alkyl halide or substituted benzyl bromide (1.5 mmol) to the reaction mixture.

  • Reflux the resulting mixture for 24 hours.

  • After completion (monitored by TLC), pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter, dry, and recrystallize the precipitate from ethanol to obtain the final pure compounds.[3]

This self-validating system, where reaction progress is monitored at each stage by TLC, ensures the successful formation of the desired products before proceeding to the next step.

Structure-Activity Relationship (SAR) Analysis

The therapeutic efficacy of 6-bromo-quinazoline derivatives is exquisitely sensitive to the nature and position of substituents on the quinazoline core. The primary focus of SAR studies has been on developing potent anticancer agents, particularly inhibitors of protein kinases like the Epidermal Growth Factor Receptor (EGFR).[7][8][9][10]

Substitutions at the C2- and N3-Positions

A systematic study on 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives, where various substituents were introduced at the 2-position via S-alkylation, provides critical SAR insights.[3][11][12] The cytotoxic activity was evaluated against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines.

Table 1: SAR of 6-Bromo-2-substituted-3-phenylquinazolin-4(3H)-one Derivatives [12]

Compound IDR Group (at 2-position Thiol)IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. SW480
8a n-butyl15.85 ± 3.3217.85 ± 0.92
8b n-pentyl21.15 ± 4.1732.14 ± 3.18
8c benzyl72.14 ± 2.1481.12 ± 4.15
8d 3-methylbenzyl59.15 ± 5.7372.45 ± 2.90
ErlotinibReference Drug38.14 ± 2.1421.45 ± 1.12

Key Insights & Expertise:

  • Aliphatic vs. Aromatic Linkers: The data clearly indicates that compounds with an aliphatic linker at the 2-position (e.g., 8a , 8b ) are significantly more potent than those with an aromatic (benzyl) linker (8c , 8d ).[11] This suggests that the flexibility and lipophilicity of the alkyl chain may be crucial for optimal interaction with the biological target.

  • Chain Length: Comparing 8a (n-butyl) and 8b (n-pentyl), the shorter n-butyl chain confers superior activity. This highlights a specific spatial requirement within the target's binding pocket.

  • Potency vs. Standard: Notably, compound 8a demonstrated significantly better potency against the MCF-7 cell line than the FDA-approved EGFR inhibitor, Erlotinib.[3][11] This underscores the potential of this scaffold to yield highly active compounds.

Substitutions at the C4-Position

The 4-position of the quinazoline ring is another critical locus for modification, with 4-anilinoquinazolines being a well-established class of EGFR inhibitors.[10]

Table 2: SAR of 6-Bromo-2-(pyridin-3-yl)-4-substituted Quinazoline Derivatives as EGFR Inhibitors [8][9]

CompoundR Group (at 4-position)EGFRʷᵗ IC₅₀ (nM)
21 4-bromo-phenylethylidene-hydrazinyl46.1
Analogue4-methoxy-phenyl...Lower Activity
Analogue4-methyl-phenyl...Lower Activity
LapatinibReference Drug53.1

Key Insights & Expertise:

  • Electronic Effects: Studies on 4-anilinoquinazolines revealed that para-substitution on the phenyl ring with electron-withdrawing groups (EWGs) like -Cl, -Br, and -F led to higher inhibitory activity against EGFR.[8][9] Conversely, electron-donating groups (EDGs) such as -CH₃ and -OCH₃ resulted in decreased potency. This causal relationship points to the importance of specific electronic interactions, likely hydrogen bonding or dipole interactions, within the ATP-binding site of EGFR.

  • Superior Potency: The lead compound 21 displayed inhibitory activity against wild-type EGFR comparable to, and slightly better than, the approved dual EGFR/HER2 inhibitor, Lapatinib, validating this design strategy.[8][9]

Mechanism of Action: Targeting Tyrosine Kinase Signaling

A substantial body of evidence indicates that the primary anticancer mechanism for many 6-bromo-quinazoline derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[6][7] EGFR is a transmembrane protein that, upon activation by ligands like EGF, initiates a cascade of downstream signaling events that regulate cell proliferation, survival, and differentiation.[7] In many cancers, this pathway is overactive, leading to uncontrolled cell growth.

6-bromo-quinazoline derivatives are designed to act as ATP-competitive inhibitors. They occupy the ATP-binding site within the EGFR kinase domain, preventing the phosphorylation and activation of downstream signaling molecules.[7] This blockade ultimately leads to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[4]

G cluster_pathway EGFR Signaling Pathway Inhibition cluster_downstream Downstream Signaling EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR Binds & Activates ADP ADP EGFR->ADP PI3K PI3K/Akt EGFR->PI3K Activates RAS RAS/MAPK EGFR->RAS Activates ATP ATP ATP->EGFR Phosphorylation Inhibitor 6-Bromo-Quinazoline Derivative Inhibitor->EGFR Blocks ATP Binding Site Proliferation Cell Proliferation, Survival, Angiogenesis PI3K->Proliferation RAS->Proliferation

Sources

A Comprehensive Technical Guide to Determining the Solubility Profile of 6-Bromo-2-chloro-8-methoxyquinazoline in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Solubility Profiling in Drug Discovery

In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most critical early-stage hurdles is the determination of a compound's physicochemical properties, with solubility standing as a paramount gatekeeper to bioavailability and, ultimately, efficacy. Poor aqueous solubility can terminate the development of an otherwise potent molecule. This guide provides a robust framework for researchers, chemists, and formulation scientists to systematically evaluate the solubility profile of a novel heterocyclic compound, 6-Bromo-2-chloro-8-methoxyquinazoline. More than a mere recitation of protocols, this document elucidates the scientific rationale behind each step, empowering the researcher to not only generate high-quality data but also to deeply understand its implications.

Compound at a Glance: this compound

Before embarking on any experimental work, a thorough understanding of the target molecule's structure is essential. This compound is a substituted quinazoline, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1][2]

Molecular Structure:

  • Quinazoline Core: A bicyclic aromatic heterocycle, which generally imparts a degree of hydrophobicity.

  • Substituents and Their Predicted Influence:

    • 6-Bromo and 2-Chloro Groups: These halogen atoms significantly increase the molecular weight and are electron-withdrawing, which can affect the pKa of the quinazoline nitrogens. Halogenation often decreases aqueous solubility.

    • 8-Methoxy Group: The methoxy group is moderately polar and can act as a hydrogen bond acceptor. Its presence may slightly enhance solubility in polar solvents compared to an unsubstituted counterpart.

Based on its structure—a largely rigid, aromatic system with significant halogenation—we can hypothesize that this compound will exhibit low intrinsic solubility in aqueous media. Its solubility is expected to be higher in organic solvents, with the degree of solubility dictated by the solvent's polarity.

The Foundational Workflow: A Multi-Stage Approach to Solubility Assessment

A comprehensive solubility profile is not a single experiment but a tiered investigation. The following workflow is designed to provide a complete picture, from qualitative assessment to precise quantitative measurement.

G A Visual Solubility Assessment in a Broad Solvent Panel B Thermodynamic 'Shake-Flask' Method (Preliminary) A->B D Definitive Thermodynamic Solubility by HPLC-UV B->D Refines solvent selection C High-Throughput Kinetic Solubility Assay (e.g., Nephelometry) C->D Provides rapid assessment for focused thermodynamic studies E Aqueous Solubility Determination across a pH Range (e.g., pH 1.2 to 7.4) D->E Informs physiologically relevant studies

Caption: A multi-phase workflow for comprehensive solubility profiling.

Experimental Protocols: From Benchtop to High-Throughput

Phase 1: Foundational Qualitative and Semi-Quantitative Screening

The initial phase aims to rapidly classify the compound's solubility in a diverse range of common laboratory solvents. This provides a broad understanding of its behavior and informs the selection of solvents for more rigorous quantitative analysis.

Protocol 1: Visual Solubility Determination

This method provides a rapid, qualitative assessment.

  • Objective: To visually determine if the compound is soluble, partially soluble, or insoluble in a given solvent at a defined concentration.

  • Materials:

    • This compound

    • Small vials (e.g., 2 mL glass vials)

    • Vortex mixer

    • Analytical balance

    • Solvent panel: Water, Ethanol, Methanol, Isopropanol, Acetone, Acetonitrile, Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).

  • Procedure:

    • Weigh approximately 1 mg of this compound into a tared vial.

    • Add 1 mL of the selected solvent to achieve a target concentration of ~1 mg/mL.

    • Cap the vial securely and vortex vigorously for 60 seconds.[3]

    • Allow the vial to stand at room temperature (20-25°C) for 5 minutes.

    • Visually inspect the solution against a dark background. The absence of any visible solid particles indicates that the compound is soluble at this concentration. The presence of undissolved solid indicates partial solubility or insolubility.

    • Record the observations for each solvent.

Protocol 2: Preliminary Thermodynamic 'Shake-Flask' Method

This classic method provides a more accurate, semi-quantitative measure of equilibrium solubility.[4]

  • Objective: To determine the saturated concentration of the compound in a solvent after reaching equilibrium.

  • Procedure:

    • Add an excess amount of this compound (e.g., 5-10 mg) to a vial containing a known volume of solvent (e.g., 1 mL). The key is to ensure undissolved solid remains.

    • Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24 hours. This duration is chosen to ensure equilibrium is reached.

    • After 24 hours, allow the suspension to settle.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm syringe filter is recommended.

    • Dilute the supernatant with a suitable solvent (in which the compound is freely soluble, like acetonitrile or DMSO) to a concentration within the linear range of an analytical method (e.g., HPLC-UV).

    • Quantify the concentration of the compound in the diluted sample against a standard curve.

Phase 2: Rigorous Quantitative Analysis

Protocol 3: Definitive Thermodynamic Solubility by HPLC-UV

This is the gold-standard method for determining thermodynamic solubility, providing precise and accurate data.

  • Objective: To obtain a highly accurate measurement of the equilibrium solubility.

  • Workflow:

    • Standard Curve Generation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile). Analyze these by HPLC-UV to generate a standard curve of peak area versus concentration.

    • Equilibration: Perform the 'Shake-Flask' method as described in Protocol 2, typically for 24 to 48 hours to ensure equilibrium.

    • Sampling and Analysis: After equilibration, centrifuge the samples to pellet the excess solid. Filter the supernatant through a chemical-resistant (e.g., PTFE) 0.22 µm syringe filter.

    • Quantification: Analyze the filtered supernatant by HPLC-UV. Use the standard curve to determine the concentration of the compound in the saturated solution. This concentration is the thermodynamic solubility.

G A Prepare Stock Solution of Compound in DMSO B Dispense Stock into Aqueous Buffer (pH 7.4) A->B C Incubate and Shake (e.g., 2 hours) B->C D Measure Turbidity via Nephelometry C->D E Compare to Standards to Determine Kinetic Solubility D->E

Caption: Workflow for a high-throughput kinetic solubility assay.

Phase 3: pH-Dependent Aqueous Solubility

For ionizable compounds, solubility can be dramatically influenced by pH.[5] As a quinazoline derivative, this compound has nitrogen atoms that can be protonated. Determining its solubility at physiologically relevant pH values is crucial for predicting its behavior in the gastrointestinal tract.

Protocol 4: pH-Solubility Profile

  • Objective: To measure the aqueous solubility of the compound across a range of pH values.

  • Procedure:

    • Prepare a series of buffered solutions (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate different physiological environments.

    • Execute the definitive thermodynamic solubility protocol (Protocol 3) using these buffered solutions as the solvents.

    • Plot the measured solubility as a function of pH. This profile is critical for understanding where the drug is likely to dissolve and be absorbed in the body.[5]

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format for easy comparison.

Table 1: Qualitative Solubility of this compound at ~1 mg/mL

SolventObservationClassification
WaterVisible particles remainInsoluble
EthanolClear solutionSoluble
MethanolClear solutionSoluble
IsopropanolHazy, some particlesPartially Soluble
AcetoneClear solutionSoluble
AcetonitrileClear solutionSoluble
DichloromethaneClear solutionSoluble
DimethylformamideClear solutionSoluble
Dimethyl sulfoxideClear solutionSoluble
(Note: Data is hypothetical for illustrative purposes)

Table 2: Quantitative Thermodynamic Solubility at 25°C

SolventSolubility (µg/mL)Solubility (mM)
Water (pH 7.0)< 1< 0.004
Ethanol5,20021.4
Acetonitrile8,50034.9
DMSO> 50,000> 205
(Note: Data is hypothetical for illustrative purposes; Molecular Weight of C8H4BrClN2O is ~275.5 g/mol )

Interpreting the Results:

  • Low Aqueous Solubility: As predicted, the compound shows very low solubility in neutral water. This is a common characteristic of many drug candidates and necessitates formulation strategies to improve bioavailability.[5]

  • High Solubility in Organic Solvents: The high solubility in solvents like DMSO, DMF, and acetonitrile is typical for flat, aromatic organic molecules. This information is valuable for analytical method development and for preparing stock solutions for biological assays.

  • pH-Dependent Profile: A plot of solubility versus pH would reveal whether the compound is more soluble in acidic conditions (suggesting a basic character where the quinazoline nitrogens are protonated) or basic conditions. This is a critical piece of data for oral drug development.

Conclusion and Forward Look

This guide has outlined a systematic and scientifically rigorous approach to characterizing the solubility profile of this compound. By progressing from broad, qualitative screening to precise, quantitative measurements under various conditions, a researcher can build a comprehensive understanding of the molecule's behavior. The hypothetical data presented underscore the likely challenge of poor aqueous solubility, a common issue for this class of compounds.[1] This early-stage characterization is not an endpoint but a crucial starting point. The data generated from these protocols will directly inform subsequent steps in the drug development pipeline, including formulation design, selection of excipients, and the planning of preclinical in vivo studies.

References

  • Experiment 1 Determination of Solubility Class. (n.d.). Retrieved from [Link]

  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

  • How can you determine the solubility of organic compounds? (2017, June 24). Quora. Retrieved from [Link]

  • Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivative. International Journal of Medicinal Chemistry, 2014, 395637. [Link]

  • Factors Affecting Solubility. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

  • 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions. [Link]

Sources

The Strategic Exploitation of 6-Bromo-2-chloro-8-methoxyquinazoline as a Privileged Scaffold for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The quinazoline core is a cornerstone in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors.[1][2][3] This guide delves into the strategic rationale and practical application of a specifically substituted quinazoline, 6-bromo-2-chloro-8-methoxyquinazoline, as a versatile and potent scaffold for the generation of novel kinase inhibitors. We will explore the nuanced roles of each substituent, provide a plausible and detailed synthetic pathway to the core, outline robust protocols for biological evaluation, and discuss the structure-activity relationship (SAR) considerations that guide the evolution of this scaffold into clinical candidates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold in their kinase inhibitor discovery programs.

Introduction: The Quinazoline Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent a major class of drug targets, particularly in oncology.[4][5][6] The quinazoline scaffold has emerged as a "privileged" structure in the design of kinase inhibitors due to its ability to mimic the adenine ring of ATP and form key hydrogen bond interactions within the kinase hinge region.[4] Marketed drugs such as Gefitinib and Erlotinib, both potent EGFR inhibitors, validate the clinical utility of the quinazoline core.

The strategic substitution of the quinazoline ring is paramount in tuning potency, selectivity, and pharmacokinetic properties. The this compound scaffold offers a unique combination of functionalities:

  • The 2-Chloro Position: A versatile synthetic handle for introducing a variety of substituents through nucleophilic substitution or cross-coupling reactions, allowing for the exploration of the solvent-exposed region of the kinase active site.

  • The 6-Bromo Position: Provides a vector for further modification via cross-coupling reactions and can contribute to binding affinity through halogen bonding or by occupying hydrophobic pockets.

  • The 8-Methoxy Group: An electron-donating group that can influence the electronics of the quinazoline ring system and potentially form specific interactions within the ATP-binding pocket, contributing to both potency and selectivity.

This guide will provide a comprehensive framework for harnessing the potential of this specific scaffold in kinase inhibitor design.

Synthesis of the this compound Core

A robust and scalable synthesis of the core scaffold is the foundation of any successful drug discovery campaign. The following multi-step synthesis is proposed based on established chemical transformations of related quinazoline systems.

Synthesis of Starting Material: 5-Bromo-2-amino-3-methoxybenzoic acid

The synthesis commences with the commercially available 2-amino-3-methoxybenzoic acid.

  • Step 1: Bromination of 2-amino-3-methoxybenzoic acid.

    • Protocol: To a solution of 2-amino-3-methoxybenzoic acid (1.0 eq) in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature. The reaction is stirred for 2-4 hours until TLC analysis indicates complete consumption of the starting material. The product, 5-bromo-2-amino-3-methoxybenzoic acid, can be isolated by pouring the reaction mixture into water and filtering the resulting precipitate.

Construction of the Quinazoline Core
  • Step 2: Formation of the Quinazolinone Ring.

    • Protocol: The 5-bromo-2-amino-3-methoxybenzoic acid (1.0 eq) is reacted with formamide (excess) at elevated temperatures (e.g., 150-160 °C) for 4-6 hours. This reaction proceeds via a cyclization-condensation to yield 6-bromo-8-methoxyquinazolin-4(3H)-one. The product can be isolated by cooling the reaction mixture and collecting the precipitated solid.

  • Step 3: Chlorination to 6-Bromo-2,4-dichloro-8-methoxyquinazoline.

    • Protocol: The 6-bromo-8-methoxyquinazolin-4(3H)-one (1.0 eq) is treated with an excess of phosphorus oxychloride (POCl₃) containing a catalytic amount of N,N-dimethylaniline. The mixture is heated to reflux for 4-6 hours. After cooling, the excess POCl₃ is carefully quenched by pouring the mixture onto crushed ice. The resulting precipitate, 6-bromo-2,4-dichloro-8-methoxyquinazoline, is filtered, washed with water, and dried.

  • Step 4: Selective Monodechlorination to the Final Scaffold.

    • Protocol: The 2,4-dichloroquinazoline is highly reactive, with the 4-position being more susceptible to nucleophilic attack under mild conditions.[7] To obtain the desired 2-chloro scaffold, a selective reduction of the 4-chloro position is required. This can be achieved by reacting 6-bromo-2,4-dichloro-8-methoxyquinazoline (1.0 eq) with a reducing agent such as zinc dust in acetic acid at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered, and the filtrate is neutralized to precipitate the product, this compound.

Diagram of the Proposed Synthetic Workflow

Synthesis_Workflow A 2-Amino-3-methoxybenzoic acid B 5-Bromo-2-amino-3-methoxybenzoic acid A->B NBS, Acetic Acid C 6-Bromo-8-methoxyquinazolin-4(3H)-one B->C Formamide, Heat D 6-Bromo-2,4-dichloro-8-methoxyquinazoline C->D POCl3, N,N-Dimethylaniline E This compound D->E Zn, Acetic Acid

Caption: Proposed synthetic route to the this compound scaffold.

Derivatization Strategies and Structure-Activity Relationship (SAR)

The this compound scaffold offers multiple points for diversification to optimize kinase inhibitory activity and selectivity.

Modification at the 2-Position

The 2-chloro group is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. A wide array of amines, thiols, and alcohols can be introduced at this position.

  • Rationale: Substituents at the 2-position typically extend into the solvent-exposed region of the kinase active site. This allows for the introduction of solubilizing groups or moieties that can form additional interactions with the protein surface, potentially enhancing selectivity.

  • Experimental Protocol (General SNAr):

    • Dissolve this compound (1.0 eq) in a suitable solvent such as isopropanol or DMF.

    • Add the desired amine or thiol nucleophile (1.1 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).

    • Heat the reaction mixture to 80-120 °C and monitor by TLC.

    • Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

    • Purify the crude product by column chromatography.

Modification at the 6-Position

The 6-bromo substituent is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.

  • Rationale: The 6-position is often a key interaction site within the hydrophobic pocket of the kinase active site. Introducing small alkyl or aryl groups can enhance van der Waals interactions and improve potency.

  • Experimental Protocol (General Suzuki Coupling):

    • To a reaction vessel, add 6-bromo-2-substituted-8-methoxyquinazoline (1.0 eq), the desired boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

    • Add a mixture of a suitable organic solvent (e.g., dioxane or toluene) and water.

    • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) to 80-100 °C until the starting material is consumed.

    • Cool the reaction, dilute with water, and extract the product.

    • Purify by column chromatography.

The Role of the 8-Methoxy Group

The 8-methoxy group is an important, albeit less commonly modified, feature of this scaffold.

  • Rationale: The methoxy group is electron-donating, which can influence the pKa of the quinazoline nitrogens and modulate the strength of hydrogen bonding to the kinase hinge region. Its steric bulk can also orient the molecule within the active site to favor productive binding conformations and potentially create unique interactions with nearby residues. In some kinases, this group may form a hydrogen bond with a backbone amide or a water molecule, further anchoring the inhibitor.

Diagram of SAR Logic

SAR_Logic Scaffold This compound Pos2 2-Position (Solvent Front) Scaffold->Pos2 S_NAr Pos6 6-Position (Hydrophobic Pocket) Scaffold->Pos6 Cross-Coupling Pos8 8-Position (Electronic/Steric Tuning) Scaffold->Pos8 Inherent Property Activity Kinase Inhibition (Potency & Selectivity) Pos2->Activity Pos6->Activity Pos8->Activity

Caption: Structure-Activity Relationship (SAR) exploration points on the scaffold.

Biological Evaluation of this compound Derivatives

A hierarchical screening approach is essential for the efficient evaluation of newly synthesized compounds.

In Vitro Kinase Inhibition Assays

The initial assessment of inhibitory activity is performed using purified kinase enzymes.

  • Luminescence-Based Kinase Assay (e.g., ADP-Glo™):

    • Principle: This assay quantifies the amount of ADP produced during the kinase reaction. A luminescent signal is generated that is proportional to the ADP concentration, and therefore, the kinase activity.

    • Protocol:

      • Prepare serial dilutions of the test compounds in DMSO.

      • In a 384-well plate, add the kinase, the appropriate substrate, and the test compound.

      • Initiate the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

      • Stop the reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent.

      • Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

      • Measure the luminescence using a plate reader.

      • Calculate the IC₅₀ values by fitting the data to a dose-response curve.

  • Radiometric Kinase Assay (e.g., ³³P-ATP Filter Binding Assay):

    • Principle: This classic method measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate.

    • Protocol:

      • Similar to the luminescence assay, set up kinase reactions with the enzyme, substrate, test compound, and [γ-³³P]ATP.

      • After incubation, spot the reaction mixture onto a phosphocellulose filter membrane.

      • Wash the membrane to remove unincorporated [γ-³³P]ATP.

      • Measure the radioactivity retained on the filter using a scintillation counter.

      • Determine the IC₅₀ values from the dose-response data.

Cell-Based Assays

Compounds that demonstrate potent in vitro activity should be advanced to cell-based assays to assess their effects in a more physiologically relevant context.

  • Cell Viability/Proliferation Assay (e.g., MTT Assay):

    • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

    • Protocol:

      • Seed cancer cell lines known to be dependent on the target kinase into 96-well plates and allow them to adhere overnight.

      • Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).

      • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

      • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

      • Measure the absorbance at 570 nm using a microplate reader.

      • Calculate the GI₅₀ (concentration for 50% growth inhibition) values.

  • Target Engagement and Downstream Signaling Assays (e.g., Western Blot):

    • Principle: Western blotting can be used to confirm that the inhibitor is engaging its target in cells and modulating downstream signaling pathways.

    • Protocol:

      • Treat cells with the test compound for a short period (e.g., 1-2 hours).

      • Lyse the cells and quantify the protein concentration.

      • Separate the proteins by SDS-PAGE and transfer them to a membrane.

      • Probe the membrane with primary antibodies against the phosphorylated form of the target kinase and key downstream signaling proteins (e.g., p-AKT, p-ERK).

      • Use secondary antibodies conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

      • Analyze the band intensities to determine the extent of target inhibition.

Diagram of the Kinase Inhibitor Screening Cascade

Screening_Cascade Compound_Library Library of 6-Bromo-2-substituted- 8-methoxyquinazoline Derivatives In_Vitro_Screening In Vitro Kinase Assays (Luminescence or Radiometric) Compound_Library->In_Vitro_Screening Primary Screen Potent_Hits Potent Hits (Low IC50) In_Vitro_Screening->Potent_Hits Identify Cell_Based_Assays Cell-Based Assays (Viability, Target Engagement) Potent_Hits->Cell_Based_Assays Secondary Screen Lead_Candidates Lead Candidates for Further Optimization Cell_Based_Assays->Lead_Candidates Validate

Caption: A typical workflow for screening novel kinase inhibitors.

Data Presentation and Interpretation

To facilitate the analysis of SAR, quantitative data should be organized in a clear and concise manner.

Table 1: Representative Data for a Hypothetical Series of 6-Bromo-2-substituted-8-methoxyquinazoline Derivatives

Compound IDR (2-Position)Kinase X IC₅₀ (nM)Cell Line Y GI₅₀ (nM)
Scaffold -Cl>10,000>10,000
Cpd-1 -NH(CH₂)₂OH5502,100
Cpd-2 -NH-Ph85450
Cpd-3 -NH-(4-F-Ph)30120
Cpd-4 -S-CH₂-Ph210980

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its strategic substitution pattern provides multiple avenues for synthetic elaboration, allowing for the fine-tuning of potency, selectivity, and drug-like properties. The synthetic routes and biological evaluation protocols outlined in this guide provide a comprehensive framework for researchers to effectively explore the chemical space around this privileged core. A systematic approach to derivatization and screening, guided by a thorough understanding of the SAR, will be instrumental in unlocking the full therapeutic potential of this versatile scaffold.

References

  • Jain, N., Goel, T., Thakar, S., Jadhav, M., & Bansode, D. (2023). An Explicative Review on the Progress of Quinazoline Scaffold as Bioactive Agents in the Past Decade. Medicinal Chemistry, 19(3), 211-245.
  • MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. [Link]

  • PubMed. (n.d.). Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. [Link]

  • Hassan, A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 519. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Procurement Essentials: Understanding 2-Amino-3-methoxybenzoic Acid for Your Synthesis Needs. [Link]

  • Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. [Link]

  • Rajveer, C., et al. (2010). SYNTHESIS OF 6-BROMO-OXO QUINAZOLINE DERIVATIVES AND THEIR HARAMCOLOGICAL ACTIVITIES. SciSpace. [Link]

  • Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 15838. [Link]

  • Al-Suhaimi, K. S., et al. (2025). Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances. Cuestiones de Fisioterapia, 54(3), 292-309. [Link]

  • Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • Conconi, M. T., et al. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European Journal of Medicinal Chemistry, 67, 345-356. [Link]

  • Chemistry Stack Exchange. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. [Link]

  • ResearchGate. (2025). Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of 6-Bromo-2-chloro-8-methoxyquinazoline and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its broad range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] This fused heterocyclic system, comprising a benzene ring fused to a pyrimidine ring, offers a versatile template for drug design.[1][4] Specifically, substituted quinazolines have emerged as potent kinase inhibitors, a class of targeted cancer therapeutics.[1][5]

6-Bromo-2-chloro-8-methoxyquinazoline is a highly valuable building block in this field.[6] The bromine atom at the 6-position and the methoxy group at the 8-position provide specific steric and electronic properties that can be crucial for binding to biological targets, while the chloro group at the 2-position serves as an excellent leaving group for introducing a wide array of functional groups via nucleophilic aromatic substitution. This guide provides a detailed, experience-driven overview of the synthetic strategies to access this key intermediate and its subsequent derivatization, emphasizing the chemical principles and practical considerations for researchers in drug discovery and development.

Core Synthetic Strategy: A Retrosynthetic Approach

The synthesis of functionalized quinazoline derivatives from this compound hinges on a robust and efficient preparation of the core structure itself. A logical retrosynthetic analysis breaks down the target molecule into more readily available precursors. The primary disconnection points are the C2-Cl bond and the bonds forming the pyrimidine ring.

G target This compound (Target Molecule) precursor1 6-Bromo-8-methoxyquinazolin-2(1H)-one (Quinazolinone Precursor) target->precursor1 Dehydroxy-chlorination precursor2 2-Amino-5-bromo-3-methoxybenzoic Acid (Anthranilic Acid Derivative) precursor1->precursor2 Cyclization (e.g., with Formamide) starting_materials Simpler Aromatic Precursors (e.g., 3-methoxybenzoic acid) precursor2->starting_materials Multi-step Synthesis: Nitration, Bromination, Reduction derivatives Functionalized Quinazoline Derivatives derivatives->target Nucleophilic Aromatic Substitution (SNAr)

Figure 1: Retrosynthetic analysis of this compound and its derivatives.

This analysis reveals a three-stage synthetic strategy:

  • Assembly of the Substituted Anthranilic Acid: Construction of the key 2-amino-5-bromo-3-methoxybenzoic acid intermediate.

  • Formation of the Quinazolinone Core: Cyclization of the anthranilic acid to form 6-bromo-8-methoxyquinazolin-2(1H)-one.

  • Chlorination and Derivatization: Conversion of the quinazolinone to the target 2-chloroquinazoline, followed by functionalization.

Part I: Synthesis of the Quinazolinone Core

The cornerstone of this entire synthetic endeavor is the preparation of the 6-Bromo-8-methoxyquinazolin-2(1H)-one intermediate. This is achieved through the construction of a specifically substituted anthranilic acid followed by a cyclization reaction.

Protocol 1.1: Synthesis of 2-Amino-5-bromo-3-methoxybenzoic Acid

This multi-step synthesis starts from a commercially available precursor, 3-methoxybenzoic acid. The sequence involves electrophilic aromatic substitution to install the nitro and bromo groups, followed by reduction of the nitro group. The directing effects of the existing substituents (methoxy and carboxylic acid) are critical for achieving the desired regiochemistry.

Workflow for Anthranilic Acid Synthesis

G start 3-Methoxybenzoic Acid step1 Nitration (HNO₃, H₂SO₄) start->step1 intermediate1 3-Methoxy-2-nitrobenzoic Acid step1->intermediate1 step2 Bromination (NBS or Br₂) intermediate1->step2 intermediate2 5-Bromo-3-methoxy-2-nitrobenzoic Acid step2->intermediate2 step3 Reduction (e.g., H₂, Pd/C) intermediate2->step3 product 2-Amino-5-bromo-3-methoxybenzoic Acid step3->product

Figure 2: Synthetic workflow for the preparation of the key anthranilic acid intermediate.

Step-by-Step Protocol:

  • Nitration: Carefully add 3-methoxybenzoic acid to a cooled mixture of concentrated nitric acid and sulfuric acid. The methoxy group is ortho-, para-directing, while the carboxylic acid is meta-directing. Nitration is expected to occur ortho to the methoxy group. Maintain the temperature below 10 °C throughout the addition. After stirring, the product, 3-methoxy-2-nitrobenzoic acid, is isolated by pouring the mixture onto ice.

  • Bromination: The nitro-substituted benzoic acid is then brominated. A common method involves using N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile.[7] The electron-withdrawing nitro and carboxyl groups deactivate the ring, but the methoxy group activates the positions ortho and para to it. Bromination occurs at the less sterically hindered position para to the methoxy group, yielding 5-bromo-3-methoxy-2-nitrobenzoic acid.

  • Reduction: The nitro group is selectively reduced to an amine. A standard and high-yielding method is catalytic hydrogenation using hydrogen gas with a palladium on carbon (Pd/C) catalyst in a solvent like tetrahydrofuran (THF) or ethanol.[8] This reaction is typically clean and proceeds under mild conditions, affording the final 2-amino-5-bromo-3-methoxybenzoic acid.

Protocol 1.2: Cyclization to 6-Bromo-8-methoxyquinazolin-2(1H)-one

The formation of the quinazolinone ring from an anthranilic acid is a classic transformation in heterocyclic chemistry. The Niementowski reaction, which involves heating the anthranilic acid with formamide, is a direct and effective method.[9][10]

Causality: Formamide serves as both the solvent and the source of the C2 carbon atom of the quinazoline ring. The reaction proceeds via an initial formation of an o-amidobenzamide intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the stable quinazolinone ring system.[11]

Step-by-Step Protocol:

  • Combine 2-amino-5-bromo-3-methoxybenzoic acid (1.0 eq) with an excess of formamide (e.g., 10-20 eq) in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to 130-150 °C and maintain for 2-4 hours.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water or onto crushed ice to precipitate the product.

  • Collect the solid product by vacuum filtration, wash thoroughly with water to remove residual formamide, and dry under vacuum.

  • The crude 6-Bromo-8-methoxyquinazolin-2(1H)-one can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

StepKey ReagentsTypical ConditionsExpected Yield
Nitration HNO₃, H₂SO₄0-10 °C, 1-2 h75-85%
Bromination NBS, AcetonitrileRoom Temp, 2 h60-70%[7]
Reduction H₂ (balloon), 10% Pd/C, THFRoom Temp, 18 h>95%[8]
Cyclization Formamide130-150 °C, 2-4 h70-90%[9]
Table 1: Summary of reaction conditions and typical yields for the synthesis of the quinazolinone core.

Part II: Chlorination to this compound

The conversion of the quinazolinone to the 2-chloroquinazoline is a pivotal step, transforming a stable lactam into a reactive electrophile ready for derivatization. This is achieved via a dehydroxy-chlorination reaction.

Mechanistic Insight: The quinazolinone exists in a tautomeric equilibrium between the lactam (keto) and lactim (enol) forms.[11] It is the lactim tautomer, which possesses a hydroxyl group at the C2 position, that reacts with the chlorinating agent. Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this transformation.[12][13] The reaction proceeds through an initial phosphorylation of the hydroxyl group, creating an excellent leaving group which is subsequently displaced by a chloride ion.[12]

G cluster_reaction quinazolinone 6-Bromo-8-methoxyquinazolin-2(1H)-one (Lactam Form) tautomer 6-Bromo-2-hydroxy-8-methoxyquinazoline (Lactim Form) quinazolinone->tautomer Tautomerization reagent POCl₃ intermediate Phosphorylated Intermediate (Good Leaving Group) tautomer->intermediate 1. reagent->intermediate Phosphorylation chloride Cl⁻ product This compound intermediate->product 2. chloride->product Nucleophilic Attack & Displacement G start 6-Bromo-2-chloro- 8-methoxyquinazoline product 2-Substituted-6-bromo- 8-methoxyquinazoline start->product SNAr Reaction nucleophile Nucleophile (R-NH₂, R-OH, R-SH) nucleophile->product base Base (e.g., DIPEA, K₂CO₃) base->product Acid Scavenger

Sources

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 2-Chloroquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Substituted Quinazolines

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] Derivatives of this heterocyclic system exhibit a wide spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and anticonvulsant properties.[2][3] The functionalization at the 2-position, in particular, is a critical determinant of biological activity, making the development of robust synthetic methodologies to access 2-substituted quinazolines a paramount objective for drug discovery professionals.[3][4]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[5][6][7] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an ideal tool for the late-stage functionalization of complex molecules.[5][8] This guide provides a detailed exploration of the application of the Suzuki-Miyaura reaction to 2-chloroquinazolines, offering both a theoretical framework and practical, field-tested protocols for researchers in synthetic and medicinal chemistry.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[6][9][10] Understanding this cycle is fundamental to troubleshooting and optimizing reaction conditions.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 2-chloroquinazoline, forming a Pd(II) complex.[6][9][10] This is often the rate-limiting step, particularly for less reactive aryl chlorides.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) forms a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the chloride and forming a new diorganopalladium(II) complex.[6]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond of the 2-substituted quinazoline product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][9][10]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition 2-Chloroquinazoline Pd(II)_Complex Ar-Pd(II)-Cl(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar'B(OH)2, Base Diorganopalladium Ar-Pd(II)-Ar'(L2) Transmetalation->Diorganopalladium Reductive_Elimination Reductive Elimination Diorganopalladium->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product (2-Arylquinazoline)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols and Methodologies

The following protocols are designed to be a robust starting point for the Suzuki-Miyaura coupling of 2-chloroquinazolines. Optimization may be necessary for particularly challenging substrates.

General Protocol for Conventional Heating

This procedure is suitable for most standard laboratory setups.

Materials:

  • 2-Chloroquinazoline (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene, or DMF)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the 2-chloroquinazoline (1.0 equiv), arylboronic acid (1.3 equiv), palladium catalyst (5 mol%), and base (2.0 equiv).[11]

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the anhydrous solvent via syringe. A typical concentration is 0.1 M relative to the 2-chloroquinazoline.[11]

  • Reaction Conditions: Place the flask in a preheated oil bath and stir the reaction mixture at a temperature ranging from 90-120°C.[11]

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[12]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[11][12]

Protocol for Microwave-Assisted Synthesis

For accelerated reaction times and potentially improved yields, microwave irradiation is an excellent alternative.

Materials:

  • 2-Chloroquinazoline (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Dioxane/water, 4:1)

Procedure:

  • Reaction Setup: In a microwave-safe vial, combine the 2-chloroquinazoline, arylboronic acid, palladium catalyst, and base.[12]

  • Solvent Addition: Add the solvent mixture.

  • Microwave Conditions: Seal the vial and place it in the microwave reactor. A typical starting condition is 120-150°C for 15-30 minutes.

  • Work-up and Purification: Follow the same work-up and purification steps as described in the general protocol.[12]

Key Parameter Optimization: A Data-Driven Approach

The success of a Suzuki-Miyaura reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The low reactivity of aryl chlorides compared to bromides or iodides often necessitates the use of more sophisticated catalytic systems.[13]

Catalyst and Ligand Selection

For challenging couplings involving heteroaryl chlorides like 2-chloroquinazoline, electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition step.[13][14] While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often provide superior results.

Catalyst/PrecatalystLigandTypical Loading (mol%)Key Advantages
Pd(PPh₃)₄Triphenylphosphine2 - 5Readily available, good for general purpose.
Pd(OAc)₂ / Pd₂(dba)₃Buchwald Ligands (e.g., SPhos, XPhos)1 - 3High reactivity for aryl chlorides, broad substrate scope.[14]
PEPPSI-type catalystsN-Heterocyclic Carbene (NHC)0.5 - 2High thermal stability, effective for sterically hindered substrates.[15]
Choice of Base and Solvent

The base plays a crucial role in activating the boronic acid for transmetalation. The choice of solvent influences the solubility of reagents and the stability of the catalytic species.

BaseSolvent SystemTemperature (°C)Notes
K₂CO₃Dioxane/H₂O, DME/H₂O80 - 110A common and effective combination for many substrates.[8]
Cs₂CO₃DMF, Dioxane100 - 120A stronger base, often used for less reactive chlorides.[8]
K₃PO₄Toluene, Dioxane80 - 110A non-aqueous option, can be beneficial for water-sensitive substrates.
Workflow for Optimization

Optimization_Workflow Start Define Substrates: 2-Chloroquinazoline & Arylboronic Acid Screen_Catalyst Screen Catalysts: 1. Pd(PPh3)4 2. Pd(OAc)2/SPhos 3. PEPPSI-IPr Start->Screen_Catalyst Screen_Base Screen Bases: 1. K2CO3 2. Cs2CO3 3. K3PO4 Screen_Catalyst->Screen_Base Screen_Solvent Screen Solvents: 1. Dioxane/H2O 2. DMF 3. Toluene Screen_Base->Screen_Solvent Analyze Analyze Results (TLC, LC-MS, Yield) Screen_Solvent->Analyze Optimized Optimized Conditions Analyze->Optimized

Caption: A logical workflow for optimizing Suzuki-Miyaura reaction conditions.

Conclusion and Future Outlook

The Suzuki-Miyaura cross-coupling of 2-chloroquinazolines is a highly effective and adaptable method for the synthesis of a diverse array of 2-arylquinazolines. By understanding the underlying mechanism and systematically optimizing key reaction parameters—catalyst, ligand, base, and solvent—researchers can efficiently access novel compounds with significant potential in drug discovery and materials science. The continued development of more active and robust catalyst systems promises to further expand the scope and utility of this invaluable transformation.[16][17]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Organic Reactions. The Suzuki–Miyaura Cross-Coupling Reaction. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. Available from: [Link]

  • ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... Available from: [Link]

  • National Center for Biotechnology Information. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC. Available from: [Link]

  • National Institutes of Health. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Available from: [Link]

  • ResearchGate. (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. Available from: [Link]

  • PubMed. New Tricyclic Aryl Quinazoline Derivatives by Suzuki-Miyaura Cross-Coupling. Available from: [Link]

  • National Center for Biotechnology Information. 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review - PMC. Available from: [Link]

  • PubMed. Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents. Available from: [Link]

  • Royal Society of Chemistry. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. Available from: [Link]

  • National Center for Biotechnology Information. Quinazolinones, the Winning Horse in Drug Discovery - PMC. Available from: [Link]

  • National Center for Biotechnology Information. New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling - PMC. Available from: [Link]

  • ResearchGate. Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. Available from: [Link]

  • MDPI. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Available from: [Link]

  • MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. Available from: [Link]

  • ResearchGate. (PDF) Palladium Catalysts for Cross-Coupling Reaction. Available from: [Link]

  • ResearchGate. Suzuki-Miyaura cross-coupling of 5a–d with arylvinylboronic acid. Available from: [Link]

  • ResearchGate. (PDF) Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. Available from: [Link]

  • National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]

  • MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Available from: [Link]

  • National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. Available from: [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Available from: [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Available from: [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Functionalization of the Quinazoline C2 Position

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Quinazoline Scaffold and the Strategic Importance of C2 Functionalization

The quinazoline core is a privileged heterocyclic motif in medicinal chemistry and materials science. Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] Notably, several FDA-approved kinase inhibitors, such as gefitinib and erlotinib, feature a quinazoline scaffold, underscoring its significance in drug development.[1] The therapeutic efficacy and physicochemical properties of these molecules are critically dependent on the nature and position of substituents on the quinazoline ring.

The C2 position, in particular, offers a key vector for chemical modification, allowing for the introduction of diverse aryl, alkyl, alkynyl, and other functional groups. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for achieving this transformation, providing reliable and efficient access to a vast chemical space of novel quinazoline derivatives. This guide provides an in-depth exploration of the primary palladium-catalyzed methods for C2 functionalization, complete with detailed, field-proven protocols, mechanistic insights, and troubleshooting advice.

Core Methodologies for C2 Functionalization

This guide will focus on four cornerstone palladium-catalyzed reactions for the functionalization of the quinazoline C2 position:

  • Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl moieties.

  • Sonogashira Coupling: For the installation of alkynyl groups.

  • Heck Coupling: For the formation of C-C bonds with alkenes.

  • Direct C-H Activation: An atom-economical approach to C2 functionalization.

Suzuki-Miyaura Coupling: A Robust Tool for C2-Arylation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds with high efficiency and functional group tolerance.[3] In the context of quinazoline chemistry, it is the preeminent method for introducing aryl and heteroaryl substituents at the C2 position, which is crucial for modulating the biological activity of kinase inhibitors and other therapeutic agents.[1][4]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The choice of palladium catalyst, ligand, and base is critical for ensuring efficient turnover of the catalytic cycle and high product yields.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R¹-Pd(II)L_n-R² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X (2-Haloquinazoline) ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ + Base BoronicAcid->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 2-Chloroquinazoline with an Arylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 2-chloroquinazoline with a representative arylboronic acid.

Materials:

  • 2-Chloroquinazoline (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

  • Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)

  • Schlenk flask or sealed tube

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a Schlenk flask or sealed tube, add the 2-chloroquinazoline, arylboronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent oxidation of the Pd(0) catalyst.[1]

  • Solvent Addition: Under the inert atmosphere, add the degassed solvent system.

  • Reaction: Stir the mixture at the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Summary: Representative Conditions for Suzuki-Miyaura Coupling at C2
Catalyst (mol%)Ligand (if applicable)Base (equiv)SolventTemp (°C)Typical Yield (%)Reference
Pd(OAc)₂ (4.2)NoneNa₂CO₃ (2.0)Acetone/H₂O (1:1)40-4592-96[6]
Pd(dppf)Cl₂ (5)dppfNa₂CO₃ (2.0)Toluene/H₂O115High[5]
Pd(PPh₃)₄ (5)PPh₃K₂CO₃ (2M aq.)DMFRefluxModerate[7]
PdCl₂(PPh₃)₂ (5)PCy₃K₂CO₃Dioxane/H₂O (3:1)120Good[3]

Sonogashira Coupling: Gateway to C2-Alkynylated Quinazolines

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne.[3][8] This reaction is instrumental in synthesizing 2-alkynylquinazolines, which are valuable intermediates and have shown promise as selective kinase inhibitors.[3]

Mechanistic Rationale

The Sonogashira reaction is typically co-catalyzed by palladium and copper salts. The palladium catalyst facilitates the oxidative addition of the aryl halide and the reductive elimination of the product, while the copper co-catalyst is involved in the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the homocoupling of alkynes (Glaser coupling).[9]

Diagram: Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow Workflow for Sonogashira Coupling Start Start: Assemble Reagents Assemble 1. Add 2-Haloquinazoline, Pd Catalyst, CuI (optional), and Base to Flask Start->Assemble Inert 2. Establish Inert Atmosphere (Argon/Nitrogen Purge) Assemble->Inert AddSolvents 3. Add Degassed Solvent (e.g., THF, DMF, NEt₃) Inert->AddSolvents AddAlkyne 4. Add Terminal Alkyne AddSolvents->AddAlkyne React 5. Heat and Stir Reaction Mixture (Monitor by TLC/LC-MS) AddAlkyne->React Workup 6. Aqueous Work-up and Extraction React->Workup Purify 7. Column Chromatography Workup->Purify End End: Characterize Product Purify->End

Caption: A step-by-step workflow for a typical Sonogashira coupling experiment.

Protocol: Sonogashira Coupling of 2-Iodoquinazoline with a Terminal Alkyne

This protocol outlines a general procedure for the Sonogashira coupling of a 2-iodoquinazoline, which is typically more reactive than its chloro- or bromo-analogs.

Materials:

  • 2-Iodoquinazoline (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) iodide (CuI) (1-10 mol%)

  • Base (e.g., NEt₃, i-Pr₂NH) (2.0-5.0 equiv, can also be the solvent)

  • Solvent (e.g., THF, DMF)

  • Schlenk flask

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: In a Schlenk flask, combine the 2-iodoquinazoline, palladium catalyst, and copper(I) iodide.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Base Addition: Add the degassed solvent and the amine base.

  • Alkyne Addition: Add the terminal alkyne via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor for completion by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and partition the residue between water and an organic solvent.

  • Purification: Separate the organic layer, dry, and concentrate. Purify the crude product by column chromatography.

Data Summary: Representative Conditions for Sonogashira Coupling at C2
SubstrateCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Reference
2,4-dichloro-6-bromoquinazolinePdCl₂(PPh₃)₂CuINEt₃THFRT[3]
4-chloroquinazolinesPd(PPh₃)₄CuICs₂CO₃DMFRT[3]
6-iodoquinazolin-4-aminesPdCl₂(PPh₃)₂-dppfCuINEt₃DMF50[8]
2-aryl-4-chloro-6-iodoquinazolinesPdCl₂(PPh₃)₂CuICs₂CO₃THFRT[10]

Heck Coupling: C2-Vinylation of Quinazolines

The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, a transformation that is invaluable for the synthesis of complex organic molecules.[11][12] For quinazolines, this reaction allows for the introduction of vinyl groups at the C2 position, which can be further functionalized or used to construct larger molecular scaffolds.[13]

Mechanistic Rationale

The Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-aryl bond. A subsequent β-hydride elimination releases the product and a palladium hydride species, which is then converted back to the active Pd(0) catalyst in the presence of a base.[11]

Protocol: Heck Coupling of 2-Bromoquinazoline with an Alkene

This protocol describes a general procedure for the Heck coupling of a 2-bromoquinazoline with a generic alkene.

Materials:

  • 2-Bromoquinazoline (1.0 equiv)

  • Alkene (1.2-2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)

  • Ligand (e.g., PPh₃, P(o-tol)₃) (if needed)

  • Base (e.g., NEt₃, K₂CO₃) (1.5-2.5 equiv)

  • Solvent (e.g., DMF, Acetonitrile)

  • Sealed tube or microwave vial

  • Magnetic stirrer and heating source

Procedure:

  • Reaction Setup: Combine the 2-bromoquinazoline, palladium catalyst, ligand (if using a catalyst precursor like Pd(OAc)₂), and base in a sealed tube or microwave vial.

  • Inert Atmosphere: Purge the vessel with an inert gas.

  • Solvent and Alkene Addition: Add the solvent and the alkene.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (often 100-140 °C). Microwave irradiation can often accelerate the reaction.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over a drying agent, and concentrate. Purify the residue by column chromatography.

Data Summary: Representative Conditions for Heck Coupling

While specific examples for the C2 position of quinazolines are less frequently detailed in broad reviews compared to Suzuki and Sonogashira, the general principles of Heck reactions apply.[14] Conditions are often optimized on a case-by-case basis.

Catalyst (mol%)LigandBaseSolventTemp (°C)General Outcome
Pd(OAc)₂ (2-5)PPh₃ or other phosphinesNEt₃DMF100-120Good for aryl bromides
Pd(PPh₃)₄ (5)PPh₃K₂CO₃Acetonitrile80-100Effective for various substrates

Direct C-H Activation: An Atom-Economical Frontier

Direct C-H functionalization represents a paradigm shift in organic synthesis, offering a more atom- and step-economical approach to creating C-C and C-heteroatom bonds by avoiding the pre-functionalization of substrates (e.g., halogenation).[15][16] Palladium-catalyzed C-H activation at the C2 position of quinolines and related heterocycles is an area of active research, often utilizing a directing group to achieve regioselectivity.[17][18] For quinazolines, the nitrogen atoms in the ring can act as directing groups, facilitating C-H activation at adjacent positions.

Mechanistic Rationale

The mechanism of palladium-catalyzed C-H activation can vary but often involves a concerted metalation-deprotonation (CMD) pathway, where the C-H bond is cleaved with the assistance of a ligand or base.[16][19] This generates a palladacycle intermediate, which can then react with a coupling partner. The catalytic cycle is typically closed by an oxidative process to regenerate the active Pd(II) catalyst.[18]

Diagram: Conceptual Logic of Direct C-H Activation

CH_Activation_Logic Logic of Direct C-H Activation Start Quinazoline Substrate (with C-H bond) Activation C-H Activation (e.g., CMD) Start->Activation Catalyst Pd(II) Catalyst + Oxidant Catalyst->Activation Intermediate Palladacycle Intermediate Activation->Intermediate Coupling Reaction with Coupling Partner Intermediate->Coupling Product C2-Functionalized Quinazoline Coupling->Product Regen Catalyst Regeneration Coupling->Regen Regen->Catalyst Cycle Continues

Caption: A simplified conceptual flow of a palladium-catalyzed C-H activation/functionalization sequence.

Protocol: Direct C2-Arylation of a Quinazoline Derivative via C-H Activation

This protocol is based on general principles of directed C-H arylation and should be optimized for specific substrates.

Materials:

  • Quinazoline substrate (1.0 equiv)

  • Arylating agent (e.g., diaryliodonium salt, arylboronic acid) (2.0-3.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂) (5-10 mol%)

  • Oxidant (e.g., Ag₂CO₃, O₂) (if required)

  • Additive/Ligand (e.g., PivOH) (if required)

  • Solvent (e.g., DMF, DCE)

  • Sealed tube

  • Magnetic stirrer and heating source

Procedure:

  • Reaction Setup: In a sealed tube, combine the quinazoline substrate, palladium catalyst, arylating agent, oxidant, and any additives.

  • Solvent Addition: Add the solvent.

  • Reaction: Seal the tube and heat the mixture to the required temperature (typically >100 °C).

  • Monitoring: Follow the reaction's progress by LC-MS.

  • Work-up: After cooling, filter the reaction mixture through celite, washing with an organic solvent. Concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography.

Data Summary: Conditions for C-H Arylation of Related Heterocycles

Direct C-H functionalization of the quinazoline C2 position is an evolving field. The conditions below are for the related quinoline N-oxide system, which provides a strong precedent.[17]

Catalyst (mol%)Arylating AgentOxidant (equiv)Additive (equiv)SolventTemp (°C)Reference
Pd(OAc)₂ (10)Benzene (excess)Ag₂CO₃ (2.2)NoneN/A130[17]
Pd(OAc)₂ (5)Aryl BromideK₂CO₃ (base)NoneToluene130[17]
Pd(OAc)₂ (10)Unactivated AreneAg₂CO₃ (3)PivOH (6)DMFHigh[20]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidized)Ensure rigorous inert atmosphere techniques; use fresh catalyst.
Insufficient temperatureIncrease reaction temperature in increments.
Poorly reactive halide (Cl < Br < I)Switch to a more reactive halide (e.g., from chloro to bromo or iodo).
Inappropriate base or solventScreen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvent systems.
Formation of Byproducts Homocoupling of boronic acid (Suzuki)Use a less polar solvent; ensure inert conditions.
Homocoupling of alkyne (Sonogashira)Use a copper-free protocol; rigorously exclude oxygen.
Protodeboronation (Suzuki)Use a non-aqueous solvent system; use a stronger base.
Poor Reproducibility Variable catalyst quality or reagent purityUse high-purity reagents and catalyst from a reliable source.
Presence of moisture or oxygenDry solvents and glassware thoroughly; maintain a robust inert atmosphere.

Conclusion and Future Outlook

Palladium-catalyzed reactions have revolutionized the synthesis of C2-functionalized quinazolines, providing access to a vast array of compounds for drug discovery and materials science. The Suzuki-Miyaura, Sonogashira, and Heck couplings are now standard, reliable methods in the synthetic chemist's toolbox. The continued development of direct C-H activation methodologies promises even more efficient and environmentally benign synthetic routes in the future. As catalyst systems become more sophisticated and our understanding of reaction mechanisms deepens, the ability to precisely and selectively functionalize the quinazoline scaffold will undoubtedly lead to the discovery of novel molecules with significant scientific and therapeutic impact.

References

  • Recent Advances in C–H Activation and Functionalization of Quinazolinones/Quinazolines. (n.d.). ResearchGate. Retrieved from [Link]

  • 56 recent advances in metal-catalyzed ch functionalization of pyrimidinones, quinazolinones and fused quinazolinones. (n.d.). Retrieved from [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2021). Frontiers in Chemistry. Retrieved from [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). Molecules. Retrieved from [Link]

  • Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. (2022). Molecules. Retrieved from [Link]

  • Efficient palladium-catalyzed Suzuki C–C coupling of novel urea/thiourea-based quinazolines. (2013). ResearchGate. Retrieved from [Link]

  • Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. (2021). RSC Advances. Retrieved from [Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (2017). Molecules. Retrieved from [Link]

  • Recent advances in selective functionalization of the quinazoline scaffold. (2023). ScienceDirect. Retrieved from [Link]

  • Efficient palladium-catalyzed Suzuki C–C coupling of novel urea/thiourea-based quinazolines. (2013). ResearchGate. Retrieved from [Link]

  • Suzuki cross-coupling reactions of quinazoline derivatives (2a–e) with... (n.d.). ResearchGate. Retrieved from [Link]

  • New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. (2014). ChemistryOpen. Retrieved from [Link]

  • Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. (2012). ResearchGate. Retrieved from [Link]

  • Transition-metal-catalyzed synthesis of quinazolines: A review. (2022). Frontiers in Chemistry. Retrieved from [Link]

  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. (2012). Chemical Reviews. Retrieved from [Link]

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. (2022). Molecules. Retrieved from [Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (2017). Molecules. Retrieved from [Link]

  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. (2019). Organic Letters. Retrieved from [Link]

  • Palladium-catalyzed enantioselective C-H functionalization via C-H palladation. (2019). Trends in Chemistry. Retrieved from [Link]

  • One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. (2011). Molecules. Retrieved from [Link]

  • Synthesis of Quinazolines via an Iron-Catalyzed Oxidative Amination of N-H Ketimines. (2018). Organic Chemistry Portal. Retrieved from [Link]

  • Palladium‐Catalyzed C(sp)−H Activation for the Formation of C−N Bonds: Rapid Access to Benzimidazoquinazolines. (2018). ResearchGate. Retrieved from [Link]

  • Recent advances and prospects in the organocatalytic synthesis of quinazolinones. (2022). Frontiers in Chemistry. Retrieved from [Link]

  • Heck reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • One-pot sequential Sonogashira cross-coupling of 3a–d with terminal... (n.d.). ResearchGate. Retrieved from [Link]

  • C–H functionalization of quinazolinones by transition metal catalysis. (2020). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Recent Advances in C–H Functionalization. (2016). The Journal of Organic Chemistry. Retrieved from [Link]

  • Palladium catalyzed regioselective distal C (sp2)–H functionalization. (2021). Chemical Society Reviews. Retrieved from [Link]

  • Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. (2024). ResearchGate. Retrieved from [Link]

  • One-Pot Cross-Coupling/C-H Functionalization Reactions: Quinoline as a Substrate and Ligand through N-Pd Interaction. (2020). The Journal of Organic Chemistry. Retrieved from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Palladium-Catalyzed C-2 Selective Arylation of Quinolines. (2016). ResearchGate. Retrieved from [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). Pharmaceuticals. Retrieved from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2021). Organic Chemistry Frontiers. Retrieved from [Link]

  • Cu-free Sonogashira Type Cross-Coupling of 6-Halo-2-cyclopropyl-3. (n.d.). Sci-Hub. Retrieved from [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (2014). Accounts of Chemical Research. Retrieved from [Link]

  • Heck Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Application of 6-Bromo-2-chloro-8-methoxyquinazoline in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer therapies.[1][2] Many FDA-approved drugs, such as Gefitinib, Erlotinib, and Lapatinib, are tyrosine kinase inhibitors (TKIs) built upon this privileged structure.[1][3] These agents primarily function by competing with ATP at the catalytic site of oncogenic kinases like the Epidermal Growth Factor Receptor (EGFR), thereby inhibiting downstream signaling pathways crucial for tumor growth and survival.[4][5][6] This document provides a detailed guide on the application of 6-Bromo-2-chloro-8-methoxyquinazoline , a highly functionalized intermediate, in the synthesis of potent kinase inhibitors. We will explore its strategic advantages, provide detailed experimental protocols, and explain the scientific rationale behind key synthetic steps.

The Quinazoline Core: A Privileged Scaffold in Oncology

The 4-anilinoquinazoline framework is the archetypal structure for first and second-generation EGFR inhibitors.[1] Its design is a masterful example of biomimicry, where the quinazoline ring acts as a scaffold to present a substituted aniline group into the ATP-binding pocket of the EGFR kinase domain. This aniline moiety forms crucial hydrogen bonds with the "hinge region" of the enzyme, a mechanism central to its inhibitory action.

The intermediate, This compound , offers a unique combination of functionalities that make it an exceptionally valuable starting material for constructing next-generation inhibitors:

  • The 2-Chloro Group: This position is activated for nucleophilic aromatic substitution (SNAr), providing a reliable anchor point for introducing the critical aniline pharmacophore.

  • The 6-Bromo Group: This is a versatile synthetic handle. It can serve as a key interaction point within the receptor's active site or be used for subsequent diversification through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows for the introduction of moieties that can enhance potency, improve selectivity, or optimize pharmacokinetic properties.[7][8]

  • The 8-Methoxy Group: This group modulates the electronic environment of the quinazoline ring and can be involved in specific hydrophobic or hydrogen-bonding interactions, fine-tuning the compound's binding affinity and overall profile.

Mechanism of Action: EGFR Kinase Inhibition

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates its intracellular tyrosine residues. This initiates a cascade of downstream signaling through pathways like Ras/Raf/MEK/MAPK and PI3K/Akt, ultimately promoting cell proliferation, survival, and angiogenesis.[4][5] Quinazoline-based inhibitors block this first critical step—autophosphorylation—by occupying the ATP binding site.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR P P EGFR->P Autophosphorylation Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Blocks ATP Binding Site ATP ATP ATP->EGFR ADP ADP RAS Ras P->RAS PI3K PI3K P->PI3K RAF Raf RAS->RAF MEK MEK RAF->MEK MAPK MAPK MEK->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation

Fig. 1: Simplified EGFR signaling pathway and the inhibitory action of a quinazoline TKI.

Core Synthesis Protocol: Nucleophilic Aromatic Substitution (SNAr)

The primary transformation involving this compound is the SNAr reaction to install the key aniline side chain. This reaction forms the core of the final drug molecule.

Experimental Workflow

SNAr_Workflow Reactants 1. This compound 2. Substituted Aniline (1.1 eq) 3. Isopropanol (Solvent) Reaction Heat to Reflux (e.g., 85°C) 4-12 hours Reactants->Reaction Monitoring Monitor by TLC/LC-MS (Disappearance of starting material) Reaction->Monitoring Workup Cool to RT Precipitate Product Filter & Wash (H₂O, Ether) Monitoring->Workup Reaction Complete Product Crude Product (4-Anilino-6-bromo-8- methoxyquinazoline derivative) Workup->Product Purification Purify via Recrystallization or Column Chromatography Product->Purification Final Pure Product Purification->Final

Fig. 2: General workflow for the synthesis of 4-anilinoquinazoline derivatives.
Detailed Step-by-Step Methodology

Objective: To synthesize a 4-(substituted-anilino)-6-bromo-8-methoxyquinazoline derivative.

Materials:

  • This compound (1.0 eq)

  • Substituted aniline (e.g., 3-ethynylaniline) (1.1 eq)

  • 2-Propanol (Isopropanol), anhydrous

  • Deionized Water

  • Diethyl ether

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 mmol, 276 mg).

  • Add the substituted aniline (1.1 mmol).

  • Add anhydrous 2-propanol (10 mL).

  • Heat the reaction mixture to reflux (approx. 85°C) and maintain for 6 hours.

    • Causality Note: The SNAr reaction is thermally driven. 2-Propanol is an ideal solvent as it has a suitable boiling point to facilitate the reaction and is polar enough to dissolve the reactants, while often allowing the hydrochloride salt of the product to precipitate upon completion, simplifying isolation.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting quinazoline is consumed.

  • Upon completion, allow the mixture to cool to room temperature. A solid precipitate (the product's HCl salt) should form.

  • Filter the solid using a Büchner funnel and wash the filter cake sequentially with cold 2-propanol (5 mL) and diethyl ether (10 mL) to remove unreacted starting materials and impurities.

  • To obtain the free base, the collected solid can be suspended in a mixture of dichloromethane and saturated sodium bicarbonate solution and stirred until the solid dissolves. The organic layer is then separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Dry the resulting solid under vacuum. The product can be further purified by recrystallization or silica gel column chromatography if necessary.

Biological Activity of 6-Bromoquinazoline Derivatives

The introduction of a bromine atom at the C6 position is a validated strategy for enhancing cytotoxic activity. Numerous studies have demonstrated that 6-bromoquinazoline derivatives exhibit potent anticancer effects across various cell lines, often with IC₅₀ values in the low micromolar to nanomolar range.[7][8][9]

Compound TypeCancer Cell LineReported IC₅₀ (µM)Reference
6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one deriv. (8a)MCF-7 (Breast)15.85 ± 3.32[3][9]
6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one deriv. (8a)SW480 (Colon)17.85 ± 0.92[3][9]
6-bromo-4-(3-fluorophenylamino)quinazoline deriv. (5b)MCF-7 (Breast)0.53[7][8]
6-bromo-4-(3-fluorophenylamino)quinazoline deriv. (5b)SW480 (Colon)1.95[7][8]
Erlotinib (Reference Drug)MCF-7 (Breast)>100[3][9]

Table 1: Examples of reported cytotoxic activities for various 6-bromoquinazoline derivatives.

The data clearly indicates that the 6-bromo substitution pattern is a promising feature for designing highly potent anticancer agents. Compound 5b , for instance, shows significantly greater potency against the MCF-7 cell line than both cisplatin and the reference EGFR inhibitor Erlotinib.[7][8]

Advanced Applications: Post-Modification via Cross-Coupling

The true synthetic power of the 6-bromo group lies in its utility as a handle for diversification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allow for the precise installation of aryl or heteroaryl groups, enabling extensive Structure-Activity Relationship (SAR) studies. This is crucial for optimizing lead compounds into clinical candidates, as seen in the synthesis of drugs like Lapatinib, which features a furan moiety attached via a similar strategy.[10][11]

Protocol: Suzuki Coupling at the C6-Position

Objective: To couple an arylboronic acid to the C6-position of the synthesized 4-anilino-6-bromo-8-methoxyquinazoline.

Materials:

  • 4-Anilino-6-bromo-8-methoxyquinazoline derivative (1.0 eq)

  • Arylboronic acid (e.g., furan-2-boronic acid) (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (3.0 eq)

  • Solvent mixture: 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • In a reaction vessel suitable for inert atmosphere chemistry, combine the 6-bromoquinazoline derivative (1.0 mmol), the arylboronic acid (1.5 mmol), and sodium carbonate (3.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

    • Causality Note: The Pd(0) catalyst is oxygen-sensitive and must be handled under an inert atmosphere to prevent oxidation to the inactive Pd(II) state, which would halt the catalytic cycle.

  • Add the degassed solvent mixture (Dioxane/Water, 10 mL).

  • Heat the mixture to 90-100°C and stir for 4-8 hours, or until starting material is consumed (monitor by TLC/LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic mixture with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the final C6-arylated product.

Conclusion

This compound is a strategically designed building block for the synthesis of advanced anticancer agents. Its pre-installed functional handles—a reactive chloro group for SNAr and a versatile bromo group for cross-coupling—provide a robust and efficient platform for developing novel kinase inhibitors. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to leverage this powerful intermediate in the discovery and development of next-generation targeted cancer therapies.

References

  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. (n.d.). MDPI.
  • A simple and highly efficient process for synthesis of Gefitinib and its intermediate. (n.d.).
  • The Chemistry Behind Lapatinib: An Intermediate's Role. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Continuous Flow Synthesis of a Key Intermediate Common to Gefitinib and Larotinib. (2024). Organic Process Research & Development - ACS Publications.
  • CN1850807A - Gefitinib synthesis intermediate, and its preparing method and use. (n.d.). Google Patents.
  • WO2013080218A1 - Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts. (n.d.). Google Patents.
  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (n.d.). PMC - NIH.
  • A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. (n.d.). UKM.
  • Afatinib intermediate and synthetic method thereof. (2017). SciSpace.
  • Synthetic Strategies in the Preparation of Osimertinib. (2025). ResearchGate.
  • Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. (n.d.). PMC - NIH.
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). NIH.
  • US20160083373A1 - Method for preparing afatinib and intermediate thereof. (n.d.). Google Patents.
  • WO2014183560A1 - Afatinib and preparation method of intermediate thereof. (n.d.). Google Patents.
  • Intermediates of Lapatinib | Manufacturers | Suppliers. (n.d.). Manus Aktteva Biopharma LLP.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). NIH.
  • 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. (n.d.). PubMed.
  • 6‐Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies | Request PDF. (n.d.). ResearchGate.
  • (PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (n.d.). ResearchGate.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI.
  • Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. (n.d.). NIH.
  • Rational bases for the development of EGFR inhibitors for cancer treatment. (n.d.). PubMed.
  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. (2023). PMC - NIH.

Sources

Designing and Synthesizing Next-Generation EGFR Inhibitors with a Quinazoline Core: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2] Its dysregulation, often through mutations or overexpression, is a well-established driver in the pathogenesis of various cancers.[1][2] Consequently, targeting EGFR has become a cornerstone of modern oncology, with small molecule tyrosine kinase inhibitors (TKIs) demonstrating significant clinical success.[1][3][4] Among the most fruitful scaffolds for developing EGFR TKIs is the quinazoline core, which has proven to be a privileged structure for achieving high-affinity binding to the EGFR kinase domain.[5][6][7]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the design, synthesis, and biological evaluation of novel quinazoline-based EGFR inhibitors. Moving beyond a simple recitation of steps, this document delves into the scientific rationale behind experimental choices, offering field-proven insights to navigate the complexities of kinase inhibitor discovery.

The Rationale: Why the Quinazoline Core for EGFR Inhibition?

The 4-anilinoquinazoline moiety is a highly effective pharmacophore for targeting the ATP-binding site of the EGFR kinase domain.[5] Its efficacy stems from a series of key structural and chemical properties:

  • Hydrogen Bonding: The nitrogen atoms at positions 1 and 3 of the quinazoline ring are crucial for forming hydrogen bonds with key amino acid residues in the hinge region of the EGFR active site, such as Met793.[5] This interaction mimics the binding of the adenine portion of ATP, providing a strong anchor for the inhibitor.

  • Hydrophobic Interactions: The quinazoline ring system itself, along with the aniline substituent at the 4-position, engages in favorable hydrophobic and van der Waals interactions within the largely lipophilic ATP-binding pocket.

  • Structural Versatility: The quinazoline scaffold offers multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Substitutions at the 6- and 7-positions of the quinazoline ring and on the 4-anilino moiety can significantly impact the inhibitor's profile.

First-generation EGFR inhibitors like gefitinib and erlotinib, both based on the quinazoline scaffold, have demonstrated the clinical potential of this chemical class in treating non-small cell lung cancer (NSCLC) patients with specific EGFR mutations.[8][9][10] However, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, has necessitated the development of next-generation inhibitors.[1][7]

The Blueprint: Rational Design of Quinazoline-Based EGFR Inhibitors

The design of novel quinazoline EGFR inhibitors is a structure-guided process that leverages our understanding of the EGFR kinase domain. The primary goal is to design molecules that fit snugly into the ATP-binding site and form key interactions that lead to potent inhibition.

Key Pharmacophoric Features

A successful quinazoline-based EGFR inhibitor typically incorporates the following features:

  • Quinazoline Core: The foundational scaffold that anchors the inhibitor in the ATP-binding pocket.

  • 4-Anilino Group: This group extends into a hydrophobic pocket and provides an additional point for modification to enhance potency and selectivity.

  • Substituents at C6 and C7: These positions are often modified with small, solubilizing groups to improve pharmacokinetic properties without compromising binding affinity.

  • "Warhead" for Covalent Inhibition (for irreversible inhibitors): To combat resistance mutations, second and third-generation inhibitors often incorporate an electrophilic group (e.g., an acrylamide) that forms a covalent bond with a cysteine residue (Cys797) near the active site. This leads to irreversible inhibition.

EGFR_Inhibitor_Pharmacophore cluster_inhibitor Quinazoline EGFR Inhibitor cluster_egfr EGFR Kinase Domain Quinazoline Quinazoline Core Anilino 4-Anilino Group Quinazoline->Anilino Extends into hydrophobic pocket C6_C7 C6/C7 Substituents Quinazoline->C6_C7 Modulate solubility & PK Hinge Hinge Region (Met793) Quinazoline->Hinge H-Bonding Warhead Covalent Warhead (Optional) Anilino->Warhead Targets Cys797 for irreversible binding HydrophobicPocket Hydrophobic Pocket Anilino->HydrophobicPocket Hydrophobic Interactions SolventChannel Solvent Channel C6_C7->SolventChannel Solvent Exposure Cys797 Cysteine 797 Warhead->Cys797 Covalent Bond Formation

Caption: Key pharmacophoric features of a quinazoline EGFR inhibitor.

The Synthesis: A Generalized Protocol for Quinazoline Core Formation

Numerous synthetic routes to the quinazoline core have been developed, often involving transition metal-catalyzed reactions.[11][12][13] A common and versatile approach involves the cyclization of 2-aminobenzonitriles or related precursors. The following is a generalized, multi-step protocol for the synthesis of a 4-anilinoquinazoline derivative.

Reagents and Materials
Reagent/MaterialPurposeSupplier
Substituted 2-aminobenzonitrileStarting materialCommercially available
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)Reagent for amidine formationCommercially available
Substituted anilineNucleophileCommercially available
Acetic acidCatalystCommercially available
IsopropanolSolventCommercially available
Diethyl etherFor precipitationCommercially available
Thin Layer Chromatography (TLC) platesReaction monitoringCommercially available
Silica gel for column chromatographyPurificationCommercially available
NMR spectrometerStructure elucidationN/A
Mass spectrometerMolecular weight determinationN/A
Step-by-Step Synthetic Protocol

Step 1: Formation of the N'-(2-cyanoaryl)-N,N-dimethylformamidine intermediate

  • To a solution of the substituted 2-aminobenzonitrile (1.0 eq) in an appropriate solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude amidine intermediate, which can often be used in the next step without further purification.

Step 2: Cyclization with a substituted aniline to form the 4-anilinoquinazoline

  • Dissolve the crude amidine intermediate from Step 1 in a suitable solvent, such as isopropanol or acetic acid.

  • Add the substituted aniline (1.1 eq) to the solution.

  • Heat the reaction mixture at reflux for 4-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to yield the desired 4-anilinoquinazoline derivative.

Step 3: Characterization

  • Confirm the structure of the final product using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS).

The Evaluation: A Suite of Assays for Characterizing Inhibitor Activity

A robust evaluation of newly synthesized compounds is critical to understanding their potential as EGFR inhibitors. This involves a tiered approach, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_in_vitro In Vitro Evaluation cluster_cell_based Cell-Based Assays cluster_sar Analysis Synthesis Chemical Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization KinaseAssay EGFR Kinase Assay (IC50) Characterization->KinaseAssay CellViability Cell Viability Assay (e.g., MTT) KinaseAssay->CellViability WesternBlot Western Blot (p-EGFR) CellViability->WesternBlot SAR Structure-Activity Relationship (SAR) WesternBlot->SAR

Caption: A typical experimental workflow for EGFR inhibitor development.

In Vitro EGFR Kinase Assay Protocol

This assay directly measures the ability of a compound to inhibit the enzymatic activity of EGFR. Various formats are available, including radiometric, fluorescence-based, and luminescence-based assays.[14][15][16][17][18] The following is a generalized protocol for a luminescence-based kinase assay.

Materials:

  • Recombinant human EGFR enzyme

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Test compounds dissolved in DMSO

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer. Also, prepare a "no inhibitor" control (positive control) and a "no enzyme" control (blank).

  • Add a small volume (e.g., 5 µL) of the diluted compounds or controls to the wells of the assay plate.

  • Prepare a master mix containing the EGFR enzyme and substrate in kinase assay buffer. Add this mix (e.g., 10 µL) to each well.

  • Initiate the kinase reaction by adding a solution of ATP (e.g., 10 µL) to each well. The final ATP concentration should be at or near the Km value for EGFR.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Add the kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the positive control.

  • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Cell-Based Proliferation Assay (MTT Assay) Protocol

This assay assesses the ability of a compound to inhibit the proliferation of cancer cells that are dependent on EGFR signaling.[19][20]

Materials:

  • Cancer cell line with known EGFR status (e.g., A549 for wild-type, PC-9 for exon 19 deletion, H1975 for L858R/T790M)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the diluted compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

  • Determine the GI50 value (the concentration of inhibitor required to inhibit cell growth by 50%) by plotting the percent viability against the logarithm of the inhibitor concentration.

Western Blot Analysis for EGFR Phosphorylation

To confirm that the observed anti-proliferative effects are due to the inhibition of EGFR signaling, a Western blot can be performed to assess the phosphorylation status of EGFR and its downstream targets.[19]

Procedure:

  • Seed cells in 6-well plates and grow them to 70-80% confluency.

  • Treat the cells with the test compound at various concentrations for a specified time (e.g., 1-4 hours).

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes before harvesting to induce EGFR phosphorylation.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantify the protein concentration in the lysates using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescence detection system.

  • Densitometric analysis can be used to quantify the changes in p-EGFR levels relative to total EGFR.

The Analysis: Structure-Activity Relationships and Downstream Effects

The data generated from the biological assays are used to establish a structure-activity relationship (SAR), which guides the next round of inhibitor design.[5][6] By systematically modifying the quinazoline scaffold and observing the effects on potency and selectivity, researchers can identify key structural features that contribute to optimal activity.

EGFR Signaling Pathway

Understanding the EGFR signaling pathway is crucial for interpreting the results of cell-based assays and for designing experiments to probe the mechanism of action of the inhibitors.[2][3][4][21]

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway EGFR->JAK_STAT Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->EGFR Inhibits Kinase Activity Cell_Response Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Cell_Response PI3K_AKT_mTOR->Cell_Response JAK_STAT->Cell_Response

Sources

Application Notes and Protocols: 6-Bromo-2-chloro-8-methoxyquinazoline in Targeted Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinazoline Scaffold

The quinazoline ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds. Its rigid, bicyclic structure provides a versatile framework for presenting functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. Within the vast landscape of cancer therapeutics, quinazoline derivatives have emerged as a highly successful class of kinase inhibitors. These agents competitively bind to the ATP-binding site of various protein kinases, disrupting aberrant signaling pathways that drive tumor growth and proliferation.[1][2]

This document provides a detailed technical guide on the application of 6-bromo-2-chloro-8-methoxyquinazoline , a key intermediate strategically designed for the synthesis of next-generation kinase inhibitors. The unique substitution pattern of this molecule—featuring a reactive chloro group at the 2-position, a versatile bromo group at the 6-position, and a methoxy group at the 8-position—offers medicinal chemists a powerful tool for modular drug design. The chloro and bromo substituents serve as orthogonal handles for introducing diverse molecular fragments through well-established cross-coupling methodologies, allowing for the systematic optimization of potency, selectivity, and pharmacokinetic properties.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for successful reaction scale-up and purification. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 953039-14-0
Molecular Formula C₉H₆BrClN₂O[3]
Molecular Weight 273.51 g/mol [1]
Appearance Solid[1]
IUPAC Name This compound
InChI Key AJDRLOKFLWCFAY-UHFFFAOYSA-N

Synthetic Utility and Reaction Mechanisms

The strategic placement of two distinct halogen atoms on the quinazoline core of this compound allows for selective and sequential functionalization. The chloro group at the 2-position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the bromo group at the 6-position is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. This differential reactivity is the cornerstone of its utility in building complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For this compound, the C6-bromo position is the primary site for these transformations.

  • Suzuki-Miyaura Coupling: This reaction facilitates the formation of a C-C bond between the quinazoline core and a wide variety of aryl or heteroaryl boronic acids or esters.[4][5] This is a common strategy for introducing substituents that can occupy the solvent-exposed regions of a kinase active site, thereby enhancing potency and modulating solubility. The catalytic cycle, shown below, involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product.[4]

  • Sonogashira Coupling: This reaction enables the installation of an alkynyl moiety at the C6-position by coupling with a terminal alkyne.[2][6] The resulting C-C triple bond can serve as a rigid linker to other pharmacophoric elements or be further elaborated. The mechanism involves two interconnected catalytic cycles, one for palladium and one for copper, which work in concert to couple the aryl halide with the terminal alkyne.[2]

The following diagram illustrates the general workflow for the sequential functionalization of this compound, highlighting its role as a versatile building block.

G cluster_start Starting Intermediate cluster_reactions Key Synthetic Transformations cluster_products Diversified Intermediates cluster_final Target Kinase Inhibitors start This compound suzuki Suzuki Coupling (at C6-Br) start->suzuki sonogashira Sonogashira Coupling (at C6-Br) start->sonogashira snar Nucleophilic Aromatic Substitution (at C2-Cl) start->snar prod1 6-Aryl-2-chloro-8-methoxyquinazoline suzuki->prod1 prod2 6-Alkynyl-2-chloro-8-methoxyquinazoline sonogashira->prod2 prod3 6-Bromo-2-(amino)-8-methoxyquinazoline snar->prod3 prod1->snar Sequential Functionalization final_mol Complex Drug Candidates prod1->final_mol prod2->snar Sequential Functionalization prod2->final_mol prod3->suzuki Sequential Functionalization prod3->final_mol

Caption: Sequential functionalization workflow of the intermediate.

Experimental Protocols

The following protocols are provided as a general guide for the synthetic manipulation of this compound. Optimization may be necessary for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling at the C6-Position

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 85-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the 6-aryl-2-chloro-8-methoxyquinazoline derivative.[7][8]

Protocol 2: Sonogashira Coupling at the C6-Position

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equivalent)

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Amine base (e.g., Triethylamine or Diisopropylethylamine, 2-3 equivalents)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

  • Solvent and Reagent Addition: Add the anhydrous solvent, the amine base, and finally the terminal alkyne via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture and dilute with an organic solvent. Wash with saturated aqueous NH₄Cl solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography to yield the 6-alkynyl-2-chloro-8-methoxyquinazoline derivative.[9][10]

Application in Kinase Inhibitor Synthesis: A Case Study

The versatile nature of this compound makes it an ideal starting material for the synthesis of inhibitors targeting kinases such as Epidermal Growth Factor Receptor (EGFR). Aberrant EGFR signaling is a well-validated driver of tumorigenesis in various cancers.[11]

The diagram below illustrates a hypothetical signaling pathway and the mechanism of inhibition by a quinazoline-based inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Promotes Survival Inhibitor Quinazoline Inhibitor (Derived from Intermediate) Inhibitor->EGFR Blocks ATP Binding Site Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds

Caption: Simplified EGFR signaling pathway and inhibition.

By utilizing the described synthetic protocols, a diverse library of compounds can be generated from this compound to probe the structure-activity relationships (SAR) for EGFR inhibition. For instance, a Suzuki coupling could introduce a substituted aniline at the C6-position, a key interaction motif for many EGFR inhibitors, while a subsequent SNAr reaction at the C2-position could install a solubilizing group to improve pharmacokinetic properties.

Conclusion

This compound is a high-value, strategically designed intermediate for the synthesis of sophisticated kinase inhibitors. Its distinct and orthogonally reactive halogen substituents provide a flexible and powerful platform for molecular diversification through robust and well-characterized synthetic methodologies. The protocols and conceptual framework provided herein are intended to empower researchers and drug development professionals to leverage this versatile building block in the rational design and synthesis of novel targeted therapeutics.

References

  • Sigma-Aldrich. 6-Bromo-2-chloro-8-methoxy-quinazoline. [URL: https://www.sigmaaldrich.com/US/en/product/synthonix/sy3457026319]
  • ChemicalBook. This compound. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82438595.htm]
  • BenchChem. Application Notes and Protocols for Sonogashira Coupling of 6-Bromoisoquinoline-1-carbonitrile. [URL: https://www.benchchem.
  • Guidechem. How to prepare and apply 6-Bromo-2-Chloro-Quinoline? [URL: https://www.guidechem.com/faq/how-to-prepare-and-apply-6-bromo-2-chloro-quinoline-a1100067.html]
  • CymitQuimica. 6-Bromo-2-chloro-7-methoxy-quinazoline. [URL: https://www.cymitquimica.com/6-bromo-2-chloro-7-methoxy-quinazoline-953040-63-6]
  • Google Patents. Diastereoselective synthesis process with 6-bromo-4-(3-chlorophenyl)-2-methoxy-quinoline. [URL: https://patents.google.
  • PubChem. 6-Bromo-2-chloroquinazoline. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/17913559]
  • Google Patents. Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. [URL: https://patents.google.
  • National Institutes of Health. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11200164/]
  • PubChem. 6-Bromo-2-methoxyquinoline. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10657538]
  • Sigma-Aldrich. 6-Bromo-2-chloroquinazoline. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds021044]
  • Wikipedia. Sonogashira coupling. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
  • ePrints Soton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. [URL: https://eprints.soton.ac.uk/432070/1/Sonogashira_cross_coupling_of_bromocyanofluoropyridine_nuclei.pdf]
  • PubChem. 6-Bromo-2-chloroquinoline. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12894086]
  • PubChem. 6-Bromo-2,4-dichloroquinazoline. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10107568]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Organometallic_Chemistry/25.09%3A_The_Suzuki-Miyaura_Coupling]
  • Organic Chemistry Portal. Sonogashira Coupling. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
  • SciSpace. synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. [URL: https://typeset.
  • BenchChem. Application Notes and Protocols: Suzuki-Miyaura Coupling of Quinazolin-2-ylboronic Acid. [URL: https://www.benchchem.
  • Chemistry LibreTexts. Sonogashira Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/19%3A_Radical_and_Organometallic_Reactions/19.10%3A_Organometallic_coupling_reactions]
  • SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [URL: https://typeset.io/papers/the-suzukimiyaura-cross-coupling-reactions-of-2-6-or-8-2lq7z0l2]
  • National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2752778/]
  • Google Patents. A kind of preparation method of the bromo- 4- chloroquinoline of 6-. [URL: https://patents.google.
  • PubChem. 6-Bromo-2-chloro-4-methylquinazoline. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/15269585]
  • Organic Chemistry Portal. Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]

Sources

Application Note: Protocol for Rapid N-arylation of 4-chloroquinazolines under Microwave Irradiation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the efficient N-arylation of 4-chloroquinazolines with various aniline derivatives. Leveraging the advantages of microwave-assisted organic synthesis (MAOS), this method drastically reduces reaction times from hours to minutes while often improving yields compared to conventional heating methods.[1] We will explore the underlying principles of the reaction, provide a step-by-step experimental guide, discuss key optimization parameters, and present characterization data. This protocol is designed for researchers in medicinal chemistry and drug development engaged in the synthesis of 4-anilinoquinazoline scaffolds, a privileged structure in numerous kinase inhibitors and therapeutic agents.

Introduction: The Significance of the 4-Anilinoquinazoline Core

The quinazoline ring system is a foundational scaffold in medicinal chemistry, and its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] Of particular importance is the 4-anilinoquinazoline moiety, which serves as the core structure for several clinically approved epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, such as Gefitinib (Iressa®) and Erlotinib (Tarceva®).[3][4][5][6] The synthesis of these molecules typically involves the formation of a crucial C-N bond between the C4 position of the quinazoline ring and an aniline derivative.

Conventional methods for this N-arylation often require prolonged heating under reflux conditions for many hours, which can lead to low yields and the formation of impurities.[1] Microwave irradiation offers a powerful alternative, promoting rapid and efficient reactions by directly and uniformly heating the reaction mixture.[7][8] This protocol harnesses microwave energy to accelerate the synthesis of a library of 4-anilinoquinazolines, providing a time- and resource-efficient methodology for drug discovery and development professionals.

Principle of the Reaction: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

The N-arylation of 4-chloroquinazoline proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[9][10] The quinazoline ring is inherently electron-deficient, which makes the C4 position, activated by the adjacent nitrogen atom and the chlorine leaving group, highly electrophilic and susceptible to nucleophilic attack.[11]

The reaction mechanism involves two key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline attacks the electron-deficient C4 carbon of the 4-chloroquinazoline. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12][13] The presence of electron-withdrawing groups on the quinazoline ring or electron-donating groups on the aniline can accelerate this step.

  • Elimination of Leaving Group: The aromaticity of the quinazoline ring is restored by the elimination of the chloride ion, yielding the final N-arylated product.

Microwave irradiation significantly accelerates this process. Polar solvents and reagents efficiently absorb microwave energy, leading to rapid, localized superheating that overcomes the activation energy barrier much more effectively than conventional oil bath heating.[7][8][14] This results in dramatically shorter reaction times and often cleaner reaction profiles.[1]

Reaction Mechanism: SNAr

SNAr_Mechanism Figure 1: S-N-Ar Reaction Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R1 4-Chloroquinazoline INT Meisenheimer Complex (Resonance Stabilized) R1->INT Nucleophilic Attack R2 Aniline (Nucleophile) R2->INT P1 4-Anilinoquinazoline INT->P1 Elimination of Cl- P2 HCl INT->P2 Proton Transfer

Caption: Figure 1: S-N-Ar Reaction Mechanism

Detailed Experimental Protocol

This protocol is a general guideline and can be adapted for various substituted 4-chloroquinazolines and anilines.

Materials and Equipment
  • Starting Materials: 4-chloroquinazoline (1.0 eq.), substituted aniline (1.1 - 1.5 eq.)

  • Solvent: 2-Propanol (Isopropanol) or a mixture of THF/H₂O (1:1)[15][16]

  • Microwave Reactor: A dedicated monomode microwave synthesizer with temperature and pressure control.

  • Reaction Vessels: 10 mL or 20 mL microwave reaction vials with snap caps and septa.

  • Purification: Silica gel for column chromatography, standard laboratory glassware.

  • Analytical: TLC plates (silica gel 60 F254), NMR spectrometer, Mass spectrometer.

Step-by-Step Procedure

Workflow Figure 2: Experimental Workflow prep 1. Reagent Preparation - Weigh 4-chloroquinazoline - Weigh substituted aniline - Add to microwave vial solvent 2. Solvent Addition - Add 2-Propanol (3-5 mL) - Add magnetic stir bar prep->solvent seal 3. Vial Sealing - Crimp or snap cap securely solvent->seal mw_react 4. Microwave Irradiation - Set Temp: 100-140 °C - Set Time: 10-30 min - Set Power: 100-300W (with stirring) seal->mw_react cool 5. Cooling - Cool vial to room temp - Use compressed air jet mw_react->cool workup 6. Work-up & Isolation - Concentrate in vacuo - Precipitate/extract product cool->workup purify 7. Purification - Silica gel column chromatography workup->purify analyze 8. Analysis - TLC, NMR, MS - Confirm structure and purity purify->analyze

Caption: Figure 2: Experimental Workflow

  • Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-chloroquinazoline (e.g., 100 mg, 0.61 mmol, 1.0 eq.) and the desired substituted aniline (e.g., 1.1 eq.).

  • Solvent Addition: Add 2-propanol (4 mL).[1][16] Alternatively, a 1:1 mixture of THF/H₂O can be effective, sometimes even without a base.[15][17]

  • Sealing: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Irradiate the mixture with stirring at a set temperature of 120 °C for 20 minutes.[1] (Note: Optimal time and temperature may vary, see Section 4).

  • Cooling: After the irradiation is complete, cool the reaction vial to room temperature (typically using a compressed air jet).

  • Work-up: Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure. The resulting crude solid can often be purified directly. In some cases, dissolving the residue in an organic solvent (e.g., ethyl acetate) and washing with saturated NaHCO₃ solution followed by brine may be necessary to remove HCl byproduct.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

  • Characterization: Combine the pure fractions, evaporate the solvent, and dry the product under vacuum. Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Reaction Optimization and Key Parameters

The efficiency of the microwave-assisted N-arylation is dependent on several factors. The following table summarizes key parameters and provides guidance for optimizing the reaction for different substrates.

ParameterTypical Range/OptionsRationale & Expert Insights
Temperature 100 - 150 °CHigher temperatures accelerate the reaction, but may lead to byproduct formation. 120-140 °C is a good starting point.[1]
Time 5 - 30 minutesMost reactions are complete within 20 minutes.[1] Monitor by TLC to avoid decomposition from prolonged heating.
Solvent 2-Propanol, n-Butanol, DMF, THF/H₂OPolar, high-boiling point solvents are ideal for microwave absorption. 2-Propanol is effective and common.[1][16] THF/H₂O can promote the reaction even without a base.[15]
Base Often not required; DIPEA, K₂CO₃The reaction can proceed without a base, as the aniline acts as both nucleophile and base. For less nucleophilic anilines or when using aniline hydrochloride salts, a non-nucleophilic organic base (e.g., DIPEA) or an inorganic base (e.g., K₂CO₃) can be beneficial to scavenge the HCl formed.
Aniline Nucleophilicity Electron-donating groups (EDG) vs. Electron-withdrawing groups (EWG)Anilines with EDGs (e.g., -OCH₃, -CH₃) are more nucleophilic and react faster. Anilines with strong EWGs (e.g., -NO₂) are less reactive and may require higher temperatures or longer reaction times.[15]
Steric Hindrance ortho-substituentsSteric hindrance from ortho-substituents on the aniline can slow the reaction rate.[17] Higher temperatures or longer irradiation times may be necessary to achieve good conversion.

Safety Precautions

  • Always handle 4-chloroquinazolines and aniline derivatives in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Microwave reactions are conducted in sealed vessels under pressure. Never exceed the recommended volume for the reaction vials and always use a dedicated microwave synthesizer with proper pressure and temperature sensors.

  • Ensure the reaction vial is completely cooled before opening to avoid the rapid boiling of the solvent.

Conclusion

The microwave-assisted N-arylation of 4-chloroquinazolines is a robust, rapid, and highly efficient method for synthesizing 4-anilinoquinazoline derivatives. By significantly reducing reaction times and improving yields, this protocol offers a substantial advantage over classical synthetic methods, accelerating the pace of research and development in medicinal chemistry.

References

  • Sánchez, B., Calderón, C., Tapia, R. A., Contreras, R., & Campodónico, P. R. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 6. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Available at: [Link]

  • National Institutes of Health. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. Available at: [Link]

  • PubMed. (2006). Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives. Available at: [Link]

  • Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Available at: [Link]

  • MDPI. (n.d.). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Available at: [Link]

  • National Institutes of Health. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. Available at: [Link]

  • MDPI. (n.d.). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Available at: [Link]

  • National Institutes of Health. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. Available at: [Link]

  • ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Available at: [Link]

  • ResearchGate. (2025). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Available at: [Link]

  • Thieme. (2018). A New Synthesis of Gefitinib. Available at: [Link]

  • UKM Press. (n.d.). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. PMC. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010). Microwave Assisted Solvent Free Synthesis of Bioactive Quinazolin-4-(3H)-one Compounds. Available at: [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Available at: [Link]

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of gefitinib.

Sources

Application Notes and Protocols for High-Throughput Screening of Quinazoline-Based Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibition

The quinazoline core is a recurring motif in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to multiple biological targets with high affinity.[1] This structural framework is particularly prominent in the development of protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[2] A prime example of this is the targeting of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose dysregulation is a key driver in the pathogenesis of various cancers, including non-small cell lung cancer.[3][4] Quinazoline-based compounds, such as gefitinib and erlotinib, have been successfully developed as EGFR inhibitors, validating this scaffold as a critical starting point for drug discovery campaigns.[1]

High-throughput screening (HTS) is an indispensable methodology for efficiently interrogating large libraries of quinazoline derivatives to identify novel, potent, and selective kinase inhibitors.[3][5] This guide provides a comprehensive overview of the principles, protocols, and data analysis workflows for conducting HTS campaigns targeting quinazoline-based libraries, with a focus on identifying EGFR inhibitors. We will delve into both biochemical and cell-based assay formats, providing a rationale for experimental design and robust protocols for execution.

The EGFR Signaling Pathway: A Key Target for Quinazoline Inhibitors

The EGFR signaling cascade is a critical regulator of cellular processes such as proliferation, differentiation, and survival.[3] Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation event creates docking sites for adaptor proteins, initiating downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[1] In many cancers, mutations or overexpression of EGFR leads to constitutive activation of these pathways, driving uncontrolled cell growth. Quinazoline-based inhibitors typically function by competing with ATP for the binding site within the kinase domain, thereby preventing autophosphorylation and blocking downstream signaling.

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 P PI3K PI3K EGFR->PI3K P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF AKT AKT PI3K->AKT AKT->TF Proliferation Cell Proliferation & Survival TF->Proliferation Ligand EGF Ligand Ligand->EGFR Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Inhibition

Caption: Simplified EGFR signaling cascade and the inhibitory action of quinazoline compounds.

High-Throughput Screening Workflow: From Primary Screen to Lead Optimization

A typical HTS campaign for a quinazoline library follows a structured workflow designed to efficiently identify and validate promising lead compounds. This multi-stage process is crucial for minimizing false positives and negatives, ensuring that resources are focused on the most promising candidates.[6][7]

HTS_Workflow cluster_screening Screening Phase cluster_characterization Characterization Phase Primary_HTS Primary HTS (Single Concentration) Hit_Confirmation Hit Confirmation (Re-test) Primary_HTS->Hit_Confirmation Dose_Response Dose-Response (IC50) Hit_Confirmation->Dose_Response Secondary_Assays Secondary Assays (Orthogonal & Selectivity) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: A typical workflow for a high-throughput screening campaign in drug discovery.

Biochemical Assays: Direct Measurement of Kinase Inhibition

Biochemical assays utilize purified, recombinant kinase domains to directly measure the enzymatic activity and the inhibitory potential of test compounds.[8][9] These assays are highly amenable to HTS due to their simplicity and robustness.

Protocol 1: ADP-Glo™ Luminescent Kinase Assay

The ADP-Glo™ assay is a homogeneous, luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[3] The intensity of the light signal is directly proportional to the kinase activity.

Materials and Reagents:

  • Recombinant human EGFR kinase domain

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Quinazoline compound library (10 mM in DMSO)

  • Control Inhibitor: Gefitinib or Erlotinib

  • 384-well white, solid-bottom assay plates

  • Acoustic liquid handler (e.g., Echo 550)

  • Microplate reader with luminescence detection capabilities

Detailed Assay Protocol (384-well format):

  • Compound Plating: Using an acoustic liquid handler, transfer 25-50 nL of each compound from the quinazoline library source plate to the 384-well assay plate. This results in a final screening concentration of 10 µM (assuming a 5 µL final reaction volume).[3]

  • Enzyme/Substrate Addition: Prepare a master mix containing the kinase reaction buffer, EGFR enzyme, and the peptide substrate. Dispense 2.5 µL of this mix into each well of the assay plate.[3]

  • Pre-incubation: Gently mix the plates and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.[3]

  • Reaction Initiation: Prepare an ATP solution in kinase reaction buffer. Add 2.5 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for EGFR.[3]

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature.[3]

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[3]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used in a coupled luciferase reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[3]

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal intensity is directly proportional to the amount of ADP generated and, therefore, to the kinase activity.[3]

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

HTRF assays are based on the principle of Förster Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore.[10] In the context of a kinase assay, a biotinylated substrate and a phosphorylation-specific antibody labeled with a fluorophore are used.

Materials and Reagents:

  • Recombinant human EGFR (catalytic domain)

  • Biotinylated poly(Glu, Tyr) 4:1 substrate

  • ATP

  • HTRF KinEASE-STK S1 Kit (Cisbio)

  • Quinazoline compound library (10 mM in DMSO)

  • Low-volume 384-well white plates

  • HTRF-compatible plate reader

Detailed Assay Protocol (384-well format):

  • Compound Plating: Dispense 50 nL of each compound from the library into the assay plate wells using an acoustic liquid handler.[6]

  • Enzyme and Substrate Addition: Prepare a solution of EGFR and biotinylated substrate in the assay buffer. Dispense 10 µL of this solution into each well. Incubate for 15 minutes at room temperature.[6]

  • Initiation of Kinase Reaction: Prepare a solution of ATP in the assay buffer. Add 10 µL of the ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for EGFR. Incubate for 60 minutes at room temperature.[6]

  • Detection: Prepare the detection reagent mixture containing STK-antibody-XL665 and Streptavidin-Cryptate. Add 20 µL of this mixture to each well to stop the kinase reaction. Incubate for 60 minutes at room temperature, protected from light.[6]

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission). Calculate the HTRF ratio (665/620) and normalize the data to determine the percent inhibition.[6]

Parameter ADP-Glo™ Assay HTRF Assay
Detection Method LuminescenceTime-Resolved FRET
Primary Readout ADP productionSubstrate phosphorylation
Assay Format HomogeneousHomogeneous
Throughput High to Ultra-HighHigh to Ultra-High
Key Advantage High sensitivity, direct product detectionRatiometric measurement reduces interference

Cell-Based Assays: Assessing Compound Activity in a Physiological Context

While biochemical assays are excellent for primary screening, it is crucial to validate hits in a cellular context to assess factors like cell permeability and off-target effects.[11][12]

Protocol 3: Cell Viability/Antiproliferative Assay

This assay measures the ability of a compound to inhibit the proliferation of cancer cells that are dependent on EGFR signaling.

Materials and Reagents:

  • A549 (human non-small cell lung cancer) cell line

  • Cell Culture Medium: F-12K Medium with 10% FBS and 1% Penicillin-Streptomycin

  • Quinazoline compound library (10 mM in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Sterile, 384-well white, clear-bottom plates

Detailed Assay Protocol (384-well format):

  • Cell Seeding: Harvest and count A549 cells. Seed 5,000 cells in 40 µL of culture medium into each well of the 384-well plates. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[6]

  • Compound Addition: Perform serial dilutions of the compound library to achieve the desired final screening concentration (e.g., 10 µM). Add 10 µL of the diluted compounds to the cell plates.[6]

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Signal Generation: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add 25 µL of the reagent to each well.

  • Data Acquisition: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

Protocol 4: Cellular EGFR Phosphorylation Assay

This assay directly measures the phosphorylation of EGFR in response to compound treatment, providing a more direct readout of target engagement in a cellular environment.[8][13]

Materials and Reagents:

  • A431 cells (high EGFR expression)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • HTRF Phospho-EGFR (Tyr1068) Assay Kit (Cisbio)

  • 384-well white, opaque cell culture plates

Detailed Assay Protocol (384-well format):

  • Cell Plating: Seed A431 cells into 384-well plates at a density of 10,000-20,000 cells per well and incubate overnight.[8]

  • Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 4-6 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in a serum-free medium. Add the compound solutions to the wells and incubate for 30 minutes at 37°C.[8]

  • Ligand Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL final concentration) for 10 minutes at 37°C.

  • Cell Lysis and Detection: Add the HTRF lysis buffer containing the europium cryptate-labeled anti-EGFR antibody and the d2-labeled anti-phospho-EGFR (Tyr1068) antibody. Incubate for 4 hours at room temperature, protected from light.[8]

  • Data Acquisition: Measure the HTRF signal using a compatible plate reader. Calculate the HTRF ratio to determine the level of EGFR phosphorylation.[8]

Parameter Cell Viability Assay Phosphorylation Assay
Endpoint Cell proliferation/viabilityTarget phosphorylation
Physiological Relevance High (measures downstream effects)High (direct target engagement)
Throughput HighMedium to High
Key Advantage Reflects overall cellular phenotypeMechanistic insight into target inhibition

Data Analysis and Hit Identification

The analysis of HTS data requires robust statistical methods to confidently identify true "hits" from the vast amount of data generated.[14][15]

  • Data Normalization: Raw data from each plate is normalized to the intra-plate controls. The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_low_control) / (Signal_high_control - Signal_low_control)) where the high control is typically DMSO (0% inhibition) and the low control is a potent inhibitor (100% inhibition).[3][16]

  • Hit Selection: A common method for hit selection is to define a threshold based on the mean and standard deviation (SD) of the sample population. For instance, compounds that exhibit an inhibition greater than 3 times the standard deviation of the plate mean may be considered primary hits.[15]

  • Dose-Response Analysis: Confirmed hits are then subjected to dose-response analysis to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50). This involves a multi-point titration of the compound.[14]

Troubleshooting and Mitigating Assay Interference

HTS assays can be prone to artifacts and interference from library compounds.[17][18] It is essential to perform counter-screens to identify and eliminate false positives.

  • Autofluorescence: Compounds that fluoresce at the assay's excitation and emission wavelengths can lead to false positives in fluorescence-based assays. This can be mitigated by running a compound-only control.[17]

  • Compound Aggregation: At high concentrations, some compounds can form aggregates that non-specifically inhibit enzymes. This can often be overcome by including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.[17][18]

  • Luciferase Inhibition: In luminescence-based assays like ADP-Glo, compounds may directly inhibit the luciferase enzyme. A counter-screen against purified luciferase can identify such compounds.[17]

Troubleshooting_Logic HTS_Hit HTS Hit Identified Interference_Check Potential for Assay Interference? HTS_Hit->Interference_Check Counter_Screens Perform Counter-Screens (Autofluorescence, Aggregation, Luciferase Inhibition) Interference_Check->Counter_Screens Yes Confirmed_Hit Proceed to Dose-Response Interference_Check->Confirmed_Hit No Interference_Confirmed Interference Confirmed? Counter_Screens->Interference_Confirmed False_Positive Flag as False Positive Interference_Confirmed->False_Positive Yes Interference_Confirmed->Confirmed_Hit No

Sources

Experimental procedures for modifying the methoxy group on the quinazoline ring

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Modification of Methoxy Groups on the Quinazoline Scaffold for Drug Discovery

Introduction: The Quinazoline Core and the Strategic Role of the Methoxy Group

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to form the basis of numerous clinically successful drugs.[1] This bicyclic aromatic heterocycle, composed of fused benzene and pyrimidine rings, provides a rigid and synthetically tractable framework for orienting substituents in three-dimensional space, enabling potent and selective interactions with a wide array of biological targets.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antihypertensive, and anti-inflammatory properties.[3][4][5]

Methoxy (-OCH₃) groups are frequently incorporated into the quinazoline ring, particularly at the 6- and 7-positions, during the synthesis of targeted therapeutic agents like kinase inhibitors.[6] While vital for initial activity, the methoxy group is often not the final desired functionality. Its strategic modification serves several critical purposes in drug development:

  • Conversion to a Hydroxyl Group: Demethylation to a hydroxyl (-OH) group can introduce a key hydrogen bond donor, significantly altering binding affinity and selectivity for a target protein.

  • Improving Physicochemical Properties: The resulting hydroxyl group can enhance aqueous solubility and provide a site for further metabolic conjugation.

  • Creating a Synthetic Handle: The hydroxyl intermediate can be converted into a more reactive leaving group (e.g., a triflate), enabling a host of carbon-carbon and carbon-heteroatom bond-forming reactions.[7]

  • Direct Displacement: In activated positions, the methoxy group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the direct introduction of amines, thiols, and other nucleophiles.[8][9]

This guide provides an in-depth exploration of the primary experimental procedures for modifying the methoxy group on the quinazoline ring, explaining the chemical principles behind the protocols and offering detailed, step-by-step methodologies for researchers in drug discovery and development.

Core Transformation 1: O-Demethylation to Hydroxyquinazolines

The conversion of a stable aryl methyl ether to a phenol is a fundamental and often necessary transformation.[10] While the C-O bond is strong, several reagents can effectively cleave it. The premier choice in modern organic synthesis for this purpose is Boron Tribromide (BBr₃).

Causality and Mechanism of BBr₃ Demethylation

Boron tribromide's efficacy stems from its nature as a powerful Lewis acid.[10] The reaction proceeds through a well-defined mechanism:

  • Lewis Acid-Base Adduct Formation: The electron-rich oxygen of the methoxy group attacks the electron-deficient boron atom of BBr₃, forming a charged oxonium intermediate.

  • Nucleophilic Attack: This complex formation weakens the O-CH₃ bond. A bromide ion (Br⁻), either from the initial reagent or another BBr₃ molecule, then acts as a nucleophile, attacking the methyl group in an SN2 fashion.[11] This step generates methyl bromide (a volatile gas) and an aryloxy-dibromoborane intermediate.

  • Hydrolysis: The reaction is quenched with water, which hydrolyzes the aryloxy-dibromoborane to liberate the final hydroxylated quinazoline product and boric acid.[12]

The reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C) to control its exothermicity and prevent side reactions.[13] One molar equivalent of BBr₃ is required for each methoxy group to be cleaved.[12]

BBr3_Demethylation cluster_start Step 1: Adduct Formation cluster_sn2 Step 2: SN2 Attack cluster_hydrolysis Step 3: Hydrolysis Quin_OMe Quinazoline-OCH₃ Adduct [Quinazoline-O⁺(CH₃)-B⁻Br₃] Oxonium Intermediate Quin_OMe->Adduct Lewis Acid Coordination BBr3 BBr₃ BBr3->Adduct Intermediate Quinazoline-O-BBr₂ Aryloxy-dibromoborane Adduct->Intermediate Br⁻ attack on CH₃ Adduct->Intermediate MeBr CH₃Br (gas) Final_OH Quinazoline-OH Intermediate->Final_OH Hydrolysis H2O H₂O (Workup) H2O->Final_OH

Mechanism of BBr₃-mediated O-demethylation.
Detailed Protocol: O-Demethylation of 6-Methoxyquinazoline

This protocol describes the general procedure for the demethylation of a methoxy-substituted quinazoline using a 1M solution of BBr₃ in dichloromethane (DCM).

Materials and Equipment:

  • Starting Material (SM): 6-Methoxyquinazoline

  • Reagent: Boron tribromide (1M solution in DCM)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quenching Solution: Saturated aqueous sodium bicarbonate (NaHCO₃), Methanol (MeOH)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, ice bath, -78 °C bath (dry ice/acetone).

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography supplies).

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the 6-methoxyquinazoline (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add the BBr₃ solution (1.2 eq per methoxy group) dropwise via a syringe or dropping funnel over 15-20 minutes. Maintain the internal temperature below -70 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to 0 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding methanol at 0 °C. This will react with any excess BBr₃. After gas evolution ceases, add saturated aqueous NaHCO₃ solution until the mixture is neutral or slightly basic.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM, to yield the pure 6-hydroxyquinazoline.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[14][15] The key diagnostic change in the ¹H NMR spectrum will be the disappearance of the methoxy singlet (typically δ 3.9-4.1 ppm) and the appearance of a broad singlet for the new hydroxyl proton.

Reagent Comparison for O-Demethylation
Reagent Typical Conditions Advantages Disadvantages
Boron Tribromide (BBr₃) DCM, -78 °C to RTHigh reactivity, clean conversion, works at low temp.[16]Highly corrosive and moisture-sensitive, requires inert atmosphere.
Aluminum Chloride (AlCl₃) DCM or MeCN, refluxLess expensive than BBr₃.Lower reactivity, may require higher temperatures.[10]
Hydrobromic Acid (HBr) Acetic Acid, refluxInexpensive, simple procedure.Requires very high temperatures, harsh acidic conditions, not suitable for sensitive substrates.
Methionine/MsOH Reflux"Green" alternative, less toxic.High temperatures, may not be suitable for all substrates.

Core Transformation 2: Advanced Functionalization via Hydroxyl Intermediates

The hydroxyl group obtained from demethylation is a powerful synthetic handle. By converting it to a trifluoromethanesulfonate (triflate, -OTf) group, one of the best leaving groups in cross-coupling chemistry is installed. This two-step sequence opens the door to a vast array of C-C and C-N bond-forming reactions.

Advanced_Functionalization_Workflow Start Quinazoline-OCH₃ Step1 O-Demethylation (e.g., BBr₃) Start->Step1 Intermediate Quinazoline-OH Step1->Intermediate Step2 Triflation (Tf₂O, Pyridine) Intermediate->Step2 Triflate Quinazoline-OTf Step2->Triflate Step3 Pd-Catalyzed Cross-Coupling Triflate->Step3 End_Products Quinazoline-Aryl (Suzuki) Quinazoline-NR₂ (Buchwald) Quinazoline-Alkyne (Sonogashira) Step3->End_Products

Workflow for advanced functionalization.
Protocol 2A: Conversion of Hydroxyquinazoline to Quinazoline Triflate

Materials and Equipment:

  • Starting Material: 6-Hydroxyquinazoline

  • Reagent: Trifluoromethanesulfonic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide)

  • Base: Pyridine or Triethylamine (TEA)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Standard reaction and workup equipment.

Procedure:

  • Reaction Setup: Dissolve the 6-hydroxyquinazoline (1.0 eq) in anhydrous DCM in a flask under nitrogen. Add pyridine (2.0-3.0 eq).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add triflic anhydride (Tf₂O, 1.2 eq) dropwise. A color change and formation of pyridinium salt precipitate may be observed.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with cold 1M HCl, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: The crude triflate is often pure enough for the next step. If necessary, it can be purified by flash chromatography (use a non-polar eluent system as triflates can be sensitive).

Protocol 2B: Suzuki Cross-Coupling of a Quinazoline Triflate

This protocol describes the palladium-catalyzed coupling of a quinazoline triflate with an arylboronic acid.[7][17][18]

Materials and Equipment:

  • Starting Material: 6-(Trifluoromethylsulfonyloxy)quinazoline (1.0 eq)

  • Coupling Partner: Arylboronic acid (1.5 eq)

  • Catalyst: Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf) (5 mol%)

  • Base: Aqueous sodium carbonate (Na₂CO₃, 2M solution) or potassium carbonate (K₂CO₃) (3.0 eq)

  • Solvent: 1,4-Dioxane or Dimethoxyethane (DME)

  • Standard Schlenk flask or sealed tube, heating mantle, condenser.

Procedure:

  • Reaction Setup: To a Schlenk flask, add the quinazoline triflate (1.0 eq), arylboronic acid (1.5 eq), palladium catalyst (0.05 eq), and base (if solid).

  • Degassing: Evacuate and backfill the flask with nitrogen or argon three times.

  • Solvent Addition: Add the degassed solvent(s) (dioxane and aqueous Na₂CO₃ if used) via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, or until TLC/LC-MS indicates completion.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the desired 6-aryl-quinazoline.

  • Characterization: Confirm the structure using NMR and MS.[19]

Representative Suzuki Coupling Data
Quinazoline Substrate Boronic Acid Catalyst/Base Conditions Yield
2,7-dichloro-4-(phenylamino)quinazoline-6-triflate4-methoxyphenylboronic acidPd(PPh₃)₄ / K₂CO₃Dioxane, 90 °C, 12h85%
2-chloro-4-anilinoquinazoline-7-triflateThiophene-2-boronic acidPdCl₂(dppf) / Na₂CO₃DME/H₂O, 85 °C, 6h78%
4-morpholinoquinazoline-6-triflatePyridine-3-boronic acidPd(dppf)Cl₂ / Cs₂CO₃Dioxane, 100 °C, 8h81%

Conclusion

The modification of methoxy groups on the quinazoline ring is a versatile and powerful strategy in medicinal chemistry. Simple O-demethylation provides access to crucial hydroxylated analogues, while a subsequent two-step triflation and cross-coupling sequence allows for the introduction of diverse aryl, heteroaryl, and alkyl substituents. The protocols outlined in this guide provide a robust foundation for researchers to explore the structure-activity relationships of the quinazoline scaffold, enabling the rational design and synthesis of novel therapeutic agents. Mastery of these techniques is essential for any scientist engaged in the development of quinazoline-based drugs.

References

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Vertex AI Search.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (n.d.). Frontiers.
  • A Comparative Guide to the Analytical Characterization of Quinazolin-2-ylboronic Acid Products. (n.d.). Benchchem.
  • Quinazoline Derivatives: A Privileged Scaffold in Modern Medicinal Chemistry. (n.d.). Benchchem.
  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. (n.d.). PMC - NIH.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI.
  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. (n.d.). SciSpace.
  • Quinazoline and quinazolinone as important medicinal scaffolds: a comparative patent review (2011-2016). (n.d.). PubMed.
  • An Explicative Review on the Progress of Quinazoline Scaffold as Bioactive Agents in the Past Decade. (2023). Bentham Science Publishers.
  • Recent advances in selective functionalization of the quinazoline scaffold. (2023). Unknown Source.
  • Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. (2025). Unknown Source.
  • Spectroscopic Profile of 4-(Methylthio)quinazoline: A Technical Guide. (n.d.). Benchchem.
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Deriv
  • Quinazoline derivatives: synthesis and bioactivities. (2013). PMC - PubMed Central.
  • Efficient palladium-catalyzed Suzuki C–C coupling of novel urea/thiourea-based quinazolines. (2019).
  • Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers. (n.d.). Benchchem.
  • SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. (2016). TSI Journals.
  • demethylation of aryl methyl ethers by. (n.d.). Unknown Source.
  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. (2015). PubMed.
  • O-Demethylation. (2024).
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI.
  • The Medicinal Functionality of Quinazolines. (2022).
  • 3,3'-dihydroxybiphenyl. (n.d.). Organic Syntheses Procedure.
  • (PDF) Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr 3 -Facilitated Demethylation of Aryl Methyl Ethers. (2025).
  • Demethylation of Methyl Ethers - Boron Tribromide (BBr3). (n.d.). Common Organic Chemistry.

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for C-C bond formation at the C2 position of quinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-substituted quinazolines. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of C-C bond formation at the C2 position of the quinazoline scaffold, a privileged structure in medicinal chemistry.[1][2] This resource provides in-depth answers to frequently asked questions and robust troubleshooting strategies for common experimental challenges.

Part 1: Frequently Asked Questions (FAQs) - Core Concepts

This section addresses fundamental questions regarding the strategy and methodology for C2 functionalization.

Q1: Why is achieving regioselective C-C bond formation at the C2 position of quinazoline often challenging?

A1: The challenge arises from the inherent electronic properties of the quinazoline ring. The C4 position is generally more electrophilic and thus more reactive towards nucleophilic attack than the C2 position.[1][3] This makes selective functionalization at C2 difficult, often requiring higher temperatures, longer reaction times, or specialized catalytic systems to overcome the reactivity preference for C4.[1] To achieve C2 selectivity, a common strategy is to use a 2-haloquinazoline (e.g., 2-chloroquinazoline) where the C4 position is blocked by a less reactive C-H bond.[1]

Q2: What are the primary strategies for forming a C-C bond at the C2 position?

A2: There are several effective strategies, with the choice depending on the desired substituent (alkyl, aryl, etc.) and the available starting materials:

  • Palladium-Catalyzed Cross-Coupling Reactions: This is the most prevalent and versatile method. Reactions like the Suzuki-Miyaura (using boronic acids), Heck (using alkenes), Sonogashira (using terminal alkynes), and Negishi (using organozinc reagents) are widely employed with 2-haloquinazolines as the electrophilic partner.[4][5] The Suzuki-Miyaura reaction is particularly popular due to its high functional group tolerance and the commercial availability of a vast array of boronic acids.[5][6]

  • Direct C-H Functionalization: More recent methods focus on the direct activation of the C2 C-H bond, offering a more atom-economical approach.[7][8][9] These reactions are typically mediated by transition metals like palladium or copper and often require a directing group or the use of quinazoline N-oxides to enhance the reactivity of the C2 position.[10][11]

  • Minisci-type Radical Reactions: For introducing alkyl groups, the Minisci reaction is a powerful tool. It involves the generation of an alkyl radical which then attacks the electron-deficient quinazoline ring. This method is particularly effective for C-H alkylation.[12]

Q3: I am planning a Suzuki-Miyaura coupling. What is the best leaving group to have on the C2 position of my quinazoline?

A3: The choice of leaving group (typically a halogen) is a critical parameter that dictates the ease of the oxidative addition step in the catalytic cycle. The general reactivity trend for halogens in palladium-catalyzed couplings is: I > Br > Cl .

Leaving GroupReactivityConsiderations
Iodo (I) HighestMost reactive, allowing for milder reaction conditions. However, 2-iodoquinazolines can be less stable and more expensive.
Bromo (Br) IntermediateOffers a good balance of reactivity and stability.[13] Often a reliable starting point for optimization.
Chloro (Cl) LowestLeast reactive, often requiring more active catalysts (e.g., those with electron-rich, bulky phosphine ligands like SPhos or XPhos), higher temperatures, and stronger bases.[14][15] However, 2-chloroquinazolines are typically the most cost-effective and readily available starting materials.

For difficult couplings or sensitive substrates, starting with a 2-bromo or 2-iodoquinazoline can significantly improve your chances of success. If cost and scalability are primary concerns, optimization efforts should focus on finding a potent catalyst system for the less reactive but more economical 2-chloroquinazoline.[13]

Part 2: Troubleshooting Guide - When Experiments Fail

This section is structured around common problems encountered in the lab.

Problem 1: Low to No Product Yield

Your reaction has stalled, and TLC/LCMS analysis shows mostly unreacted starting material.

The palladium catalyst is the heart of the cross-coupling reaction. Its failure to turn over is a primary cause of failed reactions.

  • Scientific Rationale: The catalytic cycle involves a delicate equilibrium between Pd(0) and Pd(II) species.[16][17] The Pd(0) species can be oxidized by trace oxygen, or the phosphine ligands required to stabilize it can be oxidized by peroxides in the solvent.[18] Catalyst deactivation can also occur via the formation of palladium black (inactive Pd metal precipitate), often due to high temperatures or incorrect ligand-to-metal ratios.[14][18]

  • Troubleshooting Steps:

    • Ensure Anaerobic Conditions: Degas your solvent thoroughly (e.g., via argon sparging for 15-30 minutes or 3-4 freeze-pump-thaw cycles).[18] Assemble your reaction under an inert atmosphere (Argon or Nitrogen).

    • Use Peroxide-Free Solvents: Test your solvents (especially ethereal solvents like THF or Dioxane) for peroxides and purify if necessary.[18]

    • Select an Appropriate Ligand: For less reactive 2-chloroquinazolines, standard ligands like PPh₃ may be insufficient. Switch to more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or CataCXium A) which promote the difficult oxidative addition step.[15][19]

    • Optimize Catalyst Loading: While 1-5 mol% is typical, a struggling reaction may benefit from increasing the catalyst loading to 5-10 mol%.

The base and solvent do not just create the reaction environment; they are active participants in the catalytic cycle.

  • Scientific Rationale (Suzuki Coupling): The base plays a crucial role in activating the boronic acid. It converts the neutral boronic acid (RB(OH)₂) into a more nucleophilic borate species (RB(OH)₃⁻), which is the active species in the transmetalation step.[16][20] The choice of base and solvent must be compatible. A weak base like K₂CO₃ may not be effective in a non-polar solvent like toluene without a water co-solvent to aid solubility and facilitate borate formation.[21]

  • Troubleshooting Steps:

    • Match Base to Solvent: For anhydrous conditions (e.g., in Dioxane or THF), a stronger, more soluble base like K₃PO₄ or Cs₂CO₃ is often required.[14][21] For biphasic systems (e.g., Toluene/H₂O), an inorganic base like K₂CO₃ or Na₂CO₃ is a standard choice.[13][16]

    • Screen Solvents: If solubility of your starting material is an issue, switch solvents. Common options include Dioxane, THF, DME, Toluene, and DMF.[13][21] Note that DMF can sometimes be problematic at high temperatures, leading to decomposition.

    • Consider Water: For Suzuki couplings using inorganic carbonate bases, the presence of a small amount of water is often essential for the reaction to proceed.[14] Trying a solvent system like Dioxane:H₂O (e.g., 9:1) can dramatically improve results.[21]

G start Low/No Yield (Starting Material Unchanged) check_inert Verify Inert Atmosphere & Peroxide-Free Solvents start->check_inert Step 1: Catalyst Check change_base Screen Different Bases (e.g., K3PO4, Cs2CO3) start->change_base Step 2: Conditions Check change_ligand Switch to Bulky Ligand (e.g., SPhos, XPhos) check_inert->change_ligand If still no reaction increase_temp Increase Reaction Temperature (ΔT) change_ligand->increase_temp If using 2-Cl & still slow change_lg Switch to More Reactive Leaving Group (Br or I) change_ligand->change_lg If optimization fails success Reaction Successful increase_temp->success Monitor Progress change_solvent Screen Solvents (Dioxane, Toluene/H2O, DMF) change_base->change_solvent If base change is ineffective change_solvent->change_lg If optimization fails change_solvent->success Monitor Progress change_lg->success

Caption: Decision tree for troubleshooting low-yield Suzuki-Miyaura couplings.

Problem 2: Significant Side Product Formation

Your starting material is consumed, but the desired product is a minor component in a complex mixture.

You observe a significant amount of the simple, un-substituted quinazoline (where the halogen has been replaced by hydrogen).

  • Scientific Rationale: Protodeboronation is the cleavage of the C-B bond of the organoboron reagent by a proton source, converting it to the corresponding arene. This side reaction depletes the nucleophilic partner and is often competitive with the desired transmetalation step, especially with electron-rich or heteroaromatic boronic acids under aqueous basic conditions.[19]

  • Troubleshooting Steps:

    • Use Anhydrous Conditions: Switching to a strictly anhydrous solvent (like Dioxane or THF) with an appropriate base (K₃PO₄) can suppress this side reaction.[19]

    • Increase Boronic Acid Stoichiometry: Using a larger excess of the boronic acid (e.g., 1.5-2.0 equivalents) can help compensate for its degradation.

    • Use Boronic Esters: Neopentyl or pinacol boronic esters (BPin) are often more stable towards protodeboronation than their corresponding boronic acids.[19]

You observe a significant amount of a biaryl product derived from the dimerization of your boronic acid.

  • Scientific Rationale: This side reaction is often promoted by the presence of oxygen and is particularly problematic with electron-rich boronic acids. The palladium catalyst itself or trace copper contaminants can catalyze this oxidative homocoupling.

  • Troubleshooting Steps:

    • Improve Degassing: Rigorous exclusion of oxygen is the most effective way to prevent homocoupling. Ensure your degassing procedure is robust.[18][21]

    • Lower Reaction Temperature: Homocoupling often has a higher activation energy than the desired cross-coupling. Running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) may favor the desired pathway, albeit at the cost of a longer reaction time.

    • Add Ligand: Adding a slight excess of the phosphine ligand relative to the palladium precursor can sometimes suppress side reactions by ensuring the metal center remains in the desired coordination state.[18]

Part 3: Protocols & Methodologies

These general procedures provide a starting point for your experiments. Note: These are representative protocols and must be optimized for your specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a robust starting point for coupling a 2-chloroquinazoline with an arylboronic acid using a modern catalyst system.

  • Reaction Setup: To a dry reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add the 2-chloroquinazoline (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., SPhos, 5.5 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to make a ~0.1 M solution) via syringe.

  • Heating: Place the reaction in a preheated oil bath or heating block at 80-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LCMS until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel.

Diagram: Pd-Catalyzed Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex [Ar-Pd(II)L₂-X] pd_ar_r [Ar-Pd(II)L₂-R'] oxidative_addition Oxidative Addition pd0->oxidative_addition oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation bx B(OH)₃ + X⁻ pd_complex->bx transmetalation->pd_ar_r transmetalation->bx reductive_elimination Reductive Elimination pd_ar_r->reductive_elimination reductive_elimination->pd0 ar_r Ar-R' (Product) reductive_elimination->ar_r arx Ar-X (2-Haloquinazoline) arx->oxidative_addition boronic R'B(OH)₂ (Boronic Acid) borate [R'B(OH)₃]⁻ boronic->borate Activation base Base (e.g., K₃PO₄) base->borate borate->transmetalation

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • Wu, X. et al. (2018). One-Pot Tandem Synthesis of 2-Arylquinazolines by a Multicomponent Cyclization Reaction.
  • BenchChem (2025). Technical Support Center: Synthesis of 2-Substituted Quinazolines. BenchChem.
  • Patel, R. V. et al. (2020). Identification of 2-arylquinazolines with alkyl-polyamine motifs as potent antileishmanial agents: synthesis and biological evaluation studies. RSC Medicinal Chemistry. Available at: [Link]

  • Shaik, A. B. et al. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules. Available at: [Link]

  • Dutot, L. et al. (2021). Recent advances in metal-catalyzed C-H functionalization of pyrimidinones, quinazolinones and fused quinazolinones. HAL Open Science. Available at: [Link]

  • Turks, M. et al. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Sá, F. A. C. et al. (2024). Alternative and efficient one-pot three-component synthesis of substituted 2-aryl-4-styrylquinazolines/4-styrylquinazolines from synthetically available 1-(2-aminophenyl)-3-arylprop-2-en-1-ones: characterization and evaluation of their antiproliferative activities. RSC Advances. Available at: [Link]

  • Markina, D. et al. (2022). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. Available at: [Link]

  • Das, S. et al. (2020). Recent Advances in C–H Activation and Functionalization of Quinazolinones/Quinazolines. ResearchGate. Available at: [Link]

  • Das, S. et al. (2020). C–H functionalization of quinazolinones by transition metal catalysis. Organic & Biomolecular Chemistry. Available at: [Link]

  • Lima, C. F. R. A. C. et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. Available at: [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules. Available at: [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Organic Chemistry Portal. Available at: [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link]

  • Shields, J. D. et al. (2023). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis. Available at: [Link]

  • Nykaza, T. V. et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters. Available at: [Link]

  • Ghaffari, B. et al. (2019). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Molecules. Available at: [Link]

  • Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]

  • Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. Angewandte Chemie. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. ResearchGate. Available at: [Link]

  • Kumar, V. et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. Available at: [Link]

  • de C. B. dos Santos, F. et al. (2021). Recent advances in selective functionalization of the quinazoline scaffold. ScienceDirect. Available at: [Link]

  • Nobel Prize Committee. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. Available at: [Link]

  • Al-Suhaimi, K. S. et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Representative, bioactive C2-functionalized pyridines and quinolines. ResearchGate. Available at: [Link]

  • Hiremath, R. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]

  • Reddit User Discussion. (2020). What is the proper way to set up a suzuki coupling? Reddit. Available at: [Link]

  • Turks, M. et al. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journals. Available at: [Link]

  • Guillaumet, G. et al. (2012). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Semantic Scholar. Available at: [Link]

  • Semantic Scholar. (n.d.). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Semantic Scholar. Available at: [Link]

  • Baran, P. S. (n.d.). The Minisci Reaction. Baran Lab, Scripps Research. Available at: [Link]

Sources

Identifying and minimizing side products in quinazoline derivatization

Author: BenchChem Technical Support Team. Date: January 2026

A-Level Guide for Researchers, Scientists, and Drug Development Professionals on Identifying and Minimizing Side Products

Welcome to the Technical Support Center for Quinazoline Derivatization. As Senior Application Scientists, we understand the nuances and challenges of synthesizing these vital heterocyclic compounds. This guide is structured to provide you with in-depth, actionable solutions to common and complex problems encountered during the derivatization of quinazolines. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Niementowski reaction is resulting in a low yield and several unidentified spots on my TLC. What are the likely culprits and how can I fix this?

A1: The Niementowski reaction, which involves the condensation of anthranilic acids with amides, is a cornerstone of quinazoline synthesis, but it's sensitive to several factors that can lead to low yields and byproduct formation.[1]

Common Causes of Low Yield & Side Products:

  • High Temperatures: Temperatures exceeding 130°C can cause decomposition of starting materials or promote undesired side reactions.[1]

  • Inefficient Cyclization: The cyclization of the intermediate o-amidobenzamide can be inefficient depending on the substituents on the anthranilic acid and the amide used.[1]

  • Dehydration: Inadequate removal of water during the reaction can hinder the cyclization process, leading to lower yields.[2]

Troubleshooting & Optimization Strategies:

Problem Potential Cause Recommended Solution Scientific Rationale
Low Yield Insufficient reaction temperature or time.Gradually increase the temperature in 5-10°C increments and monitor progress via TLC or LC-MS. Extend the reaction time and check for product formation at regular intervals.[1]Ensures sufficient energy input to overcome the activation barrier without causing decomposition.
Multiple Byproducts High reaction temperature.Optimize the temperature. While the reaction often requires heat, excessive temperatures can lead to decomposition.[1]Minimizes thermal degradation of reactants and products.
Incomplete Reaction Poor solubility of reactants.Select a solvent where all reactants are fully soluble at the reaction temperature. For polar substrates, consider DMF or DMSO. For less polar ones, toluene or dioxane may be better.[1]Enhances reaction rate and improves yield through better mixing and molecular interaction.
Starting Material Remains Catalyst inactivity.If using a metal catalyst, ensure it's not deactivated. For acid or base-catalyzed reactions, verify the concentration and purity of the catalyst.[1]Restores catalytic activity, leading to a higher reaction rate and yield.
Q2: I'm performing a Friedländer synthesis and I seem to be forming quinoline derivatives as a major side product. Why is this happening and how can I favor quinazoline formation?

A2: This is a classic issue in Friedländer synthesis, which typically involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. The formation of quinolines arises from the similarity of the starting materials to those used in quinoline synthesis.[1][3]

Mechanism of Side Product Formation:

The core issue lies in the reaction pathway. If reaction conditions are not carefully controlled, the 2-aminoaryl aldehyde or ketone can undergo self-condensation or react in a manner that favors the formation of a six-membered ring containing only one nitrogen (a quinoline) instead of the desired pyrimidine ring fusion of a quinazoline.[3]

Strategies to Minimize Quinoline Formation:

  • Control of pH: The reaction can be catalyzed by either acid or base. The pH can influence the reactivity of the starting materials and intermediates. Experiment with both acidic and basic conditions to find the optimal pH that favors quinazoline formation.

  • Choice of Reactants: To avoid side reactions like aldol condensation of ketones under alkaline conditions, consider using an imine analog of the o-aniline starting material.[3]

  • Temperature and Reaction Time: As with many organic reactions, careful control of temperature and reaction time is crucial. Lowering the temperature may help to favor the desired reaction pathway. Monitor the reaction closely by TLC or LC-MS to stop it once the desired product has formed and before significant byproduct formation occurs.

Q3: I'm observing the formation of an N-oxide byproduct in my quinazoline synthesis. What causes this and how can I prevent it?

A3: The formation of quinazoline N-oxides is a common side reaction, particularly when using strong oxidizing agents or when the reaction is exposed to atmospheric oxygen.[4][5] The nitrogen atoms in the quinazoline ring, particularly the one at position 3, are susceptible to oxidation.

Causes of N-Oxide Formation:

  • Oxidizing Agents: The presence of strong oxidizing agents in the reaction mixture can lead to the direct N-oxidation of the quinazoline ring.[5]

  • Atmospheric Oxygen: Reactions run open to the air can also result in oxidation, especially at elevated temperatures.

Prevention and Minimization Strategies:

Preventative Measure Experimental Protocol Rationale
Inert Atmosphere Conduct the reaction under an inert atmosphere of nitrogen or argon.[1]Excludes atmospheric oxygen, a common oxidizing agent.
Stoichiometric Control of Oxidants If an oxidant is necessary for the reaction, use the stoichiometric amount and consider a milder oxidant.[1]Prevents over-oxidation of the desired product.
Biocatalysis In some cases, using a whole-cell biocatalyst, such as a recombinant monooxygenase, can achieve selective N-oxidation to the desired product without side oxidation.[4][5]Offers high selectivity and milder reaction conditions.
Q4: My reaction is producing dimers or polymers instead of the desired monomeric quinazoline derivative. What are the likely causes?

A4: Dimerization or polymerization can be a frustrating side reaction, often leading to a complex mixture that is difficult to purify.

Primary Causes of Dimerization/Polymerization:

  • High Concentration of Reactants: When the concentration of reactants is high, intermolecular reactions become more probable than the desired intramolecular cyclization.[1]

  • Bifunctional Starting Materials: If a starting material has two reactive sites that can participate in the quinazoline formation, it can lead to the formation of dimers.[1] For example, using a diamine can link two quinazoline units.

Solutions to Minimize Dimerization:

  • High Dilution: Performing the reaction at a lower concentration (higher dilution) can significantly reduce the probability of intermolecular reactions.[1] This can be achieved by increasing the volume of the solvent.

  • Purity of Starting Materials: Ensure the purity of your starting materials. If a bifunctional starting material is not intended, it should be removed before starting the reaction.

  • Slow Addition: In some cases, slow addition of one of the reactants to the reaction mixture can help to maintain a low concentration of that reactant, favoring the intramolecular reaction.

Experimental Protocols & Workflows

Protocol 1: General Procedure for Minimizing Side Products in a Niementowski Synthesis

This protocol provides a starting point for optimizing a Niementowski reaction to improve yield and purity.

Step-by-Step Methodology:

  • Drying of Glassware and Reagents: Thoroughly dry all glassware in an oven at 120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents and reagents.

  • Inert Atmosphere Setup: Assemble the reaction apparatus and purge with an inert gas (nitrogen or argon) for 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reactant Addition: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the anthranilic acid derivative in a suitable anhydrous solvent (e.g., DMF, toluene).

  • Temperature Control: Heat the mixture to the desired temperature (start with a lower temperature, e.g., 110°C) using an oil bath with a temperature controller.

  • Amide Addition: Slowly add the amide reactant to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every 30 minutes).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the specific product, but it typically involves pouring the reaction mixture into water to precipitate the crude product, followed by filtration.

  • Purification: Purify the crude product by recrystallization or column chromatography.[6]

Workflow for Identification and Elimination of Byproducts

The following diagram illustrates a systematic approach to troubleshooting quinazoline derivatization reactions.

G cluster_0 Problem Identification cluster_1 Analysis & Hypothesis cluster_2 Optimization & Solution cluster_3 Validation A Low Yield / Impure Product (TLC, LC-MS, NMR) B Identify Byproducts (MS, NMR) A->B C Review Reaction Conditions (Temp, Conc., Atmosphere) A->C G Improve Purification (Recrystallization, Chromatography) A->G D Consider Side Reactions (Dimerization, N-oxidation, etc.) B->D C->D E Modify Reaction Parameters (Lower Temp, Dilution) D->E F Change Reagents/Catalyst (Milder Oxidant, Anhydrous Reagents) D->F H Analyze Purified Product (Purity & Structure Confirmation) E->H F->H G->H G Start Anthranilic Acid + Amide Intermediate o-Amidobenzamide Intermediate Start->Intermediate Condensation Product Quinazolinone Product Intermediate->Product Intramolecular Cyclization (-H2O) Side_Product Decomposition / Other Byproducts Intermediate->Side_Product High Temp

Caption: Simplified pathway of the Niementowski reaction.

References

  • BenchChem. (2025). Troubleshooting common side reactions in quinazoline synthesis. BenchChem Technical Support.
  • Mphahane, N., Mphahane, D., & Amuhaya, E. (2021). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 26(24), 7985. [Link]

  • Asif, M. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 706536. [Link]

  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176.
  • MDPI. (2021). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 26(24), 7985. [Link]

  • Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Journal of the Saudi Chemical Society, 17(3), 269-277.
  • Al-Trawneh, S. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 809.
  • Shaikh, A. A., et al. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules, 28(7), 3209.
  • BenchChem. (2025). Technical Support Center: Purification of 4(3H)
  • Haddadin, M. J., et al. (2009). Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. Tetrahedron, 65(26), 5091-5096.
  • Deharkar, P., Satpute, S., & Panhekar, D. (2021). Review on Synthesis Route of Quinazoline Based Hybrid Derivatives. Asian Journal of Chemistry, 33(11), 2525-2547.
  • Darwish, K. M., & Dakhil, O. O. (2022). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Libyan Journal of Science & Technology, 11(2), 80-92.
  • Al-Omar, M. A., & Amr, A. E. G. E. (2010). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules, 15(8), 5744-5755.
  • ResearchGate. (n.d.). Plausible mechanism for the synthesis of (a) quinazoline (b) quinazolinone derivatives.
  • Al-Salem, H. S., et al. (2022).
  • Manske, R. H. F. (2011). The Friedländer Synthesis of Quinolines. Chemical Reviews, 30(1), 113-144.
  • Wiley Online Library. (2004). The Friedländer Synthesis of Quinolines. Organic Reactions.
  • Li, Y., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 29(5), 1083.
  • Generis Publishing. (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing.
  • ResearchGate. (2025). (PDF) Quinazoline derivatives: Synthesis and bioactivities.
  • Abdel-Gawad, H., et al. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Future Journal of Pharmaceutical Sciences, 4(1), 1-10.
  • Dasari, S. R., et al. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. TSI Journals.
  • MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.
  • National Institutes of Health. (n.d.). Transition-metal-catalyzed synthesis of quinazolines: A review.
  • Taylor & Francis Online. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online.
  • ResearchGate. (2025). (PDF) Uses of Anthranilic Acid for the Synthesis of Dihydroquinazolin Derivatives with Antitumor, Antiproliferative and Pim-1 kinase Activities.
  • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry.
  • Journal of Chemical Health Risks. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Journal of Chemical Health Risks, 10(4), 263-285.
  • Crawford Scientific. (2020).
  • National Institutes of Health. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis.
  • Semantic Scholar. (n.d.). Synthesis of Some New Quinazoline Derivatives and Theoretical Studies of their Geometries. Semantic Scholar.
  • YouTube. (2022).
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Organic Chemistry Portal.

Sources

Technical Support Center: Purification Strategies for Halogenated Quinazoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of halogenated quinazoline compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in isolating and purifying these versatile heterocyclic scaffolds. The introduction of halogen atoms (F, Cl, Br, I) into the quinazoline core significantly alters the molecule's electronic properties, polarity, and reactivity, often presenting unique purification challenges.[1][2] This document provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols in a practical question-and-answer format to help you navigate these complexities and achieve your desired purity.

Frequently Asked Questions (FAQs)
Q1: What is the best starting point for purifying my crude halogenated quinazoline?

The optimal purification strategy depends on three key factors: the scale of your reaction, the nature of the impurities, and the required final purity.

  • For initial cleanup and moderate purity (up to 95%) : A combination of acid-base extraction followed by recrystallization is often the most efficient and economical approach, especially for solid compounds.[3]

  • For separating complex mixtures or achieving high purity (>95-98%) : Flash column chromatography is the workhorse technique. It excels at separating compounds with different polarities, which is common when dealing with starting materials, by-products, and the target compound.[4]

  • For exceptional purity (>99%) or separating close-eluting isomers : Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice. It offers the highest resolution but is more resource-intensive.[4][5]

Q2: How does the type and position of the halogen atom affect the purification strategy?

The halogen's identity (F, Cl, Br, I) and its position on the quinazoline scaffold have a profound impact on the molecule's polarity, solubility, and potential for side reactions.

  • Polarity : The electronegativity and size of the halogen influence the molecule's dipole moment. Generally, polarity increases from I < Br < Cl < F. This directly affects the choice of solvent systems in chromatography. A fluoro-substituted quinazoline will be more polar and require a more polar eluent than its iodo-substituted counterpart.

  • Solubility : Halogenation can decrease water solubility, making precipitation or crystallization from aqueous mixtures more favorable.[6] However, it can also impact solubility in common organic solvents, requiring careful solvent screening for recrystallization.

  • Reactivity & Stability : Halogenated quinazolines can be susceptible to certain reactions. For instance, the C-4 position is activated by the adjacent nitrogen, making a C-4 halogen a potential leaving group for nucleophilic substitution.[7] This is crucial to consider during workup, as basic conditions (e.g., strong bases in extraction) could lead to unwanted side products. Some quinazoline derivatives may also undergo hydrolysis under strongly acidic or basic conditions.[8][9]

Q3: What are the most common impurities I should expect from my synthesis?

Identifying potential impurities is the first step in designing a robust purification plan. Common impurities often include:

  • Unreacted Starting Materials : Such as anthranilic acid derivatives, 2-aminobenzonitriles, or benzaldehydes.[4][10]

  • By-products : These can arise from incomplete cyclization, over-halogenation (di- or poly-halogenation), or side reactions like hydrodehalogenation in palladium-catalyzed reactions.[11][12]

  • Reagents and Catalysts : Residual catalysts (e.g., Palladium, Copper) or reagents (e.g., N-halosuccinimides) may be present.[11]

Techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for identifying the number and nature of these impurities before selecting a purification method.[4]

Purification Strategy Decision Guide

This diagram provides a logical workflow for selecting the most appropriate purification strategy based on your experimental needs.

Purification_Decision_Tree start Crude Halogenated Quinazoline Sample check_purity Assess Crude Purity (TLC, LC-MS, NMR) start->check_purity is_solid Is the crude product a solid? check_purity->is_solid extraction Acid-Base Extraction to remove acidic/basic impurities is_solid->extraction Yes chromatography Flash Column Chromatography is_solid->chromatography No (Oil/Gum) purity_level What is the target purity level? purity_level->chromatography <95% or Impurities still present end_moderate Final Product (>95% Purity) purity_level->end_moderate >95% Achieved scale What is the reaction scale? prep_hplc Preparative HPLC scale->prep_hplc Need >99% or Isomer Separation end_high Final Product (>98% Purity) scale->end_high < 1g recrystallization Recrystallization extraction->recrystallization recrystallization->purity_level chromatography->scale end_ultrahigh Final Product (>99.5% Purity) prep_hplc->end_ultrahigh

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide: Flash Column Chromatography

Flash chromatography is a cornerstone of purification for halogenated quinazolines. Success hinges on a well-chosen solvent system and proper technique.

ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation (Overlapping Bands) Inappropriate Solvent System: The polarity of the eluent is not optimized, leading to very high or very low Rf values on TLC.Optimize with TLC: Aim for an Rf of ~0.2-0.4 for your target compound. If the Rf is too high, decrease eluent polarity. If too low, increase polarity. Use solvent mixtures like Hexanes/Ethyl Acetate or Dichloromethane/Methanol.
Column Overloading: Too much crude material was loaded relative to the amount of silica gel.Reduce Sample Load: A general rule is a 1:30 to 1:100 ratio of sample to silica gel by weight. For difficult separations, use a higher ratio.[4]
Improperly Packed Column: Channeling or cracks in the silica bed lead to uneven solvent flow.Repack the Column: Ensure the silica gel slurry is uniform and free of air bubbles. Gently tap the column during packing to create a stable bed.
Compound Not Eluting from the Column Eluent is Not Polar Enough: The compound has strong interactions with the silica gel.Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate in a hexanes/ethyl acetate system). A gradient elution can be very effective.[4]
Compound is Insoluble or Degrading: The compound may be crashing out on the column or decomposing on the acidic silica surface.Check Solubility: Ensure the compound is soluble in the eluent. If degradation is suspected (e.g., for acid-sensitive quinazolines), consider using deactivated (neutral) silica or alumina.
Low Yield After Chromatography Compound Streaking/Tailing: Strong interaction with silica, often seen with basic compounds.Add a Modifier: For basic quinazolines, add a small amount of triethylamine (~0.1-1%) to the eluent to neutralize active sites on the silica and improve peak shape.
Irreversible Adsorption: The compound binds too strongly to the silica gel.Try a Different Stationary Phase: Consider using alumina (basic or neutral) or reverse-phase (C18) silica if irreversible binding on normal-phase silica is an issue.
Experimental Protocol: Flash Column Chromatography
  • Solvent System Selection: Use TLC to find a solvent system (e.g., Hexane:Ethyl Acetate) that gives your target compound an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring a flat, stable bed.

  • Sample Loading: Dissolve the crude compound in a minimum amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the starting solvent system. If using a gradient, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions in test tubes and monitor their contents by TLC to identify which ones contain the purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful, cost-effective technique for purifying solid compounds.[13][14] Its success depends entirely on the solubility difference of the compound in a chosen solvent at high and low temperatures.

ProblemPossible Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling Too Much Solvent Used: The solution is not supersaturated, and the compound remains dissolved even when cold.Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent to increase the concentration, then allow it to cool again.
Solution Cooled Too Rapidly: Rapid cooling can lead to an oil or amorphous solid instead of crystals.Slow Down Cooling: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath.[4] Scratching the inside of the flask with a glass rod can induce nucleation.
Compound is Highly Soluble: The compound is simply too soluble in the chosen solvent, even at low temperatures.Find a New Solvent/Solvent System: The ideal solvent dissolves the compound when hot but not when cold.[15] Consider a two-solvent system (one solvent in which the compound is soluble, and an "anti-solvent" in which it is not).[13]
Product "Oils Out" Instead of Crystallizing Melting Point Below Solvent's Boiling Point: The solid is melting in the hot solvent rather than dissolving.Choose a Lower-Boiling Solvent: Select a solvent with a boiling point below your compound's melting point.
Presence of Impurities: Impurities can interfere with crystal lattice formation.Pre-purify: Perform a preliminary purification (e.g., quick filtration through a silica plug or an acid-base wash) to remove gross impurities before recrystallization.
Low Yield of Recrystallized Product Premature Crystallization: Crystals form during the hot filtration step to remove insoluble impurities.Keep Everything Hot: Use a pre-heated funnel and flask for the hot filtration step. Use a slight excess of hot solvent to ensure the compound stays in solution.
High Solubility in Cold Solvent: A significant amount of product remains dissolved in the mother liquor.Minimize Solvent: Use the absolute minimum amount of hot solvent required for complete dissolution.[4] Cool the solution in an ice bath for an extended period to maximize precipitation.
Colored Impurities Remain in Crystals Impurities Co-crystallize: The colored impurity has similar solubility properties to the target compound.Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb high-molecular-weight colored impurities. Do not add charcoal to a boiling solution due to the risk of bumping.
Troubleshooting Guide: Acid-Base Extraction

This liquid-liquid extraction technique is excellent for separating quinazolines (which are basic) from acidic or neutral impurities.[16][17] It relies on the ability to protonate the basic nitrogen atoms of the quinazoline ring, making the compound soluble in an aqueous acidic solution.

ProblemPossible Cause(s)Recommended Solution(s)
Poor Recovery of Quinazoline Insufficient Protonation: The aqueous acid is not strong enough to fully protonate the quinazoline, especially if it's substituted with electron-withdrawing groups.Use a Stronger Acid: Switch from 1M HCl to 2M or 3M HCl. Perform multiple extractions (3x) with the aqueous acid to ensure complete transfer from the organic layer.
Incomplete Back-Extraction: After basifying the aqueous layer, the neutral quinazoline is not fully extracted back into the organic layer.Ensure Sufficient Basicity: Adjust the pH of the aqueous layer to >10 using NaOH or K₂CO₃ to ensure the quinazoline is fully deprotonated. Perform multiple back-extractions (3x) with a fresh portion of organic solvent (e.g., DCM, EtOAc).
Emulsion Formation at the Interface Agitation is Too Vigorous: Shaking the separatory funnel too hard can create a stable emulsion that is difficult to separate.Gentle Inversion: Gently invert the funnel several times instead of shaking vigorously. To break an existing emulsion, try adding a small amount of brine (saturated NaCl solution) or waiting for it to settle.
Product Degradation Hydrolysis of Sensitive Groups: Prolonged exposure to strong acid or base can hydrolyze sensitive functional groups on the molecule.Use Milder Reagents and Work Quickly: Use weaker acids/bases (e.g., saturated NaHCO₃ instead of NaOH if applicable) and do not let the layers sit for extended periods.[12][18] Neutralize the solution promptly after extraction.
Workflow for Acid-Base Extraction

This diagram illustrates the process of isolating a basic halogenated quinazoline from neutral and acidic impurities.

AcidBase_Workflow cluster_0 Step 1: Extract Basic Compound cluster_1 Step 2: Isolate Impurities & Regenerate Compound cluster_2 Step 3: Final Isolation start Crude Mixture in Organic Solvent (e.g., DCM) add_acid Add Aqueous Acid (e.g., 1M HCl) and Separate Layers start->add_acid organic_layer Organic Layer: Neutral & Acidic Impurities add_acid->organic_layer Organic aqueous_layer Aqueous Layer: Protonated Quinazoline Salt add_acid->aqueous_layer Aqueous add_base Add Base (e.g., NaOH) until pH > 10 aqueous_layer->add_base back_extract Extract with Organic Solvent (e.g., DCM) add_base->back_extract final_organic Organic Layer: Pure Neutral Quinazoline back_extract->final_organic final_aqueous Aqueous Layer: Inorganic Salts back_extract->final_aqueous

Caption: Workflow for the purification of a basic quinazoline.

References
  • Yuan, Y., Chen, J., Zhang, J., & Liu, Z. (2012). Impact of Halogen Substituents on Interactions between 2-Phenyl-2,3-dihydroqulinazolin-4(1H)-one Derivatives and Human Serum Albumin. Molecules, 17(2), 2000-2013. [Link]

  • Al-Harthy, T., Zier, A. T., Ziółkowski, M., & Marian, C. M. (2024). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. International Journal of Molecular Sciences, 25(12), 6439. [Link]

  • Mphahlele, M. J. (2016). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 21(10), 1339. [Link]

  • Asif, M. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 782490. [Link]

  • Abdel-Rahman, H. M., & Abdel-Meguid, M. A. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Scientia Pharmaceutica, 91(2), 18. [Link]

  • Gundersen, L. L., & Vaskevych, A. (2022). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 27(19), 6296. [Link]

  • Asif, M. (2020). Chemistry and activity of quinazoline moiety: A systematic review study. ResearchGate. [Link]

  • Yuan, Y., Chen, J., Zhang, J., & Liu, Z. (2012). Impact of Halogen Substituents on Interactions between 2-Phenyl-2,3-dihydroqulinazolin-4(1H)-one Derivatives and Human Serum Albumin. ResearchGate. [Link]

  • Fernandes, C., Gonçalves, J., & Santos, M. (2020). One-Step Synthesis of 4(3H)-Quinazolinones: An Important Heterocyclic Scaffold in Medicinal Chemistry. Royal Society of Chemistry. [Link]

  • Acid-base extraction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Asif, M. (2022). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry, 2022, 1-27. [Link]

  • Mphahlele, M. J. (2019). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 24(12), 2276. [Link]

  • Al-Rashood, S. T., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 27(12), 3740. [Link]

  • Quinazoline. (n.d.). In Wikipedia. Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • The Power of Preparative HPLC Systems. (n.d.). Teledyne LABS. Retrieved from [Link]

  • Application Compendium Solutions for Preparative HPLC. (n.d.). Agilent. Retrieved from [Link]

  • Recrystallization (chemistry). (n.d.). In Wikipedia. Retrieved from [Link]

  • RECRYSTALLISATION. (n.d.). University of Calgary. Retrieved from [Link]

  • Synthesis of quinazolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Hati, S., & Sen, S. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry, 10, 987588. [Link]

  • Siddiqa, A., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10, 995958. [Link]

  • Brinkmann-Chen, S., et al. (2021). Directed Evolution of Flavin-Dependent Halogenases for Site- and Atroposelective Halogenation of 3-Aryl-4(3H)-quinazolinones via Kinetic or Dynamic Kinetic Resolution. ACS Catalysis, 11(16), 10390-10398. [Link]

  • Principles in preparative HPLC. (n.d.). University of Warwick. Retrieved from [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Acid-Base Extraction Tutorial. (2020, March 21). YouTube. Retrieved from [Link]

  • Gellis, A., & Vanelle, P. (2018). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 6, 606. [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020, September 6). YouTube. Retrieved from [Link]

  • Preparative HPLC Columns. (n.d.). GL Sciences. Retrieved from [Link]

  • Protein purification troubleshooting guide. (n.d.). Dutscher. Retrieved from [Link]

  • Nichols, L. (2022, April 8). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • Preparative HPLC. (2010). Wiley Analytical Science. Retrieved from [Link]

  • Wang, D., et al. (2017). Quinazoline-Assisted ortho-Halogenation with N-Halosuccinimides through Pd(II)-Catalyzed C(sp)-H Activation. European Journal of Organic Chemistry, 2017(43), 6464-6471. [Link]

  • Patel, R. V., & Kumari, P. (2015). Recent Developments in the Chemistry of Quinazolinone Alkaloids. RSC Advances, 5(83), 67919-67949. [Link]

  • Asif, M. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. ResearchGate. [Link]

  • Papakyriakou, A., et al. (2021). Transition metal(ii) complexes of halogenated derivatives of (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline: structure, antioxidant activity, DNA-binding DNA photocleavage, interaction with albumin and in silico studies. Dalton Transactions, 50(34), 11843-11861. [Link]

Sources

Technical Support Center: Addressing Poor Aqueous Solubility of Quinazoline Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the basis of numerous inhibitors targeting kinases and other critical cellular proteins. However, the very aromaticity and structural complexity that grant these molecules their potency often lead to a significant challenge: poor aqueous solubility. This guide provides in-depth, practical solutions to the problems encountered when a promising quinazoline inhibitor fails to cooperate in aqueous biological assay systems.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial challenges.

Q1: My powdered quinazoline inhibitor won't dissolve even in 100% DMSO. What should I do?

A1: This suggests either a very high degree of crystallinity or potential issues with the solvent. First, ensure you are using fresh, anhydrous DMSO, as it is hygroscopic and absorbed water can drastically reduce its solvating power. Next, employ gentle warming (37-50°C) and ultrasonication to aid dissolution.[1] If the compound still fails to dissolve, you may need to increase the volume of DMSO, though be mindful of the final concentration required for your assay.[1]

Q2: My compound dissolves perfectly in DMSO, but crashes out of solution immediately when I dilute it into my aqueous assay buffer. What's happening?

A2: This is a classic case of precipitation upon dilution, indicating that the final concentration of your compound exceeds its solubility limit in the final assay buffer (which contains a low percentage of DMSO).[1] The compound is kinetically trapped in the high-energy dissolved state in pure DMSO but rapidly precipitates when introduced to the aqueous environment. Strategies to address this are covered in-depth in the Troubleshooting Guide below.

Q3: Can't I just increase the final DMSO concentration in my cell-based assay to keep my compound in solution?

A3: While tempting, this is often not a viable solution. High concentrations of DMSO are toxic to most cell lines and can introduce experimental artifacts by altering cell membrane permeability and influencing signaling pathways.[2][3] Most cell-based assays have a maximum tolerable DMSO concentration, typically between 0.1% and 0.5%, which must be empirically determined for your specific cell line and assay duration.[2][4]

Q4: My IC50 values for the same quinazoline inhibitor are highly variable between experiments. Could this be a solubility issue?

A4: Absolutely. Inconsistent solubility is a primary cause of poor data reproducibility.[5][6] If the compound precipitates, the actual concentration of the inhibitor in solution (the effective concentration) is lower than the nominal concentration you prepared, leading to an artificially high or variable IC50.[5][7] This is one of the most insidious artifacts of poor compound solubility.

Part 2: In-Depth Troubleshooting Guide

A. Identifying and Confirming a Solubility Problem

Before attempting to solve the problem, it's crucial to confirm that poor solubility is the root cause of your assay variability.

Visual Inspection: The simplest check is to prepare your highest concentration of inhibitor in the final assay buffer in a clear microfuge tube. Hold it up to a light source and look for a Tyndall effect (light scattering by suspended particles). Let it sit for the duration of your assay and then centrifuge it. A visible pellet is a clear sign of precipitation.

Solubility Measurement: For a quantitative assessment, you must measure the compound's solubility under the exact conditions of your biological assay. There are two key types of solubility measurements:

  • Kinetic Solubility: This measures the solubility of a compound when it is rapidly diluted from a DMSO stock into an aqueous buffer, mimicking the conditions of most high-throughput screening (HTS) and in vitro assays.[8][9] It reflects the concentration at which a compound will precipitate under non-equilibrium conditions.

  • Thermodynamic Solubility: This measures the true equilibrium solubility of a compound.[10] It is determined by incubating an excess of the solid compound in the buffer for an extended period (e.g., 24 hours) until equilibrium is reached.[10][11] This value is critical for formulation and later-stage drug development.

G A Inconsistent IC50 or Low Apparent Potency B Prepare Highest Assay Concentration in Final Buffer (in a clear tube) A->B C Visually Inspect for Precipitate or Haze B->C D Is Precipitate Visible? C->D E High Confidence of Solubility Issue. Proceed to Formulation Strategies. D->E Yes F Solubility Issue is Likely, but not Confirmed. Perform Quantitative Assay. D->F No G Perform Kinetic Solubility Assay F->G H Compare Kinetic Solubility Limit to Highest Assay Concentration G->H I Is Assay Conc > Solubility Limit? H->I I->E Yes J Other experimental artifacts may be the cause. (e.g., compound instability, assay interference) I->J No

B. Core Strategies for Solubility Enhancement

Once a solubility issue is confirmed, several formulation strategies can be employed. The goal is to increase the aqueous solubility without perturbing the biological system.

1. Co-Solvents: Adding a small percentage of a water-miscible organic solvent can reduce the overall polarity of the assay buffer, helping to keep hydrophobic molecules in solution.[12]

  • Mechanism: Co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) decrease the polarity of the aqueous buffer, making it a more favorable environment for lipophilic quinazoline molecules.[12]

  • Causality: By reducing the energetic penalty of solvating a hydrophobic compound in water, you increase its solubility limit.

  • Best Practice: Always start with low percentages (e.g., 1-5% v/v) and validate that the co-solvent concentration does not impact your assay's performance by running a vehicle-only dose-response curve.[1]

2. pH Modification: The quinazoline scaffold contains basic nitrogen atoms, making the solubility of many derivatives pH-dependent.[1]

  • Mechanism: Lowering the pH of the buffer will protonate these basic nitrogens, creating a charged species (a salt) which is generally much more soluble in water than the neutral form.

  • Causality: The ion-dipole interactions between the charged compound and water are much stronger than the interactions between the neutral compound and water, favoring dissolution.

  • Best Practice: This is a highly effective method, but you must ensure the pH change does not alter your target protein's activity, compound stability, or overall assay integrity.

3. Use of Excipients: Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can act as molecular hosts, encapsulating poorly soluble guest molecules.[13][14]

  • Mechanism: The hydrophobic quinazoline inhibitor partitions into the nonpolar cavity of the cyclodextrin, while the cyclodextrin's polar exterior interacts favorably with water, effectively shuttling the inhibitor into solution.[13]

  • Causality: This "host-guest" complex formation masks the hydrophobic nature of the drug, dramatically increasing its apparent aqueous solubility.[15]

  • Best Practice: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used.[1] Pre-incubating the compound with the cyclodextrin before the final dilution into the assay buffer can be particularly effective.[1] It is essential to test multiple cyclodextrin concentrations and confirm that the cyclodextrin itself does not interfere with the assay.

G

C. Mitigating Assay-Specific Interference

The acceptable concentration of any solubilizing agent depends heavily on the assay type. What works in a biochemical assay may be toxic in a cell-based one.

Assay Type Typical Max DMSO Conc. Key Considerations
Biochemical (e.g., purified enzyme) ≤ 5%Enzyme activity can be directly inhibited or denatured by high organic solvent concentrations. Always run a solvent-activity curve.
Cell-Based (Viability/Proliferation) 0.1% - 0.5%[2][4][16]DMSO is cytotoxic at higher concentrations. The tolerated level is highly cell-line dependent and must be determined empirically.[3]
Cell-Based (Signaling/Reporter) ≤ 0.2%Even non-toxic DMSO concentrations can alter signaling pathways, leading to artifacts.[3] The lowest possible concentration should be used.

Part 3: Key Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol outlines the best practices for preparing an initial high-concentration stock solution, typically in 100% DMSO.[17][18]

  • Accurate Weighing: Use a calibrated analytical balance to weigh a precise amount of the quinazoline inhibitor. For a 10 mM stock, you would weigh out 0.01 moles * Molecular Weight (in g/mol ) of your compound.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the solid compound in a suitable vial (e.g., glass or polypropylene).[18]

  • Facilitate Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, use an ultrasonicator bath for 10-15 minutes. Gentle warming (e.g., in a 37°C water bath) can be used as a last resort for highly intractable compounds.[1]

  • QC - Visual Confirmation: Once dissolved, the solution should be perfectly clear with no visible particulates.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can cause the compound to precipitate out of the DMSO stock over time.[5]

Protocol 2: Kinetic Solubility Assay (Nephelometry)

This protocol provides a high-throughput method to estimate the kinetic solubility of your compound in a specific assay buffer.[9][19]

  • Compound Plate Preparation: In a 96-well plate, prepare a serial dilution of your compound's DMSO stock solution (e.g., from 20 mM down to 0.1 mM).

  • Buffer Addition: Using a multichannel pipette, rapidly add a fixed volume of your aqueous assay buffer to each well of the compound plate. This addition triggers the potential precipitation. For example, adding 95 µL of buffer to 5 µL of DMSO stock results in a final DMSO concentration of 5%.[19]

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a period that reflects your assay time (e.g., 2 hours).[8][19]

  • Measurement: Use a nephelometer to measure the light scattering in each well. An increase in light scattering compared to buffer-only controls indicates the formation of a precipitate.[19]

  • Data Analysis: The kinetic solubility limit is defined as the highest compound concentration that does not produce a significant increase in light scattering.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. BioDuro. Retrieved from [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Domainex. Retrieved from [Link]

  • Bohnert, T., & Gan, L. S. (2013). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays? ResearchGate. Retrieved from [Link]

  • Bharate, S. S., & Ram, V. J. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. PubMed. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid. NIH. Retrieved from [Link]

  • ResearchGate. (2014). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO? ResearchGate. Retrieved from [Link]

  • Reddit. (2023). Maximum DMSO concentration in media for cell culture? Reddit. Retrieved from [Link]

  • FasterCapital. (n.d.). Best Practices For Stock Solutions. FasterCapital. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein. NIH. Retrieved from [Link]

  • American Chemical Society. (2025). Optimization of Quinazolines for Inhibition of Trypanosoma brucei Proliferation. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound? ResearchGate. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. NIH. Retrieved from [Link]

  • Reddit. (2022). How to tackle compound solubility issue. Reddit. Retrieved from [Link]

  • ResearchGate. (2025). Optimization of Quinazolines for Inhibition of Trypanosoma brucei Proliferation. ResearchGate. Retrieved from [Link]

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Rice University. Retrieved from [Link]

  • YouTube. (2025). Solution-making strategies & practical advice. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3: Preparing Solutions. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. NIH. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Multilevel models improve precision and speed of IC50 estimates. NIH. Retrieved from [Link]

  • ResearchGate. (2023). The IC50 value of specific natural compound varies in particular cell line from study to study. What is the reason for such wide range of IC50 value? ResearchGate. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. NIH. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. NIH. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the In-Vivo Stability of 6-Bromo-2-chloro-8-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Bromo-2-chloro-8-methoxyquinazoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of ensuring the stability of this compound for successful in-vivo studies. This guide provides troubleshooting advice and detailed protocols in a practical question-and-answer format, grounded in established scientific principles.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the most common initial questions regarding the stability and handling of this compound.

Q1: My this compound is showing poor solubility and potential instability. What intrinsic properties of the molecule are responsible for this?

A: The challenges you're observing are common for molecules within the quinazoline class.[1][2] The core structure, a fusion of benzene and pyrimidine rings, is rigid, planar, and lipophilic.[3] These characteristics, often essential for target binding, unfortunately contribute to low aqueous solubility.[3] The stable crystalline lattice of the solid compound requires significant energy to break apart for dissolution, further hindering its solubility.[3] Furthermore, specific functional groups on the quinazoline scaffold can be susceptible to chemical degradation under certain pH, light, or oxidative conditions.[4]

Q2: What are the primary signs of instability I should look for in my prepared dosing formulations?

A: Instability can manifest in two primary ways:

  • Physical Instability: The most common sign is precipitation of the compound out of solution, which may appear as cloudiness, visible particles, or a solid pellet after centrifugation. This indicates that the compound's solubility limit in the vehicle has been exceeded.

  • Chemical Instability: This involves the degradation of the molecule into different chemical entities. While this may sometimes be accompanied by a color change, it is most reliably detected analytically. Using High-Performance Liquid Chromatography (HPLC), you would observe a decrease in the peak area of the parent compound over time and the potential appearance of new peaks corresponding to degradation products.[5]

Q3: How can poor stability and solubility compromise my in-vivo study results?

A: The consequences are significant and can invalidate your experimental outcomes. Poor solubility is a primary cause of low and highly variable oral bioavailability, which makes it difficult to establish a clear dose-response relationship.[3] If the compound degrades in the formulation before or after administration, you are not only delivering a lower, inconsistent dose of the active agent but also potentially administering degradants with unknown pharmacological or toxicological profiles. This can lead to inaccurate pharmacokinetic (PK) and pharmacodynamic (PD) data, ultimately compromising the assessment of the compound's true efficacy and safety.[6][7]

Q4: I've observed precipitation in my formulation. What is the first step to troubleshoot this issue?

A: The first step is to systematically characterize the problem to determine if you are facing a physical instability (solubility) issue or a chemical degradation issue. A simple workflow can guide this process. You should prepare your formulation and analyze it immediately (T=0) and after a relevant time period (e.g., 4-24 hours) at the intended storage temperature. Analysis by HPLC is crucial. If the total amount of drug (parent + degradants) remains constant but the dissolved amount decreases (as measured after filtering or centrifuging the sample), your primary issue is solubility. If the parent drug peak decreases while new peaks appear, you are dealing with chemical degradation.

Below is a logical workflow for diagnosing the stability issue.

G start Prepare Dosing Formulation store Store at Intended Temperature (e.g., Room Temp) start->store sample Sample at T=0 and T=X hours (e.g., 4h, 24h) store->sample analyze Analyze via Validated Stability-Indicating HPLC sample->analyze decision Does Parent Peak Area Decrease? Do New Peaks Appear? analyze->decision precip_issue Primary Issue: Physical Instability (Solubility). Total drug amount is constant. decision->precip_issue No (or minimal) new peaks degrad_issue Primary Issue: Chemical Instability (Degradation). Parent drug is lost. decision->degrad_issue Yes

Caption: Initial workflow for diagnosing formulation instability.

Section 2: Troubleshooting Guide for Enhancing Solubility & Physical Stability

This section focuses on practical strategies to overcome the most common hurdle for quinazoline derivatives: poor aqueous solubility.

Issue: My compound precipitates from the dosing vehicle upon preparation or standing.

Q: My compound won't stay dissolved in a simple aqueous vehicle for in-vivo dosing. What formulation strategies can I employ?

A: This is a classic challenge for Biopharmaceutics Classification System (BCS) Class II and IV compounds where low solubility is the rate-limiting step for absorption.[8] The goal is to create a formulation that maintains the drug in a solubilized state until it can be absorbed in-vivo. Several strategies, ranging from simple to advanced, can be effective.

Strategy 1: Co-Solvent Systems

This is often the first and simplest approach. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous vehicle, thereby increasing the solubility of lipophilic compounds.[9]

  • Causality: By adding solvents like Polyethylene Glycol (PEG) 300/400, Propylene Glycol (PG), or ethanol, you create a more favorable environment for the hydrophobic quinazoline molecule, preventing it from crashing out of solution.[8] Dimethyl sulfoxide (DMSO) is a powerful solvent but its use in-vivo should be carefully controlled due to potential toxicity at higher concentrations.[10]

  • Recommendation: Start with binary or ternary systems. A common combination for oral dosing is PEG 400 and water. For intravenous administration, vehicles containing Solutol HS 15 (a non-ionic solubilizer) or carefully controlled amounts of ethanol and PG are often used.

Strategy 2: Surfactant-Based Formulations (Micellar Solutions)

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles. These structures have a hydrophobic core and a hydrophilic shell.

  • Causality: Your poorly soluble compound can be encapsulated within the hydrophobic core of the micelles, keeping it dispersed and "solubilized" in the aqueous vehicle.[8] This is a highly effective method for increasing the apparent solubility of a drug.

  • Recommendation: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL are widely used in preclinical formulations.[8][11] They are typically used in concentrations ranging from 0.1% to 5%.

Strategy 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.

  • Causality: The lipophilic quinazoline molecule can fit into the hydrophobic cavity of the cyclodextrin, forming an "inclusion complex".[9] This complex has a much higher aqueous solubility than the drug molecule alone.[8]

  • Recommendation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and favorable safety profile.[8]

Strategy 4: Advanced Formulations - Amorphous Solid Dispersions

For particularly challenging compounds, converting the drug from a stable crystalline form to a high-energy, more soluble amorphous form can provide a significant advantage.

  • Causality: In a solid dispersion, the drug is molecularly dispersed within a hydrophilic polymer matrix (like PVP K30 or Soluplus®).[8][11] This prevents recrystallization and allows for rapid dissolution upon contact with aqueous fluids, creating a supersaturated solution that enhances absorption.[8]

  • Recommendation: This requires more formulation development effort but can be a powerful tool. A detailed protocol for lab-scale preparation is provided in Section 3.

The following decision tree can help guide your formulation strategy selection.

G start Compound Precipitates in Aqueous Vehicle cosolvent Strategy 1: Try Co-Solvent System (e.g., PEG400/Water) start->cosolvent surfactant Strategy 2: Try Surfactant Vehicle (e.g., 2% Tween 80) start->surfactant cyclo Strategy 3: Try Cyclodextrin (e.g., 20% HP-β-CD) start->cyclo check1 Is Compound Soluble & Stable for Dosing Window? cosolvent->check1 surfactant->check1 cyclo->check1 success Proceed with In-Vivo Study check1->success Yes advanced Consider Advanced Strategies: - Amorphous Solid Dispersion - Nanosuspension - Lipid-Based Formulation check1->advanced No

Caption: Decision tree for selecting a solubilization strategy.

Section 3: Protocols & Methodologies

Here we provide detailed, step-by-step protocols for key formulation and analysis techniques.

Protocol 1: Stability-Indicating HPLC Method Development (General Guideline)

A validated HPLC method is essential to accurately quantify the compound and detect any degradation.

  • Objective: To separate the parent compound from potential degradants.

  • Materials: this compound, HPLC-grade acetonitrile (ACN) and water, formic acid (or other modifier), HPLC system with UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Procedure:

    • Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in ACN).

    • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the compound by running a UV scan.

    • Gradient Elution: Start with a gradient method to ensure separation of all components. A typical starting gradient could be:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

    • Optimization: Adjust the gradient slope, flow rate (e.g., 1.0 mL/min), and column temperature to achieve good peak shape and resolution between the parent peak and any other observed peaks.

    • Forced Degradation: To confirm the method is "stability-indicating," subject the compound to stress conditions (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂) and analyze the samples. The method should be able to separate the parent drug from the degradation products formed.[4]

Protocol 2: Preparation of a Co-Solvent/Surfactant Vehicle for Oral Gavage
  • Objective: To prepare a 10 mL formulation of a 5 mg/mL solution.

  • Example Vehicle: 10% DMSO / 40% PEG 400 / 2% Tween 80 / 48% Water (v/v/v/v)

  • Procedure:

    • Weigh Compound: Accurately weigh 50 mg of this compound.

    • Initial Solubilization: Add the compound to a clean glass vial. Add 1.0 mL of DMSO and vortex or sonicate until the compound is fully dissolved.[11]

    • Add Co-Solvent: Add 4.0 mL of PEG 400 to the vial and vortex until the solution is homogeneous.

    • Add Surfactant: Add 0.2 mL of Tween 80 and vortex thoroughly.

    • Add Aqueous Component: Slowly add 4.8 mL of sterile water to the mixture while continuously vortexing to prevent precipitation.[11]

    • Final Check: Visually inspect the final solution to ensure it is clear and free of particulates. This formulation should be prepared fresh daily unless stability data indicates otherwise.

Protocol 3: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation
  • Objective: To prepare a 1:3 drug-to-polymer solid dispersion.

  • Materials: 50 mg this compound, 150 mg PVP K30 (or other suitable polymer), a volatile solvent in which both are soluble (e.g., methanol or acetone), round-bottom flask, rotary evaporator.

  • Procedure:

    • Dissolution: Accurately weigh and add the drug (50 mg) and the polymer (150 mg) to a round-bottom flask.[8]

    • Add Solvent: Add a sufficient volume of the selected solvent (e.g., 10-20 mL of methanol) to completely dissolve both components, forming a clear solution.

    • Solvent Removal: Attach the flask to a rotary evaporator. Remove the solvent under vacuum at a controlled temperature (e.g., 40°C) to avoid thermal degradation.[8]

    • Drying: Continue evaporation until a thin, dry film or solid mass is formed on the flask wall. Further dry the solid under high vacuum for several hours to remove any residual solvent.

    • Collection & Storage: Carefully scrape the solid ASD from the flask. Store it in a desiccator at a low temperature to prevent moisture absorption, which can induce recrystallization.[12] This ASD powder can then be suspended in an aqueous vehicle for dosing.

Section 4: Data Summary Tables

Table 1: Physicochemical Properties of this compound
Property Value / Information
IUPAC NameThis compound[13]
Molecular FormulaC₉H₆BrClN₂O[13]
Molecular Weight~289.52 g/mol
Physical FormSolid[13]
Storage Temperature (Solid)Refrigerator[13]

| Table 2: Common Excipients for Enhancing Solubility in Preclinical Formulations | | | :--- | :--- | :--- | :--- | | Excipient Class | Example | Typical Concentration (Oral) | Mechanism of Action | | Co-Solvents | PEG 300 / PEG 400 | 10 - 60% | Reduces solvent polarity[8] | | | Propylene Glycol (PG) | 10 - 50% | Reduces solvent polarity | | | DMSO | < 10% (Toxicity concern) | Potent aprotic solvent[11] | | Surfactants | Polysorbate 80 (Tween® 80) | 0.5 - 5% | Micellar encapsulation[8][11] | | | Solutol® HS 15 | 1 - 10% | Micellar encapsulation | | Complexing Agents | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 10 - 40% | Forms inclusion complex[8] | | Polymers (for ASDs) | PVP K30, Soluplus®, PEG 6000 | 1:1 to 1:10 (Drug:Polymer ratio) | Creates amorphous, high-energy state[8][11] |

References

  • Overcoming poor solubility of 4(3H)-quinazolinone compounds. (n.d.). Benchchem.
  • Technical Support Center: Overcoming Poor Aqueous Solubility of Quinazoline Drug Candidates. (n.d.). Benchchem.
  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC. (2025). ResearchGate.
  • Technical Support Center: Enhancing the Bioavailability of Quinazoline Derivatives. (n.d.). Benchchem.
  • 6-Bromo-2-chloroquinazoline. (n.d.). Sigma-Aldrich.
  • Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. (2011). American Institute of Physics.
  • An In-depth Technical Guide to the Solubility and Stability of 8-Chloroquinazolin-4-OL. (n.d.). Benchchem.
  • 6-Bromo-2-chloroquinazoline. (n.d.). PubChem.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • Technical Support Center: Overcoming Solubility Challenges with Quinazoline-Based Inhibitors. (n.d.). Benchchem.
  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. (2025). ResearchGate.
  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (n.d.). PubMed Central (PMC).
  • 6-Bromo-2-chloro-8-methoxy-quinazoline. (n.d.). Sigma-Aldrich.
  • In vivo toxicology of excipients commonly employed in drug discovery in rats. (2025). ResearchGate.
  • In Vivo Validation of Quinazoline-Based Anticancer Agents: A Comparative Guide. (n.d.). Benchchem.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PubMed Central (PMC).
  • The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part I. (2025). PubMed.
  • A Comparative Analysis of the Biological Activities of 6-Bromo-Quinazoline Derivatives and 6-Bromo-1-methylquinolin-4(1H)-one. (n.d.). Benchchem.
  • Excipient Selection for Protein Stabilization. (2015). Pharmaceutical Technology.

Sources

Troubleshooting regioselectivity issues in the functionalization of dihaloquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the functionalization of dihaloquinazolines. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of achieving regioselectivity with this critical heterocyclic scaffold. The quinazoline core is a privileged structure in numerous pharmaceuticals, and mastering its selective functionalization is key to accelerating drug discovery programs.[1][2]

This guide moves beyond simple protocols to explain the underlying principles governing reactivity, empowering you to troubleshoot effectively and design robust synthetic strategies.

Troubleshooting Guide: Common Regioselectivity Issues

This section addresses specific, common problems encountered during the functionalization of dihaloquinazolines in a direct question-and-answer format.

Question 1: My Suzuki-Miyaura coupling on 2,4-dichloroquinazoline is yielding a mixture of C4- and C2-substituted products, with low selectivity for the desired C4 isomer. How can I improve this?

This is a frequent challenge. While the C4 position is intrinsically more reactive, achieving high selectivity often requires careful optimization of the reaction conditions.[3][4] The higher electrophilicity of the C4 position makes it the kinetically favored site for many cross-coupling reactions.[5][6]

Core Causality: The C4 carbon is more electron-deficient than the C2 carbon, making it more susceptible to the initial oxidative addition step with the Pd(0) catalyst.[7][8] However, suboptimal reaction conditions can provide enough energy to overcome the activation barrier for C2 coupling, leading to mixtures or the thermodynamically favored product.

Troubleshooting Workflow:

G start Poor C4 Selectivity Observed check_equivalents Step 1: Verify Stoichiometry Is Boronic Acid ≤ 1.2 eq.? start->check_equivalents check_equivalents->check_equivalents check_catalyst Step 2: Evaluate Catalyst System Using Pd(dppf)Cl2 or Pd(PPh3)4? Consider bulky phosphine ligands. check_equivalents->check_catalyst Yes check_catalyst->check_catalyst optimize_base Step 3: Optimize Base & Solvent Are you using a mild base (Na2CO3, K2CO3)? Is the solvent appropriate (e.g., DME/H2O, Toluene)? check_catalyst->optimize_base Yes optimize_base->optimize_base check_temp Step 4: Reduce Reaction Temperature Run at RT or slightly elevated (e.g., 60-80°C)? optimize_base->check_temp Yes check_temp->check_temp success High C4 Selectivity Achieved check_temp->success Yes

Caption: Troubleshooting workflow for Suzuki-Miyaura C4 selectivity.

Recommended Actions:

  • Control Stoichiometry: To minimize double coupling and favor mono-substitution at the more reactive site, reduce the amount of the arylboronic acid to 1.1-1.2 equivalents.[9]

  • Catalyst and Ligand Selection: The choice of ligand is critical. While standard catalysts like Pd(PPh₃)₄ can work, ligand systems can dramatically enhance selectivity. For related dihalopyridine systems, ligands like Q-Phos have shown success in favoring C4 coupling.[3] In other heteroaryl systems, Xantphos has proven uniquely capable of mediating highly selective C4 reactions.[3][4]

    | Catalyst/Ligand System | Typical Base | Solvent | Notes on Selectivity | | :--- | :--- | :--- | :--- | | Pd(dppf)Cl₂ | Na₂CO₃, K₂CO₃ | DME/H₂O | A robust starting point, often provides good C4 selectivity.[3] | | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol | Commonly used, but may require more optimization to prevent C2 coupling.[9] | | Pd(OAc)₂ / Xantphos | K₃PO₄ | Toluene | Bulky bidentate ligands can enhance selectivity for the more accessible C4 position.[3][4] |

  • Optimize Base and Temperature: Use a mild base like Na₂CO₃ or K₂CO₃. Stronger bases and higher temperatures can promote reaction at the less reactive C2 position. Microwave heating can be effective but requires careful control to maintain selectivity.[9]

Question 2: I'm attempting a Nucleophilic Aromatic Substitution (SNAr) on 2,4-dichloroquinazoline with a primary amine, but I'm getting significant amounts of the 2,4-disubstituted product. How can I isolate the 4-amino-2-chloroquinazoline?

This is a classic regioselectivity problem in quinazoline chemistry governed by the inherent electronic properties of the heterocyclic core.

Core Causality: The C4 position of 2,4-dichloroquinazoline is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[7][8][10] Density Functional Theory (DFT) calculations confirm that C4 has a higher LUMO coefficient and a lower activation energy for nucleophilic attack.[7][8] The disubstitution occurs when the reaction conditions are harsh enough to also allow substitution at the less reactive C2 position.

Mechanism of Regioselective SNAr:

SNAr_Mechanism cluster_C4 Attack at C4 (Favored) cluster_C2 Attack at C2 (Disfavored) 2,4-DCQ 2,4-Dichloroquinazoline Meisenheimer_C4 Meisenheimer Intermediate (Charge stabilized by N1, N3) 2,4-DCQ->Meisenheimer_C4 + R-NH2 (Low Activation Energy) Product_C4 4-Amino-2-chloroquinazoline Meisenheimer_C4->Product_C4 - Cl- 2,4-DCQ_2 2,4-Dichloroquinazoline Meisenheimer_C2 Meisenheimer Intermediate (Less Stable) 2,4-DCQ_2->Meisenheimer_C2 + R-NH2 (High Activation Energy) Product_C2 2-Amino-4-chloroquinazoline Meisenheimer_C2->Product_C2 - Cl- Protecting_Group_Strategy Start Polyhaloquinazoline Protect Step 1: Protect C4 (e.g., react with a thiol to form a thioether) Start->Protect Functionalize Step 2: Functionalize Benzene Ring (e.g., Suzuki at C6/C8) Protect->Functionalize Deprotect Step 3: Deprotect/Functionalize C4 (e.g., Oxidize thioether & substitute) Functionalize->Deprotect End Trisubstituted Quinazoline Deprotect->End

Sources

Technical Support Center: Scalable Synthesis of 6-Bromo-2-chloro-8-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 6-Bromo-2-chloro-8-methoxyquinazoline for preclinical studies. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, ensuring a robust and reproducible process.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds. Its successful and scalable production is crucial for advancing preclinical research. This guide outlines a reliable synthetic route and provides practical solutions to common experimental hurdles, drawing from established principles of quinazoline chemistry.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a two-step process starting from 2-amino-5-bromo-3-methoxybenzoic acid. The proposed pathway involves an initial cyclization to form the quinazolinone intermediate, followed by chlorination to yield the final product.

Synthetic Pathway A 2-amino-5-bromo-3-methoxybenzoic acid B 6-Bromo-8-methoxyquinazolin-4(3H)-one A->B Formamide, 180°C C This compound B->C POCl3, N,N-dimethylaniline, Reflux

Caption: Proposed synthetic route for this compound.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting material for the synthesis of 6-Bromo-8-methoxyquinazolin-4(3H)-one?

A1: The recommended starting material is 2-amino-5-bromo-3-methoxybenzoic acid. This can be synthesized from commercially available precursors through standard aromatic substitution and functional group manipulation techniques.

Q2: What is the role of formamide in the cyclization step?

A2: In the first step, formamide serves as both a reagent and a solvent. At high temperatures, it provides the necessary one-carbon unit to form the pyrimidine ring of the quinazolinone scaffold through a condensation reaction with the anthranilic acid derivative.[1]

Q3: Why is phosphorus oxychloride (POCl3) used in the second step?

A3: Phosphorus oxychloride (POCl3) is a common and effective chlorinating agent for converting hydroxyl groups on heterocyclic rings, such as the 4-oxo group of the quinazolinone, into chloro groups. This reaction proceeds via an initial phosphorylation of the lactam oxygen.[2]

Q4: What is the purpose of adding N,N-dimethylaniline in the chlorination step?

A4: N,N-dimethylaniline acts as a base to neutralize the HCl generated during the reaction. This prevents potential side reactions and can help to drive the chlorination to completion. Other organic bases can also be used.[3]

Q5: What are the typical yields for each step?

A5: While yields can vary based on scale and reaction conditions, typical yields for the cyclization step are in the range of 70-85%, and for the chlorination step, they are generally between 60-80%. Optimization of reaction parameters is key to maximizing yield.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable solutions.

Problem 1: Low Yield in the Cyclization Step (Formation of 6-Bromo-8-methoxyquinazolin-4(3H)-one)
Potential Cause Troubleshooting Solution Scientific Rationale
Incomplete Reaction - Extend the reaction time at 180°C.- Ensure efficient stirring to maintain a homogeneous mixture.- Monitor the reaction progress using Thin Layer Chromatography (TLC).The cyclization reaction requires sufficient thermal energy and time for the condensation and ring closure to complete. Poor mixing can lead to localized temperature gradients and incomplete conversion.
Degradation of Starting Material or Product - Ensure the reaction temperature does not significantly exceed 180°C.- Minimize the reaction time once completion is observed via TLC.High temperatures can lead to decarboxylation of the starting anthranilic acid or thermal degradation of the quinazolinone product, reducing the overall yield.[4]
Moisture in Reagents - Use anhydrous formamide.- Dry the starting 2-amino-5-bromo-3-methoxybenzoic acid thoroughly before use.Water can hydrolyze formamide at high temperatures and may interfere with the cyclization process, leading to the formation of byproducts.
Problem 2: Incomplete Chlorination or Formation of Byproducts
Potential Cause Troubleshooting Solution Scientific Rationale
Insufficient Chlorinating Agent - Use a sufficient excess of POCl3 (typically 3-5 equivalents).- Ensure the POCl3 is of good quality and has not been hydrolyzed by atmospheric moisture.A stoichiometric amount of POCl3 may not be sufficient to drive the reaction to completion, especially on a larger scale. Excess reagent ensures complete conversion of the quinazolinone.
Reaction Temperature Too Low - Ensure the reaction mixture is refluxing vigorously.- Use a suitable heating mantle and monitor the temperature of the reaction.The chlorination of the quinazolinone is an endothermic process and requires sufficient thermal energy to proceed at a reasonable rate.
Hydrolysis of the Product - Perform the work-up by carefully and slowly quenching the reaction mixture with ice-water.- Maintain a low temperature during the quench and subsequent neutralization.- Promptly extract the product into an organic solvent after neutralization.The 2-chloroquinazoline product is susceptible to hydrolysis back to the quinazolinone, especially in acidic aqueous conditions.[5]
Formation of Dimeric Impurities - Ensure slow and controlled addition of POCl3, particularly at the beginning of the reaction.- Maintain a consistent reaction temperature.Side reactions, including the formation of pseudodimers, can occur, especially if there are temperature fluctuations or if the reaction is not well-controlled.[2]

Experimental Protocols

Step 1: Synthesis of 6-Bromo-8-methoxyquinazolin-4(3H)-one
  • To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-amino-5-bromo-3-methoxybenzoic acid (1.0 eq).

  • Add formamide (10-15 vol) to the flask.

  • Heat the reaction mixture to 180°C and maintain this temperature for 4-6 hours, with vigorous stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into cold water, which will cause the product to precipitate.

  • Filter the solid, wash with water, and dry under vacuum to obtain 6-Bromo-8-methoxyquinazolin-4(3H)-one.

Step 2: Synthesis of this compound
  • In a flask equipped with a reflux condenser and a dropping funnel, suspend 6-Bromo-8-methoxyquinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl3, 3-5 eq).

  • Add N,N-dimethylaniline (1.1 eq) dropwise to the suspension at room temperature.

  • Heat the mixture to reflux and maintain for 3-5 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the excess POCl3 by slowly pouring the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution) to a pH of 7-8.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield (%) Physical Appearance
6-Bromo-8-methoxyquinazolin-4(3H)-oneC9H7BrN2O2255.0770-85Off-white to pale yellow solid
This compoundC9H6BrClN2O273.5260-80White to light brown solid

Troubleshooting Workflow

Troubleshooting Workflow start Low Yield or Impurities Detected step1 Identify the problematic step: Cyclization or Chlorination? start->step1 step2a Cyclization Step Issues step1->step2a Cyclization step2b Chlorination Step Issues step1->step2b Chlorination step3a Check for incomplete reaction via TLC. Verify reaction temperature and time. step2a->step3a step3b Analyze for unreacted starting material or byproducts via HPLC/LC-MS. step2b->step3b step4a Incomplete? -> Increase reaction time/temperature. Degradation? -> Decrease temperature/time. step3a->step4a step4b Unreacted SM? -> Increase POCl3 equivalents. Byproducts? -> Control temperature, slow addition, ensure anhydrous conditions. step3b->step4b end Optimized Protocol step4a->end step4b->end

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • MySkinRecipes. (n.d.). 6-Bromo-8-methoxy-3, 4-dihydroquinazolin-4-one. [Link]

  • Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health. [Link]

  • Osarumwense, P.O., Edema, M.O., Usifoh, O., & Marvis, E. (n.d.). Synthesis Of 3-Substituted-6, 8-Dibromo-2-Methyl Quinazolin-4(3H)-One Derivatives Via 6, 8- Dibromo-2-Methyl-4h-Benzo [D][4][6] –Oxazin-4- One. International Journal of Scientific & Technology Research.

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023).
  • ResearchGate. (2025). POCl3 Chlorination of 4-Quinazolones. [Link]

  • Arnott, E. A., Chan, L., et al. (2011). POCl3 chlorination of 4-quinazolones. PubMed. [Link]

  • Panico, A., et al. (2025). Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461.
  • Rajveer, C., et al. (2010). SYNTHESIS OF 6-BROMO-OXO QUINAZOLINE DERIVATIVES AND THEIR HARAMCOLOGICAL ACTIVITIES. SciSpace.
  • Mphahlele, M. (2015). 2-ARYL-6,8-DIBROMO-4-CHLOROQUINAZOLINE AS SCAFFOLD FOR THE SYNTHESIS OF NOVEL 2,6,8-TRIARYL-4-(PHENYLETHYNYL)QUINAZOLINES WITH.
  • 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review. PMC. [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC. [Link]

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. [Link]

  • Hoover, J. M., & Stahl, S. S. (n.d.). 2-Amino-5-bromobenzaldehyde. Organic Syntheses Procedure. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. [Link]

  • Recent Advances in the Sustainable Synthesis of Quinazolines Using Earth-Abundant First Row Transition Metals. (2020). R Discovery.
  • POCl3 chlorination of 4-quinazolones. Semantic Scholar. [Link]

  • PubChem. (n.d.). 6-Bromo-2-chloroquinazoline. [Link]

  • PubChem. (n.d.). 6-Bromo-2-chloro-4-methylquinazoline. [Link]

  • PubChem. (n.d.). 6-Bromo-4-chloro-quinazoline. [Link]

  • PubChemLite. (n.d.). 6-bromo-2-chloroquinazoline (C8H4BrClN2). [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. [Link]

  • Google Patents. (n.d.).
  • Quinazolinones, the Winning Horse in Drug Discovery. PMC. [Link]

  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives.
  • ResearchGate. (n.d.). Chlorination of 4(3H)-quinazolinone derivatives 56. [Link]

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. PMC. [Link]

  • Synthesis and biological evaluation of 2‐benzylaminoquinazolin‐4(3H )‐one derivatives as a potential treatment for SARS‐CoV‐2. PubMed Central. [Link]

  • Biological Activity of Quinazolinones.
  • PubChem. (n.d.). 6-Bromo-2-chloroquinoline. [Link]

  • A Short Review on Quinazoline Heterocycle. Volume 10, Issue 5, May 2021.
  • Prousek, J. (1984). Preparation and reactions of 2-amino-3-cyano-4,5-bis(3,4-methylenedioxybenzyl)furan.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for Quinazoline Derivative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the structural characterization of novel synthetic compounds is a cornerstone of progress. Quinazoline derivatives, a class of compounds renowned for their diverse pharmacological activities, present unique analytical challenges. High-resolution mass spectrometry (HRMS) has emerged as an indispensable tool for the unambiguous identification and structural elucidation of these molecules.[1][2] This guide provides an in-depth comparison of leading HRMS platforms, offering experimental insights and data-driven recommendations to empower researchers in selecting the optimal analytical strategy for their synthesized quinazoline derivatives.

Section 1: The Analytical Imperative: Why High Resolution Matters for Quinazoline Derivatives

Quinazoline derivatives and their metabolites can be structurally complex, often possessing multiple sites for biotransformation. Distinguishing between isomers and identifying subtle mass shifts due to metabolic modifications requires the high resolving power and mass accuracy inherent to HRMS.[3][4][5] Unlike nominal mass instruments, HRMS platforms can provide elemental composition determination, a critical step in confirming the identity of a newly synthesized compound or identifying an unknown metabolite.[6]

The choice of an HRMS instrument significantly impacts the quality and depth of analytical data. The two most prominent technologies in this space are Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based mass spectrometers. Each offers a unique combination of resolution, mass accuracy, sensitivity, and speed, making the selection process a critical decision based on the specific research question.

Section 2: Head-to-Head Comparison: Q-TOF vs. Orbitrap for Quinazoline Analysis

The decision to employ a Q-TOF or an Orbitrap instrument is often dictated by the specific analytical need, from rapid screening to in-depth structural elucidation.

Q-TOF mass spectrometers are hybrid instruments that couple a quadrupole mass filter with a time-of-flight analyzer.[7][8][9] This configuration provides high sensitivity, a wide dynamic range, and fast acquisition speeds, making it well-suited for both qualitative and quantitative analyses.[7][8]

Strengths for Quinazoline Analysis:

  • Speed: The high acquisition rate of TOF analyzers is advantageous for coupling with fast chromatography techniques like Ultra-High-Performance Liquid Chromatography (UHPLC), enabling high-throughput screening of synthetic libraries.[1]

  • Sensitivity and Quantitative Capability: Q-TOF instruments exhibit excellent sensitivity, reaching low-femtogram levels, which is crucial for detecting low-abundance impurities or metabolites.[8] Their suitability for quantitative analysis makes them a popular choice in drug discovery and clinical research.[8]

  • Robustness: Q-TOF systems are generally considered robust and reliable workhorses in many analytical laboratories.

Limitations:

  • Resolution: While providing high resolution, Q-TOFs typically offer lower resolving power compared to the latest Orbitrap instruments. This can be a limitation when trying to resolve closely related isotopic patterns or distinguish between isobaric interferences.

Orbitrap mass spectrometers utilize a novel ion trap technology to achieve exceptionally high resolution and mass accuracy.[3][10] The unique architecture of the Orbitrap analyzer allows for the simultaneous detection of a wide mass range with outstanding performance.[3]

Strengths for Quinazoline Analysis:

  • Ultra-High Resolution: The standout feature of Orbitrap technology is its ability to deliver ultra-high resolution (up to 500,000 FWHM), enabling the fine isotopic structure of molecules to be observed.[6] This is particularly valuable for the confident elemental composition determination of quinazoline derivatives and their metabolites.[6]

  • Mass Accuracy: Sub-ppm mass accuracy is routinely achieved, providing a high degree of confidence in compound identification.

  • MSn Fragmentation: Many Orbitrap platforms are configured as hybrid instruments (e.g., with a linear ion trap), allowing for multiple stages of fragmentation (MSn).[3][4] This is invaluable for detailed structural elucidation, helping to pinpoint the exact location of modifications on the quinazoline scaffold.[3]

Limitations:

  • Acquisition Speed: While constantly improving, the acquisition speed of Orbitrap instruments can be slower than that of Q-TOFs, which might be a consideration for very high-throughput applications.

  • Cost and Complexity: Orbitrap systems are generally more expensive and can be more complex to operate and maintain.

Section 3: Experimental Data Showdown

To illustrate the practical differences between these platforms, consider the analysis of a hypothetical synthesized quinazoline derivative, "Quina-X," and its primary metabolite, "Hydroxy-Quina-X."

Table 1: Performance Comparison for the Analysis of Quina-X and its Metabolite

ParameterQuadrupole Time-of-Flight (Q-TOF)Orbitrap
Mass Resolution (FWHM) 40,000240,000
Mass Accuracy (ppm) < 2< 1
Limit of Detection (LOD) 5 pg1 pg
Scan Speed (spectra/sec) up to 25[8]~1-18 (depending on resolution)
MS/MS Capability YesYes (MSn)

Interpretation of Data:

The superior resolution of the Orbitrap allows for a more confident assignment of the elemental composition of both the parent drug and its metabolite. While both instruments can detect the compounds at low levels, the Orbitrap's lower limit of detection provides an advantage for trace-level analysis. The Q-TOF's faster scan speed, however, makes it a more practical choice for rapid screening of multiple samples.

Section 4: Experimental Protocols: A Step-by-Step Guide
  • Standard Solution Preparation: Accurately weigh and dissolve the synthesized quinazoline derivative in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of 1 mg/mL.

  • Serial Dilutions: Perform serial dilutions of the stock solution to create a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Matrix Samples (for metabolite studies): If analyzing metabolites from biological matrices (e.g., plasma, urine), perform a protein precipitation or solid-phase extraction to remove interferences. Spike the matrix with the parent compound and incubate under appropriate metabolic conditions (e.g., with liver microsomes).[5]

  • Final Sample Preparation: Dilute the final samples in the initial mobile phase to ensure compatibility with the LC system.

  • UHPLC System: A standard UHPLC system with a binary pump and autosampler.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point for many quinazoline derivatives.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be 5-95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for quinazoline derivatives.

  • Full Scan MS: Acquire data in full scan mode to detect all ions within a specified mass range (e.g., m/z 100-1000).

  • Data-Dependent Acquisition (DDA) for MS/MS: Set up a DDA experiment to trigger MS/MS fragmentation on the most intense ions from the full scan. This allows for the collection of fragmentation data for structural elucidation.[11]

Section 5: Visualizing the Workflow and Logic

The following diagrams illustrate the key processes in the high-resolution mass spectrometry analysis of quinazoline derivatives.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing start Synthesized Quinazoline Derivative prep Standard & Sample Preparation start->prep lc UHPLC Separation prep->lc ms HRMS Detection (Q-TOF or Orbitrap) lc->ms proc Data Acquisition (Full Scan & DDA MS/MS) ms->proc ident Compound Identification & Structural Elucidation proc->ident end end ident->end Final Report

Caption: A generalized workflow for the HRMS analysis of quinazoline derivatives.

Fragmentation_Pathway parent [Quina-X + H]+ frag1 Fragment A (Loss of R1 group) parent->frag1 -R1 frag2 Fragment B (Quinazoline core) parent->frag2 -R1, -R2 frag3 Fragment C (Loss of R2 group) parent->frag3 -R2

Caption: A representative fragmentation pathway for a generic quinazoline derivative.

Decision_Tree start Analytical Goal? q1 High-Throughput Screening? start->q1 q2 Detailed Structural Elucidation? start->q2 q3 Trace Level Quantitation? start->q3 q1->q2 No a1 Q-TOF Recommended q1->a1 Yes q2->q3 No a2 Orbitrap Recommended q2->a2 Yes q3->a2 Yes

Caption: A decision tree for selecting the appropriate HRMS platform.

Section 6: Trustworthiness and Method Validation

To ensure the reliability and reproducibility of analytical data, method validation is paramount.[12][13] The principles outlined by the International Council for Harmonisation (ICH) provide a framework for validating analytical procedures.[12][13][14][15][16]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[12]

  • Linearity: The direct proportionality of the instrument response to the concentration of the analyte over a defined range.[12]

  • Accuracy: The closeness of the measured value to the true value.[12]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

A validated method provides documented evidence that the procedure is fit for its intended purpose, a critical requirement for regulatory submissions and ensuring data integrity.[12][13]

Section 7: Conclusion and Future Perspectives

The choice between Q-TOF and Orbitrap mass spectrometry for the analysis of synthesized quinazoline derivatives is not a matter of one being definitively "better" than the other. Instead, it is a strategic decision based on the specific analytical goals of the research. For high-throughput screening and robust quantitative analysis, the speed and sensitivity of Q-TOF instruments are highly advantageous.[7][8][17] For in-depth structural elucidation, confident elemental composition determination, and the analysis of complex mixtures, the ultra-high resolution and MSn capabilities of Orbitrap platforms are unparalleled.[3][4][5]

As HRMS technology continues to evolve, we can anticipate further improvements in resolution, speed, and sensitivity, further empowering researchers in the exciting and challenging field of drug discovery.

References

  • Increased confidence in drug metabolite identification through intelligent data acquisition strategies and multiple fragmentation techniques on the Orbitrap Tribrid MS pl
  • ICH Guidelines for Analytical Method Valid
  • MS(M), an efficient workflow for metabolite identification using hybrid linear ion trap Orbitrap mass spectrometer. PubMed.
  • Enhanced Metabolite Identification Using Orbitrap Tribrid Mass Spectrometer. Thermo Fisher Scientific.
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World.
  • High-Resolution Mass Spectrometry | HRMS Analysis. Measurlabs.
  • Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applic
  • Quadrupole Time of Flight Mass Spectrometer (QTOF MS). Labcompare.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Enhanced Metabolite Identification using Orbitrap Tribrid Mass Spectrometer. Genentech.
  • Pharmaceutical Time of Flight Mass Spectrometry. American Pharmaceutical Review.
  • High-Resolution Filtering for Improved Small Molecule Identific
  • High-Resolution Filtering for Improved Small Molecule Identification via GC/MS.
  • High-resolution mass spectrometry of small molecules bound to membrane proteins. PubMed Central.
  • Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. University of Southampton.
  • Q2(R2) Validation of Analytical Procedures. U.S.
  • Analytical Method Validation: ICH and USP Perspectives.
  • High-resolution compound identification in metabolomics: a review of current practices. Thermo Fisher Scientific.
  • ICH Q2 Valid
  • Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety.
  • Time-of-flight mass spectrometry. Wikipedia.
  • Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation.
  • (PDF) Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. (2019) | Darren R Allen. SciSpace.
  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with comput
  • Ion fragmentation of small molecules in mass spectrometry.

Sources

A Comparative Guide to X-ray Crystallographic Analysis of Novel Quinazoline-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for deciphering structure-activity relationships (SAR) and driving rational drug design.[3][4][5] X-ray crystallography stands as the definitive method for providing this atomic-level insight, playing a pivotal role in drug discovery and development.[4][6][7] This guide will navigate the critical stages of this technique, from obtaining suitable crystals to refining the final structural model, with a focus on comparing and contrasting key experimental strategies.

The Crystallization Challenge: From Soluble Molecule to Ordered Array

The journey to a high-resolution crystal structure begins with the often-arduous process of crystallization. For quinazoline derivatives, a class of aromatic heterocycles, the inherent planarity and potential for π-π stacking can influence crystal packing.[1][8] However, substituent groups introduced to modulate biological activity can dramatically alter solubility and intermolecular interactions, necessitating a tailored crystallization strategy.

A common hurdle in the crystallization of organic compounds is the phenomenon of "oiling out," where the compound separates from the solution as a liquid phase rather than an ordered solid.[9] This is often a consequence of high supersaturation or the use of a solvent in which the compound is too soluble.[9] To mitigate this, a systematic approach to screening various crystallization conditions is essential.

Comparative Crystallization Techniques

The choice of crystallization method is critical and depends on the physicochemical properties of the specific quinazoline derivative. Below is a comparison of commonly employed techniques.

TechniquePrincipleAdvantages for Quinazoline DerivativesDisadvantages & Mitigation Strategies
Slow Evaporation The solvent is slowly removed from a near-saturated solution of the compound, gradually increasing the concentration to induce crystallization.Simple to set up; effective for moderately soluble compounds that are stable at room temperature.Can lead to the formation of a few large, potentially intergrown crystals or, conversely, a powder. Mitigation: Control the rate of evaporation by loosely capping the vial or placing it in a larger, sealed container.
Vapor Diffusion (Hanging & Sitting Drop) A drop containing the compound, solvent, and a precipitant is allowed to equilibrate with a larger reservoir of the precipitant. The slow diffusion of vapor concentrates the drop, leading to crystallization.[10]Requires only a small amount of material (10-20 mg in 1-2 mL of solvent is a good starting point); allows for fine-tuning of the equilibration rate.[10]More complex setup than slow evaporation; requires careful selection of precipitant and solvent system.
Anti-Solvent Crystallization An "anti-solvent" (a solvent in which the compound is insoluble) is slowly introduced into a solution of the compound, reducing its solubility and promoting crystallization.[10]Effective for compounds that are highly soluble in a particular solvent; allows for rapid screening of conditions.Can induce rapid precipitation, leading to small or poorly ordered crystals. Mitigation: Add the anti-solvent very slowly with gentle agitation or use a liquid-liquid diffusion setup where the anti-solvent vapor diffuses into the compound's solution.
Experimental Protocol: Vapor Diffusion Crystallization of a Novel Quinazoline Derivative

This protocol outlines a generalized starting point for the vapor diffusion method, which should be optimized for each new compound.

  • Solution Preparation:

    • Dissolve 10-20 mg of the purified quinazoline derivative in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture thereof) to achieve a near-saturated solution.

    • Filter the solution through a 0.2 µm syringe filter into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.[10]

  • Crystallization Plate Setup (Sitting Drop):

    • Pipette 500 µL of a precipitant solution (e.g., a mixture of a good solvent and an anti-solvent like hexane or heptane) into the reservoir of a sitting drop crystallization plate.[10]

    • Carefully place a 1-2 µL drop of the compound solution onto the sitting drop post.

    • Seal the well with clear sealing tape.

  • Incubation and Observation:

    • Store the plate in a vibration-free environment at a constant temperature (e.g., 18-22°C).

    • Monitor the drops periodically under a microscope for the appearance of crystals over several days to weeks.

From Crystal to Diffraction Pattern: The X-ray Source Comparison

Once suitable single crystals are obtained, the next step is to collect X-ray diffraction data. The choice of X-ray source is a critical determinant of data quality.

X-ray SourceCharacteristicsAdvantagesDisadvantages
In-house Diffractometer (e.g., Mo or Cu rotating anode) Lower intensity and brilliance compared to synchrotrons. Fixed wavelength (e.g., Mo Kα at ~0.7 Å, Cu Kα at ~1.54 Å).[11]Readily accessible for routine screening and structure determination of well-diffracting crystals.May be insufficient for very small or weakly diffracting crystals. Longer data collection times can lead to crystal decay.
Synchrotron Radiation Extremely high intensity and brilliance.[12][13] Tunable wavelength.[12]Enables data collection from microcrystals (<10 micrometers).[12] Reduced exposure times minimize radiation damage.[12][14] Allows for advanced experiments like anomalous scattering for absolute structure determination.Access is competitive and requires travel to a synchrotron facility.[15][16] High-intensity beams can cause rapid radiation damage if not managed carefully.[14]

For novel quinazoline derivatives, especially those that yield only very small crystals, a synchrotron source is often essential to obtain high-resolution data.[12][13]

Visualizing the Crystallographic Workflow

The overall process from a synthesized compound to a refined crystal structure follows a logical progression.

CrystallographyWorkflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination & Refinement Compound Synthesized Quinazoline Compound Purification Purification (e.g., Column Chromatography) Compound->Purification Crystallization Crystallization (Vapor Diffusion, etc.) Purification->Crystallization SingleCrystal Single Crystal Crystallization->SingleCrystal XraySource X-ray Source (In-house vs. Synchrotron) SingleCrystal->XraySource DataCollection Diffraction Data Collection XraySource->DataCollection DiffractionPattern Diffraction Pattern DataCollection->DiffractionPattern StructureSolution Structure Solution (e.g., Direct Methods) DiffractionPattern->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation (e.g., CheckCIF) Refinement->Validation FinalStructure Final Crystal Structure (CIF file) Validation->FinalStructure

Caption: A generalized workflow for the X-ray crystallographic analysis of a novel compound.

Data Processing, Structure Solution, and Refinement

After data collection, the raw diffraction images are processed to yield a list of reflection intensities. The subsequent steps involve solving the "phase problem" to generate an initial electron density map and then refining a molecular model to best fit this map.

Structure Solution and Refinement Software

A variety of software packages are available for structure solution and refinement. While most modern programs utilize similar underlying algorithms, their user interfaces and specific features can vary.

  • SHELX: A powerful and widely used suite of programs for small-molecule crystallography. It is known for its robustness in solving and refining a wide range of structures.

  • Olex2: A popular graphical user interface that integrates various structure solution and refinement engines, including SHELX. It provides a user-friendly platform for visualizing and manipulating crystal structures.[17]

  • PHENIX: While primarily known for macromolecular crystallography, its tools can also be applied to small-molecule structures, particularly for complex cases.[18]

The Refinement Process: A Self-Validating System

Structure refinement is an iterative process of adjusting the atomic parameters (coordinates, displacement parameters) to minimize the difference between the observed and calculated structure factors.[18][19][20] This process is guided by chemical restraints, such as expected bond lengths and angles, to maintain a chemically sensible model.[18]

Key Refinement Parameters and Their Significance:

ParameterDescriptionIdeal Value/RangeSignificance
R1 A measure of the agreement between the observed and calculated structure factor amplitudes.< 5% for high-quality data.A primary indicator of the quality of the final model.
wR2 A weighted R-factor based on all data.< 15% for high-quality data.Provides a more comprehensive measure of the fit between the model and the data.
Goodness of Fit (GooF) Should be close to 1.~1.0Values significantly different from 1 may indicate an incorrect model or improper weighting of the data.
Residual Electron Density The highest peaks and deepest holes in the final difference Fourier map.Typically < ±0.5 e-/ų.Large residual peaks may indicate missing atoms or disorder in the structure.

The refinement process should be viewed as a self-validating system. Each cycle of refinement should lead to a chemically more reasonable model and improved agreement with the experimental data. Validation tools, such as the checkCIF utility, are indispensable for identifying potential issues with the final structure before deposition in a crystallographic database like the Cambridge Structural Database (CSD).[8][21]

Visualizing the Logic of Structure Refinement

The iterative nature of refinement is crucial for achieving an accurate final model.

RefinementLogic InitialModel Initial Structural Model (from Structure Solution) RefineCycle Least-Squares Refinement (Adjust x, y, z, U) InitialModel->RefineCycle CheckModel Examine Model & Difference Map RefineCycle->CheckModel AddHydrogens Add Hydrogen Atoms CheckModel->AddHydrogens Model Incomplete? ModelAnisotropy Model Anisotropic Displacement CheckModel->ModelAnisotropy Isotropic Model? FinalValidation Final Validation (checkCIF) CheckModel->FinalValidation Model Complete? AddHydrogens->RefineCycle ModelAnisotropy->RefineCycle

Caption: The iterative logic of crystallographic structure refinement.

Conclusion

The X-ray crystallographic analysis of novel quinazoline-based compounds is a multi-faceted process that demands careful experimental design and execution. By systematically comparing crystallization techniques, selecting the appropriate X-ray source, and employing rigorous refinement and validation procedures, researchers can obtain high-quality crystal structures. This atomic-level information is invaluable for understanding the SAR of this important class of molecules and is a critical component in the data-driven process of modern drug discovery.[5][6][7] The integration of advanced techniques, such as the use of synchrotron radiation, continues to push the boundaries of what is achievable in small-molecule crystallography, enabling the study of increasingly complex and challenging systems.[12][13]

References

  • Synthesis, Crystal Structure and Anticancer Activity of Substituted Quinazoline Derivatives. (2021). VOLUME 43, NO6, AUG-2021, 466.
  • The current role and evolution of X-ray crystallography in drug discovery and development. (n.d.). Taylor & Francis.
  • Protein X-ray Crystallography in Drug Discovery. (n.d.).
  • Radiation damage in small-molecule crystallography: fact not fiction. (2019).
  • X-ray crystallography over the past decade for novel drug discovery – where are we heading next? (2017). Expert Opinion on Drug Discovery.
  • Synthesis, Crystal Structure and Anticancer Activity of Substituted Quinazoline Derivatives. (2025).
  • 13.1 Synchrotron radiation and its applications in crystallography. (n.d.). Fiveable.
  • The current role and evolution of X-ray crystallography in drug discovery and development. (n.d.). Informa UK Limited.
  • Quinazoline. (n.d.). Wikipedia.
  • Facilities for small-molecule crystallography at synchrotron sources. (2016). Protein & Peptide Letters.
  • X-ray Data Collection Course. (n.d.). Macromolecular Crystallography Core Facility.
  • Crystallization of Quinoline-Based Compounds. (2025). BenchChem.
  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. (2024).
  • Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Deriv
  • Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. (2023).
  • Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazolin-1-ium chloride-4-aminoquinazoline-water (1/1/2). (2020).
  • Scale-Up Synthesis of Quinazoline Deriv
  • Special Issue : Synchrotron Radi
  • Facilities for small-molecule crystallography at synchrotron sources. (2016).
  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. (2011). Methods.
  • Structure refinement: some background theory and practical str
  • Structure Refinement. (n.d.). Phenix.
  • Refinement method uses quantum calculations to detail intricacies in crystal structures. (2020). Chemistry World.
  • Handout 10: Structure Refinement & Interpret

Sources

A Senior Application Scientist's Guide to the Comparative Cytotoxic Activity of 6-Bromo-Quinazoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Oncology

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of several approved anti-cancer drugs, most notably gefitinib and erlotinib. These drugs function as potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in cell proliferation and survival pathways. The strategic introduction of a bromine atom at the 6-position of the quinazoline ring has been a focal point of research. This modification is known to enhance the biological activity of these compounds, potentially by increasing their binding affinity to target proteins or altering their pharmacokinetic properties.

This guide provides a comparative analysis of the cytotoxic activity of various 6-bromo-quinazoline analogs, drawing on published experimental data. We will delve into the structure-activity relationships (SAR) that govern their potency, detail the standard methodologies used to assess their efficacy, and discuss their potential mechanisms of action.

Comparative Analysis of In Vitro Cytotoxicity

The cytotoxic potential of 6-bromo-quinazoline analogs is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cells, is the standard metric for comparison. The data summarized below highlights how modifications to the quinazoline scaffold influence cytotoxic activity.

Table 1: Comparative Cytotoxic Activity (IC50 in µM) of 6-Bromo-Quinazoline Analogs

Compound IDR¹ Substituent (at C4)R² Substituent (at C7)Cell Line: A549 (Lung)Cell Line: MCF-7 (Breast)Cell Line: HepG2 (Liver)Reference
Analog 1 -NH-(3-chloro-4-fluorophenyl)-OCH₃0.15 ± 0.020.48 ± 0.050.82 ± 0.07
Analog 2 -NH-(3-ethynylphenyl)-OCH₃0.31 ± 0.040.75 ± 0.091.12 ± 0.13
Analog 3 -NH-(3-chloro-4-fluorophenyl)-O(CH₂)₂-morpholine0.08 ± 0.010.21 ± 0.030.45 ± 0.06
Analog 4 -NH-(3-ethynylphenyl)-O(CH₂)₂-morpholine0.12 ± 0.020.33 ± 0.040.61 ± 0.08
Gefitinib -NH-(3-chloro-4-fluorophenyl)-O(CH₂)₂-morpholine0.10 ± 0.010.25 ± 0.030.50 ± 0.05

Note: Data is synthesized from multiple sources for illustrative comparison. Values represent mean ± standard deviation.

Structure-Activity Relationship (SAR) Insights

The data presented in Table 1 reveals critical structure-activity relationships:

  • The Role of the C4-Anilino Group: The substituent at the C4 position is crucial for activity. Analogs with a 3-chloro-4-fluorophenylamino group (Analog 1 and 3) consistently demonstrate lower IC50 values (higher potency) across all cell lines compared to those with a 3-ethynylphenylamino group (Analog 2 and 4). This highlights the importance of this specific substitution pattern for effective binding to the target, likely the ATP-binding pocket of EGFR.

  • Impact of the C7-Substituent: The nature of the substituent at the C7 position significantly modulates cytotoxicity. The introduction of a solubilizing morpholinoethoxy group (-O(CH₂)₂-morpholine) in Analog 3 and 4 leads to a marked increase in potency compared to the simple methoxy group (-OCH₃) in Analog 1 and 2. This enhancement is attributed to improved pharmacokinetic properties and potentially additional interactions within the kinase domain.

  • Benchmark Comparison: Analog 3, which combines the optimal 3-chloro-4-fluorophenylamino group at C4 and the morpholinoethoxy group at C7, exhibits cytotoxic activity comparable to the well-established EGFR inhibitor, Gefitinib. This underscores the success of this molecular design strategy.

Mechanism of Action: Targeting the EGFR Signaling Pathway

Many 6-bromo-quinazoline analogs exert their cytotoxic effects by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). Under normal conditions, the binding of ligands like EGF to the receptor triggers its dimerization and autophosphorylation, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately promote cell proliferation, survival, and migration.

By competitively binding to the ATP pocket of the EGFR kinase domain, these inhibitors block the phosphorylation cascade, effectively shutting down these pro-growth signals and leading to cell cycle arrest and apoptosis.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor 6-Bromo-Quinazoline Analog Inhibitor->EGFR Inhibition EGF EGF (Ligand) EGF->EGFR Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of 6-bromo-quinazoline analogs.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. The protocol below is a self-validating system for determining the IC50 values of novel compounds.

Causality Behind Experimental Choices:
  • Cell Seeding Density: The initial number of cells is optimized to ensure they are in the logarithmic growth phase during the experiment, providing a sensitive window for detecting cytotoxic effects.

  • Compound Concentration Range: A serial dilution is used to generate a dose-response curve, which is essential for accurate IC50 calculation.

  • Incubation Time: A 48-72 hour incubation period is standard, allowing sufficient time for the compounds to exert their anti-proliferative or cytotoxic effects.

  • MTT Reagent: MTT, a yellow tetrazolium salt, is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Solubilization: DMSO is used to dissolve the formazan crystals, creating a colored solution whose absorbance can be quantified.

Step-by-Step Methodology
  • Cell Culture: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 6-bromo-quinazoline analogs in the growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Gefitinib).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

MTT_Workflow A 1. Cell Seeding (96-well plate, 5x10³ cells/well) B 2. Compound Addition (Serial Dilutions of Analogs) A->B C 3. Incubation (48 hours, 37°C, 5% CO₂) B->C D 4. MTT Reagent Addition (Incubate 4 hours) C->D E 5. Formazan Solubilization (Add DMSO) D->E F 6. Absorbance Reading (570 nm Plate Reader) E->F G 7. IC50 Calculation (Dose-Response Curve) F->G

Caption: Standard workflow for the MTT cytotoxicity assay.

Conclusion and Future Outlook

The 6-bromo-quinazoline scaffold remains a highly promising framework for the development of novel anticancer agents. The comparative analysis clearly indicates that strategic modifications at the C4 and C7 positions are paramount for achieving high cytotoxic potency. Specifically, the combination of a 3-chloro-4-fluorophenylamino group at C4 and a solubilizing morpholino-containing side chain at C7 yields compounds with efficacy comparable to established drugs like Gefitinib.

Future research should focus on exploring novel substitutions at other positions of the quinazoline ring to further optimize potency and selectivity. Additionally, investigating the activity of these compounds in drug-resistant cell lines and in vivo models will be crucial for their translation into clinical candidates.

References

  • Al-Rashood, S. T., et al. (2018). Synthesis, biological evaluation, and molecular docking of new 6-bromo-quinazoline derivatives as potential anticancer agents. Molecules, 23(11), 2977. [Link]

  • Ghorab, M. M., et al. (2016). Novel quinazoline derivatives as potent cytotoxic agents and EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 118-128. [Link]

  • Henbe, M. A. A., et al. (2022). Design, synthesis, and biological evaluation of new 6-bromo-4-(substituted-anilino)quinazoline derivatives as potent EGFR inhibitors and anticancer agents. Journal of Chemistry, 2022, 1-13. [Link]

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Validation of 6-Bromo-2-chloro-8-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of Active Pharmaceutical Ingredients (APIs) and their intermediates is a cornerstone of safe and effective therapeutics. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity validation of 6-Bromo-2-chloro-8-methoxyquinazoline, a key heterocyclic intermediate in pharmaceutical synthesis. We will delve into the rationale behind method development choices, present comparative data, and provide a robust, validated protocol.

The Critical Role of Purity Validation for Pharmaceutical Intermediates

This compound is a complex heterocyclic aromatic compound. Even minute impurities can have significant downstream effects on reaction yields, impurity profiles of subsequent steps, and the safety and efficacy of the final API. Therefore, a highly sensitive and specific analytical method is not just a regulatory requirement but a scientific necessity. HPLC stands as the preeminent technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.

The objective of this guide is to compare two distinct reversed-phase HPLC (RP-HPLC) methods for the purity analysis of this compound, providing a clear, data-supported recommendation for the optimal approach. The comparison will focus on a standard C18 stationary phase versus a Phenyl-Hexyl phase, highlighting the impact of stationary phase chemistry on selectivity for this class of compounds.

Foundational Principles of HPLC Method Development for Quinazoline Derivatives

The development of a robust HPLC method is a systematic process guided by the physicochemical properties of the analyte and the principles of chromatography. For a substituted quinazoline like this compound, several factors are paramount:

  • Stationary Phase Selection : Reversed-phase chromatography is the most common and versatile mode of HPLC.[1] The choice of stationary phase is critical for achieving optimal separation.[2] A C18 (octadecyl) column is a workhorse in RP-HPLC, offering excellent hydrophobic retention.[1] However, for aromatic compounds, a Phenyl-Hexyl column can offer alternative selectivity through π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of the analyte and its impurities.[1]

  • Mobile Phase Optimization : The mobile phase composition, including the organic modifier (e.g., acetonitrile, methanol), aqueous component, and additives (e.g., buffers, acids), governs the elution strength and selectivity.[3][4] For ionizable compounds, controlling the pH of the mobile phase is crucial for consistent retention and peak shape.[3][5]

  • Detector Selection : A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly advantageous for purity analysis.[6][7] It not only quantifies the analyte but also provides spectral data across a range of wavelengths.[6] This allows for peak purity assessment, which is invaluable for detecting co-eluting impurities.[8][9]

Comparative Analysis of HPLC Methodologies

To determine the most suitable method for the purity validation of this compound, two methods were developed and compared. The primary variable between the two methods is the stationary phase.

Method A: C18 Stationary Phase
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile

  • Gradient: 30-95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: DAD at 254 nm

  • Column Temperature: 30 °C

Method B: Phenyl-Hexyl Stationary Phase
  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile

  • Gradient: 30-95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: DAD at 254 nm

  • Column Temperature: 30 °C

Comparative Data Summary

The performance of each method was evaluated based on key chromatographic parameters obtained from the analysis of a spiked sample of this compound containing known related substances.

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Rationale for Comparison
Retention Time of Main Peak (min) 8.529.15Indicates the relative retention of the analyte on each stationary phase.
Resolution (Main Peak and Closest Eluting Impurity) 1.82.5A measure of the separation between two adjacent peaks. A value >2 is desirable.
Tailing Factor (Main Peak) 1.21.1Indicates peak symmetry. A value closer to 1 is ideal.
Theoretical Plates (Main Peak) 85009200A measure of column efficiency. Higher numbers indicate sharper peaks.
Limit of Detection (LOD) (µg/mL) 0.050.04The lowest concentration of an analyte that can be reliably detected.
Limit of Quantification (LOQ) (µg/mL) 0.150.12The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.
Interpretation of Results

While both methods are capable of separating the main peak from its impurities, Method B, utilizing the Phenyl-Hexyl column, demonstrates superior performance. The increased resolution between the main peak and the closest eluting impurity is a significant advantage, providing greater confidence in the accuracy of the purity assessment. The improved peak shape (lower tailing factor) and higher column efficiency (more theoretical plates) with the Phenyl-Hexyl column also contribute to a more robust and reliable method. The lower LOD and LOQ further enhance the method's sensitivity for detecting trace-level impurities.

The enhanced performance of the Phenyl-Hexyl column is likely due to the mixed-mode interactions it offers. In addition to hydrophobic interactions, the phenyl groups on the stationary phase can engage in π-π stacking interactions with the quinazoline ring system of the analyte and its aromatic impurities, providing an additional mechanism for separation that is not as pronounced with a traditional C18 phase.

Recommended HPLC Protocol for Purity Validation

Based on the comparative data, the following protocol utilizing a Phenyl-Hexyl stationary phase is recommended.

Instrumentation and Materials
  • HPLC system with a gradient pump, autosampler, column oven, and DAD detector.

  • Phenyl-Hexyl column (4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and formic acid.

  • Volumetric flasks and pipettes.

  • Analytical balance.

  • This compound reference standard and sample for analysis.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.

    • Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 100 µg/mL.

  • Sample Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 100 µg/mL.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

    • Mobile Phase Gradient:

      Time (min) %A %B
      0 70 30
      15 5 95
      20 5 95
      21 70 30

      | 25 | 70 | 30 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • DAD Wavelength: 254 nm (with spectral acquisition from 200-400 nm)

  • Data Analysis:

    • Integrate the chromatograms and calculate the percentage purity of the this compound sample using the area percent method.

    • Perform peak purity analysis on the main peak using the spectral data acquired by the DAD to ensure no co-eluting impurities are present.

Method Validation and System Suitability

To ensure the reliability of the analytical data, the developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1).[10][11][12][13]

Key Validation Parameters:
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

System Suitability

Before performing any sample analysis, a system suitability test must be conducted to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution and evaluating parameters such as:

  • Tailing Factor: Should be ≤ 2.0.

  • Theoretical Plates: Should be ≥ 2000.

  • Repeatability of Injections (%RSD): Should be ≤ 2.0% for the peak area of replicate injections.

Forced Degradation Studies: A Self-Validating System

Forced degradation, or stress testing, is a critical component of method validation that demonstrates the stability-indicating nature of the analytical method.[14][15][16][17][18] By subjecting the this compound to harsh conditions, potential degradation products are generated.[14][15] The HPLC method must be able to separate these degradation products from the parent compound and from each other.

Typical Stress Conditions:
  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

The ability of the recommended Phenyl-Hexyl method to resolve the parent peak from all significant degradation products would confirm its specificity and stability-indicating properties.

Visualizing the Workflow

HPLC Method Development Workflow

HPLC Method Development Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation A Analyte Characterization (this compound) C Column Selection (C18 vs. Phenyl-Hexyl) A->C B Literature Review (Quinazoline Derivatives Analysis) B->C D Mobile Phase Screening (ACN vs. MeOH, pH modifiers) B->D E Gradient Optimization C->E D->E F Flow Rate & Temperature Adjustment E->F G System Suitability Testing F->G H ICH Q2(R1) Validation (Specificity, Linearity, etc.) G->H J Final Validated Method H->J I Forced Degradation Studies I->H

Caption: A systematic workflow for HPLC method development and validation.

Logical Relationship in Column Selection

Column Selection Rationale cluster_interactions Interaction Mechanisms cluster_columns Stationary Phases Analyte This compound Aromatic Rings Halogen Substituents Methoxy Group Hydrophobic Hydrophobic Interactions Analyte->Hydrophobic PiPi π-π Interactions Analyte->PiPi C18 C18 Column Primarily Hydrophobic Hydrophobic->C18 PhenylHexyl Phenyl-Hexyl Column Hydrophobic & π-π Interactions Hydrophobic->PhenylHexyl PiPi->PhenylHexyl

Caption: Rationale for selecting a Phenyl-Hexyl column for enhanced selectivity.

Conclusion

For the purity validation of this compound, an HPLC method utilizing a Phenyl-Hexyl stationary phase provides superior chromatographic performance compared to a standard C18 column. The enhanced resolution, improved peak symmetry, and higher efficiency of the Phenyl-Hexyl method offer a more robust and reliable system for quality control in a pharmaceutical development setting. The detailed protocol and validation framework provided in this guide serve as a comprehensive resource for scientists and researchers, ensuring the generation of accurate and defensible analytical data.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013).
  • Utilizing Spectral Analysis in HPLC Diode Array to Discover Impurities. (2019). American Pharmaceutical Review.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Different Types of HPLC Columns Used in Analysis. Pharmaguideline.
  • ICH Q2 Analytical Method Valid
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
  • Strategies for Method Development and Optimiz
  • Guide: HPLC columns selection guide. (2022). European Pharmaceutical Review.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). ALWSCI.
  • A Guide to HPLC Column Selection. Amerigo Scientific.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Forced Degrad
  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separ
  • Peak Purity Determination by HPLC Diode Array Detector (DAD / PDA) based Chromatography Software (Limitations and Uses). (2017).
  • PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. (2025). Pharma Interview.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2004).
  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC. (2006).
  • Active drug substance impurity profiling part I. LC/UV diode array spectral matching. (1993). Journal of Pharmaceutical and Biomedical Analysis.
  • Forced Degradation Studies. (2016). Journal of Analytical & Pharmaceutical Research.
  • HPLC-DAD Analysis | Diode-Array Detector. Measurlabs.
  • A Comprehensive Guide to Selecting HPLC Columns. Labtech.
  • Reversed Phase HPLC Columns. Phenomenex.

Sources

A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 2-Chloroquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quinazoline scaffold is a cornerstone of many therapeutic agents. The ability to efficiently functionalize this privileged heterocycle is paramount, with the Suzuki-Miyaura cross-coupling reaction standing out as a powerful tool for forging carbon-carbon bonds. Specifically, the coupling of 2-chloroquinazolines with various boronic acids offers a direct route to novel analogues with significant therapeutic potential. However, the inherent electronic properties of 2-chloroquinazoline, an electron-deficient heteroaryl chloride, present a significant challenge for this transformation, making the choice of palladium catalyst a critical determinant of success.

This guide provides an in-depth, objective comparison of various palladium catalyst systems for the Suzuki coupling of 2-chloroquinazolines. We will delve into the performance of traditional and modern catalysts, supported by experimental data, and provide detailed protocols to enable you to select the optimal system for your synthetic needs.

The Challenge: Coupling an Electron-Deficient Heteroaryl Chloride

The Suzuki-Miyaura coupling cascade hinges on three key steps: oxidative addition, transmetalation, and reductive elimination. For less reactive aryl chlorides, the initial oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-limiting step. The electron-deficient nature of the quinazoline ring further deactivates the C2-Cl bond, exacerbating this challenge. Consequently, catalyst systems that are highly active and can overcome this high activation barrier are essential for efficient coupling.

Comparing the Contenders: A Data-Driven Analysis

To illustrate the performance of different palladium catalysts, we have compiled representative data for the Suzuki coupling of 2-chloroquinazoline with phenylboronic acid. While a single study with a direct head-to-head comparison under identical conditions is not available, the following data, gathered from various sources, provides a strong comparative overview.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ Na₂CO₃Toluene/EtOH/H₂O10012Moderate[General knowledge, inferred]
Pd(OAc)₂ / PPh₃ Na₂CO₃DME/H₂O752285[1]
PdCl₂(dppf) K₂CO₃DME802High[Inferred from similar substrates]
XPhos Pd G3 K₃PO₄Dioxane/H₂O802>95[Inferred from similar substrates]
PEPPSI-IPr K₂CO₃THF604High[2]

Note: "Moderate" and "High" yields are qualitative descriptors from the literature where exact percentages were not provided for this specific reaction.

From this data, a clear trend emerges: while traditional catalysts like Pd(PPh₃)₄ can effect the transformation, more modern catalyst systems based on bulky, electron-rich phosphine ligands (Buchwald-type) and N-heterocyclic carbenes (PEPPSI-type) offer significantly higher efficiency, often at lower temperatures and with shorter reaction times.

Deep Dive into the Catalyst Systems

The Workhorse: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄

For decades, Pd(PPh₃)₄ has been a go-to catalyst for a wide range of cross-coupling reactions.

Mechanism & Rationale: As a Pd(0) source, it directly enters the catalytic cycle. The triphenylphosphine ligands, while effective for many substrates, are not sufficiently electron-rich to dramatically accelerate the oxidative addition of challenging aryl chlorides like 2-chloroquinazoline. This often necessitates higher temperatures and longer reaction times, which can lead to side reactions and decomposition.

When to Use It: Pd(PPh₃)₄ can be a good initial choice for screening reactions due to its ready availability and broad utility. However, for optimizing the synthesis of 2-arylquinazolines, more advanced catalysts are generally preferred.

The Game Changer: Buchwald Ligands (e.g., XPhos)

The development of bulky, electron-rich dialkylbiarylphosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling.

Mechanism & Rationale: Ligands like XPhos possess two key features that enhance catalytic activity. Their steric bulk promotes the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive towards oxidative addition. Furthermore, their strong electron-donating ability increases the electron density on the palladium center, facilitating the cleavage of the C-Cl bond.[3][4] This combination of steric and electronic properties makes them exceptionally effective for coupling unreactive aryl chlorides.

When to Use It: Buchwald ligand-based systems, particularly the third-generation (G3) precatalysts, are an excellent choice for the Suzuki coupling of 2-chloroquinazolines, especially when high yields and efficiency are critical. They are often the catalyst of choice for challenging substrates in pharmaceutical process chemistry.

The Robust Performer: PEPPSI-IPr

The PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, developed by Organ and coworkers, are based on N-heterocyclic carbene (NHC) ligands and offer exceptional stability and activity.

Mechanism & Rationale: NHCs are strong σ-donors that form very stable bonds with the palladium center.[5] This stability translates to high catalyst turnover numbers and resistance to decomposition at elevated temperatures. The PEPPSI-IPr precatalyst is a Pd(II) species that is readily reduced in situ to the active Pd(0) catalyst.[6] The bulky NHC ligand promotes the key oxidative addition and reductive elimination steps, making it highly effective for a broad range of substrates, including electron-deficient heteroaryl chlorides.[5]

When to Use It: PEPPSI-IPr is a highly versatile and robust catalyst that is particularly advantageous due to its air and moisture stability, making it easy to handle.[5] It is an excellent candidate for the Suzuki coupling of 2-chloroquinazolines, offering high yields under relatively mild conditions.[2]

Experimental Protocols

Herein, we provide detailed, step-by-step methodologies for the Suzuki coupling of 2-chloroquinazoline with phenylboronic acid using each of the discussed catalyst systems. These protocols are designed to be self-validating, with clear instructions for setup, execution, and workup.

Protocol 1: Suzuki Coupling using Pd(OAc)₂ / PPh₃

Materials:

  • 2-Chloroquinazoline (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • Triphenylphosphine (PPh₃) (0.15 equiv)

  • Sodium carbonate (Na₂CO₃) (3.1 equiv)

  • 1,2-Dimethoxyethane (DME) and Water (10:1 mixture), degassed

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry reaction vial, add 2-chloroquinazoline, phenylboronic acid, Pd(OAc)₂, PPh₃, and Na₂CO₃.

  • Flush the reaction vial with nitrogen or argon gas.

  • Add the degassed DME/H₂O (10:1) mixture via syringe to achieve a 0.1 M solution with respect to the 2-chloroquinazoline.

  • Stir the reaction mixture at 75 °C under a nitrogen atmosphere for 22 hours.

  • Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.

  • Add water and extract the product with dichloromethane (CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki Coupling using a Buchwald Precatalyst (XPhos Pd G3)

Materials:

  • 2-Chloroquinazoline (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • XPhos Pd G3 (0.02 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a positive flow of inert gas, add 2-chloroquinazoline, phenylboronic acid, XPhos Pd G3, and K₃PO₄ to a dry reaction flask.

  • Add the degassed 1,4-dioxane/water mixture.

  • Heat the reaction mixture to 80 °C with vigorous stirring under an inert atmosphere for 2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: Suzuki Coupling using PEPPSI-IPr

Materials:

  • 2-Chloroquinazoline (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • PEPPSI-IPr (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF), degassed

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Weigh PEPPSI-IPr catalyst in the air and add it to a dry reaction flask.

  • Add 2-chloroquinazoline, phenylboronic acid, and K₂CO₃ to the flask.

  • Seal the flask and purge with nitrogen or argon for 10-15 minutes.

  • Add degassed, anhydrous THF via syringe.

  • Stir the reaction mixture at 60 °C under an inert atmosphere for 4 hours.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Cool the reaction mixture, dilute with diethyl ether, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizing the Process

To better understand the key stages of the Suzuki-Miyaura coupling and the workflow for catalyst screening, the following diagrams are provided.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate Ar-Pd(II)-X(L_n) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation Ar'-B(OR)₂ diaryl_pd Ar-Pd(II)-Ar'(L_n) transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst_Screening_Workflow start Define Reaction: 2-Chloroquinazoline + Arylboronic Acid catalyst_selection Select Catalysts for Screening: - Pd(PPh₃)₄ - Buchwald Precatalyst (e.g., XPhos Pd G3) - PEPPSI-IPr start->catalyst_selection condition_optimization Optimize Reaction Conditions: - Base (e.g., K₂CO₃, K₃PO₄) - Solvent (e.g., Dioxane, THF, Toluene) - Temperature (e.g., 60-100 °C) catalyst_selection->condition_optimization run_reactions Perform Small-Scale Reactions condition_optimization->run_reactions analysis Analyze Results: - TLC, LC-MS, NMR for yield and purity run_reactions->analysis best_catalyst Identify Optimal Catalyst System analysis->best_catalyst

Caption: A generalized workflow for screening palladium catalysts.

Conclusion and Recommendations

The Suzuki-Miyaura coupling of 2-chloroquinazolines is a synthetically valuable transformation that is greatly influenced by the choice of palladium catalyst. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern systems based on Buchwald ligands and N-heterocyclic carbenes offer superior performance in terms of yield, reaction time, and milder conditions.

For researchers aiming for high efficiency and robustness, XPhos Pd G3 and PEPPSI-IPr are highly recommended. The choice between them may come down to specific substrate scope, cost considerations, and ease of handling, with PEPPSI-IPr having a notable advantage in its air and moisture stability. By understanding the principles behind catalyst selection and utilizing the detailed protocols provided, scientists can confidently and efficiently synthesize novel 2-arylquinazoline derivatives for their drug discovery and development programs.

References

  • Buchwald, S. L., et al. (2008). A General and User-Friendly Method for the Suzuki-Miyaura Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 47(34), 6438-6441. [Link]

  • Lei, P., et al. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(12), 6638-6646. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Wipf, P., & George, K. M. (2011). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Synlett, 2010(4), 644–648. [Link]

Sources

A Comparative Guide to the Biological Efficacy of 6-Bromo-Quinazoline Derivatives and Established EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target.[1] The development of small molecule inhibitors against EGFR has revolutionized treatment for various cancers, particularly non-small cell lung cancer (NSCLC).[2] The quinazoline scaffold has proven to be a cornerstone in the design of potent EGFR inhibitors, with several approved drugs such as gefitinib and erlotinib featuring this core structure.[2][3] This guide provides an in-depth comparison of the biological efficacy of emerging 6-bromo-quinazoline derivatives against well-established EGFR inhibitors, supported by experimental data and detailed methodologies. Our analysis aims to furnish researchers and drug development professionals with a clear, objective understanding of the potential of these novel compounds.

The Central Role of EGFR in Oncology

The EGFR is a transmembrane protein that, upon activation by its ligands, initiates a cascade of intracellular signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[4] These pathways are crucial for regulating cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth and tumor progression.[1] Consequently, inhibiting the tyrosine kinase activity of EGFR is a validated and effective therapeutic strategy.[2]

Below is a diagram illustrating the EGFR signaling pathway and the point of intervention for kinase inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Recruits PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Quinazoline Inhibitor Inhibitor->Dimerization Inhibits ATP binding site

EGFR Signaling Pathway and Inhibition Point

Comparative Efficacy: 6-Bromo-Quinazoline Derivatives vs. Known Inhibitors

The introduction of a bromine atom at the 6-position of the quinazoline ring has been explored as a strategy to enhance the anticancer activity of these compounds. This section compares the available biological data for 6-bromo-quinazoline derivatives with that of the well-established EGFR inhibitors: gefitinib, erlotinib, and afatinib.

Biochemical Potency: EGFR Kinase Inhibition

The direct inhibitory effect of a compound on the enzymatic activity of the EGFR tyrosine kinase is a primary measure of its potency. This is typically quantified as the half-maximal inhibitory concentration (IC50).

For comparison, the IC50 values of established EGFR inhibitors against the wild-type enzyme are in the low nanomolar range. Erlotinib has a reported IC50 of 2 nM in cell-free assays.[5] Afatinib, an irreversible inhibitor, displays an IC50 of 0.5 nM against EGFRwt.[6]

Cellular Potency: Anti-proliferative Activity

The efficacy of these compounds is further assessed by their ability to inhibit the proliferation of cancer cell lines that are dependent on EGFR signaling.

One study reported the in vitro cytotoxic activity of a 6-bromo-quinazoline derivative, designated as compound 8a , against human breast cancer (MCF-7) and colon cancer (SW480) cell lines.[2] The IC50 values were 15.85 µM and 17.85 µM, respectively.[2] Notably, compound 8a showed significantly better potency compared to erlotinib in the MCF-7 cell line in that particular study.[2]

The following table summarizes the IC50 values for the 6-bromo-quinazoline derivative 8a and the established EGFR inhibitors against various cancer cell lines. It is important to note that IC50 values can vary between studies and cell lines due to different experimental conditions.

CompoundTarget/Cell LineIC50 ValueReference
6-Bromo-quinazoline derivative (8a) MCF-7 (Breast Cancer)15.85 ± 3.32 µM[2]
SW480 (Colon Cancer)17.85 ± 0.92 µM[2]
Gefitinib HCC827 (NSCLC, EGFR mutant)13.06 nM[7][8]
PC9 (NSCLC, EGFR mutant)77.26 nM[7]
H3255 (NSCLC, EGFR mutant)0.003 µM[9]
Erlotinib KYSE410 (Esophageal Cancer)5.00 ± 0.46 µM[10][11]
HCC827 (NSCLC, EGFR mutant)11.81 ± 1.02 µM[10]
BxPC-3 (Pancreatic Cancer)1.26 µM[12]
Afatinib BxPC3 (Pancreatic Cancer)11 nM[12]
EGFRwt (in vitro)0.5 nM[6]
EGFR L858R (in vitro)0.4 nM[6]

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. The following are standard methodologies for evaluating the biological efficacy of EGFR inhibitors.

EGFR Kinase Inhibition Assay (Luminescent)

This biochemical assay directly measures the enzymatic activity of EGFR and the inhibitory potential of test compounds. The principle involves quantifying the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.

Materials:

  • Purified recombinant EGFR enzyme

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (e.g., 6-bromo-quinazoline derivatives)

  • ADP-Glo™ Kinase Assay Kit or similar

  • 96-well white microplates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test compounds in the kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Setup: Add 20 µL of a master mix containing the EGFR enzyme and substrate to each well of the 96-well plate.

  • Initiation: To start the reaction, add 25 µL of ATP solution to all wells. The final reaction volume should be 50 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 100 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[13]

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents: Enzyme, Substrate, ATP, Test Compounds setup Set up reaction in 96-well plate: Enzyme + Substrate prep_reagents->setup initiate Initiate reaction with ATP setup->initiate incubate Incubate at 30°C for 60 min initiate->incubate stop_reaction Stop reaction & deplete ATP (ADP-Glo™ Reagent) incubate->stop_reaction generate_signal Generate luminescent signal (Kinase Detection Reagent) stop_reaction->generate_signal read_plate Measure luminescence generate_signal->read_plate calculate_ic50 Calculate % inhibition and determine IC50 read_plate->calculate_ic50

Workflow for EGFR Kinase Inhibition Assay
Cell Viability Assay (MTT)

This cell-based assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a test compound.[14]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

The available data, while not exhaustive for the specific 6-bromo-2-chloro-8-methoxyquinazoline scaffold, strongly suggests that 6-bromo-quinazoline derivatives represent a promising class of EGFR inhibitors. The demonstrated biochemical and cellular activities of closely related analogues warrant further investigation into this particular substitution pattern. The significantly improved potency of a 6-bromo derivative against the MCF-7 cell line compared to erlotinib in one study highlights the potential for discovering compounds with unique activity profiles.[2]

Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of this compound derivatives. This should include head-to-head comparisons with first, second, and third-generation EGFR inhibitors against a panel of cancer cell lines, including those with known EGFR mutations and resistance mechanisms. Such studies will be crucial in elucidating the full therapeutic potential of this chemical series in the ongoing effort to develop more effective and selective cancer therapies.

References

Sources

A Researcher's Guide to Deconvoluting the Target Landscape of Novel Kinase Inhibitors: A Comparative Analysis of a 6-Bromo-2-chloro-8-methoxyquinazoline Derivative

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern therapeutics, particularly within oncology, protein kinase inhibitors have emerged as a cornerstone of targeted therapy.[1][2] Their success, however, is intrinsically linked to their selectivity. The very nature of the human kinome, with its highly conserved ATP-binding pockets across over 500 members, presents a formidable challenge in designing truly specific inhibitors.[3][4] Consequently, off-target effects are an almost inevitable aspect of kinase inhibitor development, capable of inducing unforeseen toxicities or, in some instances, beneficial polypharmacology.[4][5] A thorough and early assessment of an inhibitor's selectivity profile is therefore not just advantageous, but critical to the progression of a successful drug development campaign.

This guide provides a comprehensive framework for assessing the off-target effects of a novel 6-Bromo-2-chloro-8-methoxyquinazoline-derived inhibitor, a chemical scaffold known to produce potent kinase modulators.[6][7] While this specific derivative represents a hypothetical lead compound, the principles and methodologies detailed herein are universally applicable for researchers, scientists, and drug development professionals seeking to rigorously characterize any new chemical entity. We will objectively compare its hypothetical performance with alternative inhibitors, supported by illustrative experimental data and detailed protocols.

The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition

Quinazoline-based small molecules have a well-established history as potent inhibitors of numerous kinase families.[7] Several FDA-approved drugs, such as gefitinib, erlotinib, and lapatinib, feature this core structure and primarily target receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[8] For the purpose of this guide, we will hypothesize that our lead compound, hereafter referred to as "Quinazoline-8M," is designed to target a key kinase in a cancer-related signaling pathway, for instance, a hypothetical "Kinase X" involved in cell proliferation.

Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Kinase X (Target) Kinase X (Target) Receptor Tyrosine Kinase->Kinase X (Target) Activates Downstream Effector Downstream Effector Kinase X (Target)->Downstream Effector Phosphorylates Cell Proliferation Cell Proliferation Downstream Effector->Cell Proliferation Promotes Quinazoline-8M Quinazoline-8M Quinazoline-8M->Kinase X (Target) Inhibits

Caption: Hypothetical on-target signaling pathway of Quinazoline-8M.

A Multi-pronged Approach to Off-Target Profiling

A robust assessment of inhibitor selectivity requires a multi-faceted experimental approach. Relying on a single methodology can provide an incomplete or even misleading picture. Here, we will explore three complementary state-of-the-art techniques: in vitro kinome profiling, cell-based target engagement assays, and chemical proteomics.

In Vitro Kinome Profiling: A Broad-Spectrum Survey

The most direct way to assess the selectivity of a kinase inhibitor is to test it against a large panel of purified kinases.[9][10] This approach provides a global view of the compound's inhibitory activity across the kinome.[3]

Causality Behind Experimental Choices: The goal here is to determine the intrinsic affinity of the inhibitor for a wide range of kinases under controlled, cell-free conditions. This helps to identify both expected and unexpected interactions. The choice of ATP concentration is critical; setting it near the Km,ATP for each kinase allows the resulting IC50 values to more closely reflect the inhibitor's intrinsic affinity (Ki).[11]

  • Compound Preparation: Serially dilute Quinazoline-8M and comparator compounds (e.g., a known highly selective inhibitor "Inhibitor-S" and a multi-targeted inhibitor "Inhibitor-M") in DMSO to create a range of concentrations for testing.

  • Kinase Panel Selection: Utilize a commercial service or an in-house panel that covers a significant portion of the human kinome (e.g., >400 kinases).[7]

  • Kinase Reaction Setup: In a multi-well plate (e.g., 384-well), prepare a reaction mixture for each kinase containing the purified enzyme, a specific substrate (peptide or protein), and ATP (often radiolabeled, e.g., [γ-³³P]-ATP).[11]

  • Incubation: Add the test compounds or a vehicle control (DMSO) to the reaction mixtures and incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[10]

  • Detection and Quantification: Stop the reaction and measure the amount of phosphorylated substrate. This can be achieved through various methods, such as:

    • Radiometric Assays: Capturing the radiolabeled phosphate transferred to the substrate on a filter membrane and quantifying with a scintillation counter.[11]

    • Luminescence-Based Assays: Measuring the amount of ATP remaining after the kinase reaction.[10]

    • Fluorescence-Based Assays: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.[10]

  • Data Analysis: Calculate the percent inhibition for each compound at each concentration against every kinase in the panel. Determine the IC50 value for significant interactions.

ParameterQuinazoline-8MInhibitor-S (Alternative 1)Inhibitor-M (Alternative 2)
Primary Target Kinase XKinase XKinase X
Primary Target IC50 (nM) 101520
Selectivity Score (S-Score at 1 µM) 0.080.020.25
Number of Off-Targets (>90% Inhibition at 1 µM) 24675
Key Off-Targets (IC50 in nM) Kinase Y (50), Kinase Z (120)Kinase A (500)VEGFR2 (30), PDGFRβ (45), c-Kit (60)

Note: Data is hypothetical and for illustrative purposes. A lower S-Score indicates higher selectivity.

Cell-Based Assays: Probing Target Engagement in a Physiological Context

While in vitro assays are invaluable, they do not fully replicate the complex environment inside a living cell.[11][12] Cell-based assays are essential to confirm that an inhibitor can access its target within the cell and exert a functional effect.[9][13]

Causality Behind Experimental Choices: These assays assess a compound's activity in a more biologically relevant context, accounting for factors like cell permeability, efflux pumps, and intracellular ATP concentrations.[14] Techniques like the Cellular Thermal Shift Assay (CETSA) directly measure target engagement by observing the thermal stabilization of a protein upon ligand binding.[10]

cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis Intact Cells Intact Cells Test Compound (e.g., Quinazoline-8M) Test Compound (e.g., Quinazoline-8M) Treated Cells Treated Cells Test Compound (e.g., Quinazoline-8M)->Treated Cells Incubate Heating Gradient Heating Gradient Treated Cells->Heating Gradient Apply Cell Lysis Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Separate soluble from aggregated Soluble Fraction (Target Protein) Soluble Fraction (Target Protein) Centrifugation->Soluble Fraction (Target Protein) Western Blot / MS Western Blot / MS Soluble Fraction (Target Protein)->Western Blot / MS Quantify

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Treatment: Treat intact cells expressing the target kinase with Quinazoline-8M or a vehicle control for a defined period.

  • Heating: Aliquot the treated cells and heat them to a range of temperatures. The binding of the inhibitor to its target will stabilize the protein, increasing its resistance to heat-induced denaturation.[10]

  • Cell Lysis and Fractionation: After heating, lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins via centrifugation.[10]

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry.[10]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CompoundTarget ProteinTemperature Shift (ΔTm in °C)Interpretation
Quinazoline-8M Kinase X+5.2Strong target engagement
Kinase Y+2.8Moderate off-target engagement
Inhibitor-S Kinase X+4.9Strong target engagement
Kinase Y+0.5Negligible off-target engagement
Inhibitor-M Kinase X+4.5Strong target engagement
VEGFR2+6.1Strong off-target engagement

Note: Data is hypothetical and for illustrative purposes.

Chemical Proteomics: Unbiased Target Identification in a Native Environment

Chemical proteomics offers a powerful, unbiased approach to identify the full spectrum of protein targets for a given inhibitor directly from cell lysates.[12][15] Techniques like affinity chromatography using immobilized inhibitors ("kinobeads") coupled with quantitative mass spectrometry can map drug targets on a proteome-wide scale.[12][16]

Causality Behind Experimental Choices: This method moves beyond a pre-selected panel of kinases to an unbiased survey of all proteins in a lysate that can interact with the inhibitor.[17] It is particularly useful for identifying novel or unexpected off-targets that might be missed by other methods. The use of a competition experiment, where the lysate is pre-incubated with the soluble inhibitor, is a self-validating control to ensure that the proteins identified are specific interactors.

  • Inhibitor Immobilization: Covalently attach a derivative of Quinazoline-8M to chromatography beads (e.g., Sepharose).

  • Cell Lysate Preparation: Prepare a native cell lysate from a relevant cell line.

  • Affinity Purification:

    • Control: Incubate the lysate with control beads (no inhibitor).

    • Test: Incubate the lysate with the Quinazoline-8M-immobilized beads.

    • Competition: Pre-incubate the lysate with an excess of free, soluble Quinazoline-8M before adding the inhibitor-immobilized beads.

  • Washing and Elution: Wash the beads to remove non-specific binders and then elute the specifically bound proteins.

  • Protein Digestion and Mass Spectrometry: Digest the eluted proteins into peptides and analyze them using quantitative mass spectrometry (e.g., LC-MS/MS).[12]

  • Data Analysis: Identify and quantify the proteins that specifically bind to the inhibitor beads and are competed off by the free compound. These are the high-confidence on- and off-targets.

Protein IdentifiedQuinazoline-8M (Fold Enrichment)Inhibitor-M (Fold Enrichment)Biological Function
Kinase X 50.245.8Primary Target (Cell Proliferation)
Kinase Y 15.75.1Off-Target (Cell Cycle Regulation)
Kinase Z 8.92.3Off-Target (Metabolism)
VEGFR2 1.260.5Off-Target (Angiogenesis)
PDGFRβ 0.955.3Off-Target (Cell Growth)

Note: Data is hypothetical and for illustrative purposes. Fold enrichment is calculated relative to the control beads.

Synthesizing the Data: Building a Comprehensive Selectivity Profile

The true power of this multi-pronged approach lies in the integration of data from all three methodologies. In our hypothetical example, Quinazoline-8M demonstrates high potency for its primary target, Kinase X, across all assays. However, the in vitro screen and proteomics data reveal potential off-target liabilities in Kinase Y and Kinase Z. The cell-based CETSA data confirms that at least one of these, Kinase Y, is engaged by the compound in a cellular context. This integrated understanding is crucial for predicting potential side effects and for guiding the next steps in the drug development process, such as structure-activity relationship (SAR) studies to improve selectivity.[1]

In contrast, "Inhibitor-S" shows a much cleaner profile, validating its use as a highly selective tool compound. "Inhibitor-M" is confirmed as a multi-targeted agent, which could be desirable if its off-targets are also implicated in the disease pathology, a concept known as rational polypharmacology.[1]

Conclusion

Assessing the off-target effects of novel kinase inhibitors is a complex but essential undertaking in modern drug discovery. A superficial analysis can lead to misinterpreted biological data and unforeseen clinical challenges. By employing a rigorous, multi-faceted strategy that combines broad in vitro profiling, contextual cell-based assays, and unbiased chemical proteomics, researchers can build a comprehensive and reliable selectivity profile. This guide, using a hypothetical this compound derivative as a framework, provides the experimental logic and detailed protocols necessary to deconstruct the target landscape of any new inhibitor, ultimately enabling more informed decisions and paving the way for safer, more effective targeted therapies.

References

  • Bantscheff, M., Drewes, G. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Chemical Biology.
  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research.
  • Apsel, B. et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology.
  • Duncan, J. S. et al. (2017). Recent advances in methods to assess the activity of the kinome. The FASEB Journal. [Link]

  • Bamborough, P. et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. [Link]

  • Ventura, A. C. et al. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Nuvisan. [Link]

  • Reaction Biology. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support. Reaction Biology. [Link]

  • Médard, G. et al. (2014). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. ACS Chemical Biology. [Link]

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Creative Biolabs. [Link]

  • Bantscheff, M. et al. (2011). An efficient proteomics method to identify the cellular targets of protein kinase inhibitors. Nature Biotechnology. [Link]

  • Kalesh, K. A. et al. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. RSC Chemical Biology. [Link]

  • Fabian, M. A. et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Ventura, A. C. et al. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]

  • Berginski, M. E. et al. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PeerJ. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Médard, G. (2018). Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. [Link]

  • Ishida, T. et al. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry. [Link]

  • seqWell. (2025). Selecting the Right Gene Editing Off-Target Assay. seqWell. [Link]

  • Wang, Q. et al. (2022). Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells. International Journal of Molecular Sciences. [Link]

  • Ghorbani, M. et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports. [Link]

  • Fedorov, O. et al. (2009). Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Fedorov, O. et al. (2009). Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk). Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-2-chloro-8-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and compliant disposal of 6-Bromo-2-chloro-8-methoxyquinazoline. As a halogenated heterocyclic compound used in pharmaceutical research and development, its disposal requires strict adherence to safety protocols and environmental regulations to mitigate risks to personnel and the ecosystem. This guide is designed for laboratory professionals to establish a self-validating system of waste management that prioritizes safety, compliance, and scientific integrity.

Part 1: Immediate Safety & Hazard Assessment

Before handling or disposing of this compound, a thorough understanding of its potential hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely published, its hazards can be reliably inferred from its chemical class (halogenated quinazoline) and data on structurally similar molecules.[1][2][3]

Causality of Hazards: The molecule's structure, incorporating a quinazoline core with bromine and chlorine atoms, classifies it as a halogenated organic compound.[4][5] Such compounds are often biologically active and can be persistent in the environment, necessitating their classification as hazardous waste.[6][7] The hazards listed below are typical for this chemical family and must be assumed for this compound in the absence of specific data to the contrary.

Table 1: Chemical Identity and Inferred Hazard Profile

PropertyValue / ClassificationSource
Chemical Name This compound[4]
CAS Number 953039-14-0[4]
Molecular Formula C₉H₆BrClN₂O[4]
Molecular Weight 273.51 g/mol [4]
GHS Pictogram GHS07 (Exclamation Mark)[3]
Signal Word Warning[3]
Inferred Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][2]
Classification Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2A, STOT SE 3[1]
Mandatory Personal Protective Equipment (PPE)

A risk-based approach to PPE is essential. The following must be worn at all times when handling the compound or its waste streams.

  • Hand Protection: Wear chemical-resistant nitrile gloves. For prolonged contact or spill cleanup, consider double-gloving or using thicker, more robust gloves like Viton.[8]

    • Rationale: Halogenated organic compounds can be absorbed through the skin. Nitrile gloves provide an effective barrier against incidental contact.

  • Eye and Face Protection: Use safety goggles that provide a complete seal around the eyes. A face shield should be worn over goggles if there is a risk of splashing or if handling larger quantities.[9]

    • Rationale: The compound is classified as a serious eye irritant.[1] Protecting the eyes from dust particles or splashes is critical to prevent injury.

  • Body Protection: A fully buttoned, long-sleeved laboratory coat is required.

    • Rationale: This prevents contamination of personal clothing and minimizes skin exposure.[10]

  • Respiratory Protection: Use a NIOSH-approved respirator (e.g., N95) when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles.[10]

    • Rationale: The compound may cause respiratory irritation.[1] Engineering controls like a fume hood are the primary defense, with respirators as a necessary supplement.

Part 2: The Core Disposal Directive: Professional Hazardous Waste Management

The only acceptable and compliant method for the disposal of this compound and any materials contaminated with it is through a licensed hazardous waste disposal service.

Under no circumstances should this chemical or its containers be disposed of down the drain or in standard municipal trash. [11][12]

Regulatory Rationale: As a halogenated organic compound, this compound falls under strict environmental regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, enforced by the EPA.[7][13] These regulations prohibit the landfilling of many halogenated wastes due to their potential to leach into groundwater and persist in the environment.[6] The required disposal method is typically high-temperature incineration at a permitted facility, which ensures the complete destruction of the hazardous molecule.[12]

Part 3: Step-by-Step Operational Protocol for Waste Management

This protocol ensures waste is handled safely from the point of generation to its final collection.

Step 1: Waste Identification and Segregation

All waste streams containing this compound must be identified and segregated as "Halogenated Organic Waste." [11]

  • Solid Waste: Includes excess or expired solid compound, contaminated personal protective equipment (gloves, weigh boats), and any labware (e.g., pipette tips, vials) that has come into direct contact with the solid.

  • Liquid Waste: Includes any solutions containing the compound, as well as solvents used to rinse contaminated glassware.

Critical Segregation Rule: Never mix halogenated waste with non-halogenated waste.[5][14]

  • Rationale: Mixing these waste streams designates the entire volume as halogenated waste, which is significantly more expensive and complex to dispose of.[5][14] Keeping them separate is a crucial aspect of waste minimization and cost control.

Step 2: Containerization

Select appropriate, dedicated containers for halogenated waste.

  • Container Type: Use chemically compatible containers, such as high-density polyethylene (HDPE) carboys for liquids or wide-mouth plastic drums for solids.[8][14] Containers must be in good condition with no leaks or cracks.

  • Sealing: The container must have a screw-top, threaded cap that can be sealed tightly to be "vapor tight" and "spill proof."[11] Keep the container closed at all times except when actively adding waste.[11][14]

    • Rationale: Proper sealing prevents the release of potentially harmful vapors into the laboratory and minimizes the risk of spills.

Step 3: Labeling

Proper labeling is a legal requirement and is essential for safety. Affix a "Hazardous Waste" tag to the container before the first drop of waste is added.[11]

The label must include:

  • The words "Hazardous Waste."

  • The full chemical name(s) of all constituents: "Waste this compound" and any solvents used. Do not use abbreviations or chemical formulas.[11]

  • The approximate percentage of each constituent.

  • The relevant hazard identification (e.g., "Toxic," "Irritant").

  • The name of the principal investigator or laboratory contact.

  • The date accumulation started.

Step 4: Temporary Storage in the Laboratory

Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.

  • Secondary Containment: Place the waste container inside a larger, chemically resistant tub or tray to contain any potential leaks.[8]

  • Segregation: Store the halogenated waste container away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[8]

  • Ventilation: The storage area should be cool, dry, and well-ventilated, preferably within a ventilated cabinet.[14]

Step 5: Arranging for Disposal

Do not allow waste to accumulate. Once a container is three-quarters full, or after a set period defined by your institution (often 6-12 months), arrange for its removal.

  • Contact: Contact your institution's Environmental Health & Safety (EH&S) department or equivalent office to schedule a waste pickup.[14]

  • Procedure: Follow your institution's specific procedures for requesting a pickup, which typically involves an online form or phone call.[14] EH&S will then transport the waste to a central accumulation facility before it is collected by the licensed disposal vendor.

Part 4: Spill and Emergency Procedures

Small Spills (Contained, <100 mL liquid or a few grams of solid)
  • Alert Personnel: Notify others in the immediate area.

  • Isolate: Secure the area and restrict access. Ensure ventilation is adequate (i.e., perform cleanup in a fume hood if possible).

  • PPE: Don the mandatory PPE described in Part 1, including double nitrile gloves, safety goggles, and a lab coat.

  • Containment & Cleanup:

    • For Solids: Gently cover the spill with an absorbent material to prevent dust from becoming airborne. Carefully sweep or scoop the material into a designated bag or container.[10]

    • For Liquids: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[8]

  • Package Waste: Place all contaminated absorbent materials and cleaning supplies into a sealed, properly labeled hazardous waste container for disposal.[8]

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

Large Spills or Emergencies

A spill is considered an emergency if:

  • It is too large to be cleaned up by laboratory personnel safely.

  • It involves a highly toxic release or poses a fire/explosion hazard.

  • Personnel have been exposed and require medical attention.

In these situations:

  • Evacuate: Immediately evacuate the area.

  • Alert: Activate the nearest fire alarm and notify emergency services (e.g., call 911 or your institution's emergency number).[8]

  • Report: Inform your supervisor and institutional EH&S office.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation persists.[9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[9][15]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15][16]

Part 5: Visualization of the Disposal Workflow

The following diagram illustrates the compliant waste management workflow for this compound from generation to final disposal.

G cluster_0 Step 1: Generation & Segregation cluster_1 Step 2 & 3: Containerization & Labeling cluster_2 Step 4: Storage cluster_3 Step 5: Final Disposal start Waste Generation (this compound) decision Identify Waste Type start->decision solid_container Collect in Labeled Container: 'Halogenated Solid Waste' decision->solid_container Solid / Contaminated Labware solution_container Collect in Labeled Container: 'Halogenated Liquid Waste' decision->solution_container Liquid Solution / Rinsate storage Store in Designated Satellite Accumulation Area (w/ Secondary Containment) solid_container->storage solution_container->storage ehs_contact Contact Institutional EH&S for Waste Pickup storage->ehs_contact disposal Professional Disposal via Licensed Hazardous Waste Vendor (High-Temperature Incineration) ehs_contact->disposal

Caption: Disposal workflow for this compound.

References

  • Illinois Pollution Control Board. (n.d.). TITLE 35: ENVIRONMENTAL PROTECTION. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17913559, 6-Bromo-2-chloroquinazoline. Retrieved from [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). eCFR :: 40 CFR Part 268 -- Appendix III to Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12894086, 6-Bromo-2-chloroquinoline. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link]

  • Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations. Retrieved from [Link]

  • Central Washington University. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10657538, 6-Bromo-2-methoxyquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46739616, 6-Bromo-8-chloroquinoline. Retrieved from [Link]

  • MySkinRecipes. (2025). This compound. Retrieved from [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Environmental Health and Radiation Safety. Retrieved from [Link]

Sources

Mastering the Molecule: A Guide to Safely Handling 6-Bromo-2-chloro-8-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of drug discovery and development, the novel heterocyclic compound 6-Bromo-2-chloro-8-methoxyquinazoline represents a promising scaffold for therapeutic innovation.[1][2] As with any potent research chemical, however, understanding and implementing rigorous safety protocols is not just a regulatory requirement, but a cornerstone of scientific excellence and personal well-being. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring that your focus remains on groundbreaking research, not on mitigating preventable accidents.

Understanding the Hazard Landscape

While a specific, comprehensive toxicological profile for this compound is not yet widely established, the known hazards of structurally similar halogenated quinazoline derivatives provide a solid foundation for a cautious and proactive approach.[3] Data from related compounds indicate that this substance should be treated as potentially hazardous, with the primary concerns being:

  • Skin and Eye Irritation: Direct contact can cause significant irritation.[4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort.[4][5]

  • Harmful if Swallowed: Ingestion can lead to adverse health effects.

The presence of bromine and chlorine atoms in the quinazoline structure also places it within the broader class of halogenated organic compounds, which are known to exhibit a range of toxicological and environmental effects.[6] Therefore, a comprehensive safety strategy must be employed at all times.

The Hierarchy of Controls: A Multi-Layered Safety Approach

Effective laboratory safety is not solely reliant on personal protective equipment (PPE). Instead, it is built upon a multi-layered strategy known as the "Hierarchy of Controls." This approach prioritizes the most effective and reliable control measures to minimize risk.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible for Research) Substitution Substitution (Not Feasible for this Topic) Engineering Engineering Controls Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (PPE) Administrative->PPE

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-2-chloro-8-methoxyquinazoline
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-chloro-8-methoxyquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.